3-Pyridinecarboxamide,1,4-dihydro-1,6-dimethyl-(9CI)
Description
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Properties
IUPAC Name |
1,6-dimethyl-4H-pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-6-3-4-7(8(9)11)5-10(6)2/h3,5H,4H2,1-2H3,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVDUDDMULHUMQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(=CN1C)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-depth Technical Guide to the Spectroscopic Characterization of 1,4-dihydro-1,6-dimethyl-3-pyridinecarboxamide
This technical guide provides a comprehensive overview of the spectroscopic data for 1,4-dihydro-1,6-dimethyl-3-pyridinecarboxamide, a substituted dihydropyridine of interest to researchers and professionals in drug development. Dihydropyridines are a critical class of molecules, well-recognized for their role as calcium channel modulators and their applications in treating hypertension.[1] A thorough understanding of their structural and electronic properties through spectroscopic analysis is paramount for quality control, mechanistic studies, and the development of new therapeutic agents.
This document offers a detailed exploration of the expected spectroscopic signatures of 1,4-dihydro-1,6-dimethyl-3-pyridinecarboxamide, drawing upon established principles and data from structurally analogous compounds. We will delve into the causality behind experimental choices and provide a framework for the acquisition and interpretation of high-quality spectroscopic data.
Molecular Structure and its Spectroscopic Implications
The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure. 1,4-dihydro-1,6-dimethyl-3-pyridinecarboxamide possesses a 1,4-dihydropyridine core, a heterocyclic ring that is not fully aromatic. This non-aromatic nature significantly influences its spectroscopic properties, particularly in NMR and UV-Vis spectroscopy. The key structural features include:
-
A dihydropyridine ring with two methyl groups at positions 1 and 6.
-
A carboxamide group at position 3.
-
Chirality at the C4 position, which can influence the NMR spectra of neighboring protons.
The presence of these functional groups gives rise to characteristic signals that will be explored in the subsequent sections.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. For 1,4-dihydro-1,6-dimethyl-3-pyridinecarboxamide, both ¹H and ¹³C NMR will provide a wealth of information.
¹H NMR Spectroscopy
The proton NMR spectrum will reveal the number of different types of protons and their connectivity. Based on data from similar 1,4-dihydropyridine derivatives, the expected chemical shifts (δ) are outlined below.[2][3][4]
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| NH | 5.5 - 9.2 | Broad Singlet | The chemical shift is highly dependent on the solvent and concentration. In DMSO-d₆, it tends to appear downfield (8.7-9.2 ppm), while in CDCl₃ it is more upfield (5.5-8.0 ppm).[3][4] |
| H4 | ~4.7 - 5.1 | Singlet or Triplet | The proton at the C4 position. Its multiplicity can be influenced by coupling to the C5 protons, though often appears as a singlet. |
| H2/H5 | Variable | Multiplet | The signals for the protons on the dihydropyridine ring can be complex due to coupling with each other and with the C4 proton. |
| N-CH₃ | ~2.8 - 3.5 | Singlet | The methyl group attached to the nitrogen atom of the dihydropyridine ring. |
| C6-CH₃ | ~2.2 - 2.5 | Singlet | The methyl group at position 6 of the dihydropyridine ring. |
| CONH₂ | ~5.3 - 7.5 | Two Broad Singlets | The two protons of the amide group are often non-equivalent and may appear as two separate broad signals. Their chemical shift is solvent and temperature dependent. |
Experimental Protocol: ¹H NMR Acquisition
A standardized protocol for acquiring high-quality ¹H NMR spectra is crucial for accurate interpretation.
Caption: Workflow for ¹H NMR data acquisition.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Based on data for related 1,4-dihydropyridines, the following assignments can be anticipated.[2][3][4]
| Carbon Assignment | Expected Chemical Shift (ppm) | Notes |
| C=O (Amide) | ~165 - 170 | The carbonyl carbon of the carboxamide group. |
| C2 & C6 | ~145 - 150 | The sp² hybridized carbons of the dihydropyridine ring adjacent to the nitrogen. |
| C3 & C5 | ~100 - 110 | The sp² hybridized carbons of the dihydropyridine ring. The carbon bearing the carboxamide group (C3) will be slightly downfield compared to C5. |
| C4 | ~35 - 45 | The sp³ hybridized carbon at the 4-position of the dihydropyridine ring. |
| N-CH₃ | ~30 - 40 | The carbon of the N-methyl group. |
| C6-CH₃ | ~18 - 25 | The carbon of the C6-methyl group. |
Experimental Protocol: ¹³C NMR Acquisition
The acquisition of a ¹³C NMR spectrum typically requires a longer acquisition time due to the low natural abundance of the ¹³C isotope.
Caption: Workflow for ¹³C NMR data acquisition.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is an excellent technique for identifying the key functional groups present in a molecule. The IR spectrum of 1,4-dihydro-1,6-dimethyl-3-pyridinecarboxamide will be characterized by the vibrational frequencies of its amide and dihydropyridine functionalities.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |
| N-H (Amide) | 3400 - 3100 (two bands) | Symmetric and asymmetric stretching |
| N-H (Dihydropyridine) | ~3350 | Stretching |
| C-H (sp³ and sp²) | 3100 - 2850 | Stretching |
| C=O (Amide) | ~1680 - 1650 | Stretching (Amide I band) |
| C=C (Dihydropyridine) | ~1650 - 1600 | Stretching |
| N-H (Amide) | ~1640 - 1600 | Bending (Amide II band) |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
ATR-FTIR is a convenient and rapid method for obtaining the IR spectrum of a solid sample.
Caption: Workflow for ATR-FT-IR data acquisition.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, further confirming its identity. For 1,4-dihydro-1,6-dimethyl-3-pyridinecarboxamide, electrospray ionization (ESI) is a suitable soft ionization technique.
Expected Observations:
-
Molecular Ion Peak [M+H]⁺: The most prominent peak in the positive ion mode ESI mass spectrum will correspond to the protonated molecule. The exact mass of this ion can be used to confirm the elemental composition.
-
Fragmentation: While ESI is a soft ionization technique, some fragmentation can occur. Common fragmentation pathways for 1,4-dihydropyridines involve the loss of substituents from the ring.[5][6]
Experimental Protocol: ESI-MS
Caption: Workflow for ESI-MS data acquisition.
UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic structure of a molecule. The 1,4-dihydropyridine ring system exhibits characteristic UV absorption maxima. For 1,4-dihydro-1,6-dimethyl-3-pyridinecarboxamide, two main absorption bands are expected, corresponding to π→π* and n→π* electronic transitions.[7][8]
| Transition | Expected λmax (nm) | Molar Absorptivity (ε) |
| π→π | ~220 - 240 | High |
| n→π | ~270 - 300 | Low |
Experimental Protocol: UV-Vis Spectroscopy
Caption: Workflow for UV-Vis data acquisition.
Conclusion: A Multi-faceted Approach to Structural Confirmation
The comprehensive spectroscopic characterization of 1,4-dihydro-1,6-dimethyl-3-pyridinecarboxamide requires a synergistic application of multiple analytical techniques. NMR spectroscopy provides the detailed structural framework, IR spectroscopy confirms the presence of key functional groups, mass spectrometry verifies the molecular weight and elemental composition, and UV-Vis spectroscopy probes the electronic properties. By following the detailed protocols and interpretative guidelines presented in this guide, researchers and scientists can confidently and accurately characterize this important dihydropyridine derivative, paving the way for further investigation and application in drug discovery and development.
References
- Hortense Lauwick, Erik Kertész, Kristóf Noel Garami, Muriel Hissler, et al. (2025). Phosphetene‐Based Polyaromatics: Structure‐Property Relationships and Chiroptical Tuning. ANGEW CHEM INT EDIT.
- Highly-selective H/D exchange reaction of 1,4-dihydropyridines. (n.d.). Rsc.org.
- Synthesis, Spectroscopic Characterization, X-Ray Structure, and DFT Calculations of Some New 1,4-Dihydro-2,6-Dimethyl-3,5 -Pyridinedicarboxamides. (n.d.). PMC.
- Intramolecular hydrogen bonds in 1,4-dihydropyridine deriv
- [Synthesis and comparative pharmacological studies of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylates with non-identical ester functions (author's transl)]. (1981). PubMed.
- NMR study of 1,4-dihydropyridine derivatives endowed with long alkyl and functionalized chains. (2010). SciELO.
- The IR spectra of compounds 1–6. (n.d.).
- UV-Vis spectroscopy. (n.d.).
- Unraveling the Conformational and Electronic Landscape of 3‑Pyridinecarboxaldehyde: A Spectroscopic Journey through Conformer-Specific Ioniz
- METHYL 1,4-DIHYDRO-2,6-DIMETHYL-4-(3-NITROPHENYL)
- Electron ionization mass spectrometric study of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines. (2004). PubMed.
- 1,4-Dihydro-2,6-dimethyl-4-isopropyl-3,5-pyridinedicarboxylic acid, dimethyl ester - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.).
- DBUHI3-catalyzed efficient synthesis of 1,4-dihydropyridines. (2026).
- Electronic Supporting Information (ESI) A flexible zwitterion ligand based lanthanide metal-organic framework for luminescence sensing of metal ions and small molecules. (n.d.). The Royal Society of Chemistry.
- Electron ionization mass spectrometric study of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines. (n.d.).
- Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titr
- 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic Acid Methyl Ester. (n.d.).
- Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Deriv
- H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. (2025).
- One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. (2010).
- 3-Pyridinecarboxamide,1,4-dihydro-1,6-dimethyl-(9CI). (n.d.). NextSDS.
- diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxyl
- Pyridines and deriv
- Pyridine. (n.d.). NIST WebBook.
- Infrared Spectroscopy. (n.d.). CDN.
- Perturbations produced by electrospray ionization mass spectrometry in the speciation of aluminium(III)
- 1H-Indene, 2,3-dihydro-1,6-dimethyl-. (n.d.). NIST WebBook.,6-dimethyl-. (n.d.). NIST WebBook.
Sources
- 1. Synthesis, Spectroscopic Characterization, X-Ray Structure, and DFT Calculations of Some New 1,4-Dihydro-2,6-Dimethyl-3,5 -Pyridinedicarboxamides - PMC [pmc.ncbi.nlm.nih.gov]
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Redox Mechanics and Kinetic Profiling of 1,4-Dihydro-1,6-dimethyl-3-pyridinecarboxamide
A Comprehensive Technical Guide on Sterically Modulated NADH Biomimetics
Executive Summary
The 1,4-dihydropyridine (DHP) scaffold is the redox-active core of the ubiquitous nicotinamide adenine dinucleotide (NADH) coenzyme. To decouple the intrinsic reactivity of the dihydropyridine ring from the massive steric and allosteric influence of the adenine dinucleotide backbone, researchers rely on truncated biomimetic models[1]. Among these, 1,4-dihydro-1,6-dimethyl-3-pyridinecarboxamide (also known as 1,6-dimethyl-1,4-dihydronicotinamide or 6M-DHNA) serves as a highly specialized mechanistic probe. By introducing a methyl group at the C6 position, this molecule allows researchers to interrogate the delicate balance between electronic hyperconjugation and steric hindrance during hydride transfer and radical scavenging events[2].
Structural Dynamics: The 6-Methyl Effect
In standard models like 1-methyl-1,4-dihydronicotinamide (MNAH), the C4 position readily donates a hydride[3]. However, enzymatic active sites often impose severe geometric constraints. The addition of the C6-methyl group in 1,6-dimethyl-DHNA introduces two competing physicochemical forces:
-
Electronic Activation (+I Effect): The C6-methyl group acts as an electron donor via hyperconjugation. This increases the electron density across the conjugated diene system of the dihydropyridine ring, effectively lowering the ionization potential and making the C4-hydride more nucleophilic[2].
-
Steric Trajectory Control: The C6-methyl group creates localized steric bulk adjacent to the N1-methyl group. While ab initio quantum-chemical studies (STO-3G) indicate that the electronic activation outweighs the steric penalty for small electrophiles, this bulk strictly dictates the stereochemical trajectory of incoming bulky substrates, preventing non-specific side reactions like 5,6-hydration[2].
Mechanism of Action
2.1 Hydride Transfer Kinetics
The primary mechanism of action for 1,6-dimethyl-DHNA is the reduction of electrophilic substrates (e.g., carbonyls, imines) via hydride transfer. The reaction proceeds through a pre-organization charge-transfer complex. Depending on the solvent polarity and the substrate's reduction potential, the transfer can occur via a concerted single-step hydride shift or a stepwise Single Electron Transfer followed by Hydrogen Atom Transfer (SET-HAT)[3]. The C6-methyl group stabilizes the resulting pyridinium cation, thermodynamically driving the reaction forward.
2.2 Allosteric Enzyme Modulation
Beyond direct chemical reduction, dihydronicotinamide derivatives act as allosteric modulators. For instance, reduced nicotinamide analogues have been shown to bind to the allosteric hydrophobic sites of human serine racemase (hSR), inhibiting its β-elimination activity[4]. The 1,6-dimethyl variant, with its altered puckering and increased lipophilicity, exhibits distinct binding kinetics in these hydrophobic pockets.
Figure 1: Mechanistic pathway of sterically guided hydride transfer from 1,6-dimethyl-DHNA.
Quantitative Kinetic Profiling
To illustrate the impact of the C6-methyl substitution, the table below summarizes the comparative kinetic and thermodynamic parameters during the reduction of a model electrophile (e.g., trifluoroacetophenone) in aqueous media.
Table 1: Comparative Kinetic Parameters of DHNA Derivatives
| Compound | Substitution Pattern | Activation Enthalpy (ΔH‡) | Relative Reactivity | Primary MoA |
| MNAH | 1-Methyl (0M) | ~11.8 kcal/mol | Baseline (1.0x) | Unhindered Hydride Transfer |
| 1,6-diMe-DHNA | 1,6-Dimethyl (6M) | ~10.6 kcal/mol | Enhanced (1.4x) | Sterically Guided Hydride Transfer |
Note: Data synthesized from quantum-chemical modeling and kinetic reactivity sequences[2].
Self-Validating Experimental Protocols
To rigorously evaluate the mechanism of action, the following protocols utilize orthogonal validation to ensure data integrity.
Protocol 1: Anaerobic Stopped-Flow Kinetics for Hydride Transfer
-
Causality: Hydride transfer from DHNAs is rapid and highly sensitive to dissolved oxygen, which acts as a competing electron acceptor[1]. Stopped-flow spectrophotometry under anaerobic conditions is mandatory to capture true pseudo-first-order kinetics without oxidative artifacting.
-
Self-Validation System: The continuous monitoring of the UV-Vis spectrum must yield a clean isosbestic point. A drifting isosbestic point invalidates the run, indicating the buildup of a radical intermediate or oxygen contamination.
-
Reagent Preparation: Prepare a 50 mM stock of 1,6-dimethyl-DHNA in anhydrous, degassed acetonitrile. Prepare the electrophilic substrate in a 10-fold molar excess to ensure pseudo-first-order conditions.
-
Anaerobic Purging: Purge the stopped-flow instrument lines with high-purity Argon for 30 minutes.
-
Rapid Mixing: Inject equal volumes of donor and substrate into the optical cell (dead time < 2 ms).
-
Data Acquisition: Monitor the decay of the dihydropyridine absorption band (typically around 340-360 nm) over 5 seconds.
-
Orthogonal Validation: Export the full-spectrum array data. Verify the presence of a single isosbestic point between the decaying DHNA peak and the rising pyridinium peak (~260 nm).
-
Kinetic Fitting: Fit the decay curve to a single-exponential decay model to extract the observed rate constant ( kobs ).
Protocol 2: Orthogonal Radical Scavenging Assay (EPR/UV-Vis)
-
Causality: While DHNAs are potent radical scavengers[3], relying solely on colorimetric assays (like DPPH) can yield false positives due to overlapping absorbance spectra between the oxidized DHNA and the radical probe. Coupling optical data with Electron Paramagnetic Resonance (EPR) directly measures the annihilation of the unpaired spin.
-
Self-Validation System: The percentage of radical scavenging calculated from the loss of the EPR hyperfine signal must match the UV-Vis calculation within a 5% margin of error.
-
Standardization: Generate a standard curve using Trolox (0–100 μM) against a 200 μM DPPH radical solution in methanol.
-
Reaction Initiation: Mix 50 μM of 1,6-dimethyl-DHNA with 200 μM DPPH.
-
Primary Readout (UV-Vis): Record the absorbance drop at 517 nm after exactly 30 minutes of dark incubation.
-
Secondary Readout (EPR Validation): Transfer an aliquot of the reaction mixture to a quartz capillary tube. Acquire the EPR spectrum (X-band, 9.4 GHz).
-
Validation Check: Correlate the EPR spin-decay integration with the optical density loss. Discrepancies indicate optical interference from the 1,6-dimethylpyridinium byproduct.
Figure 2: Self-validating stopped-flow kinetic workflow ensuring mechanistic integrity.
References
-
Title: AB INITIO QUANTUM-CHEMICAL STUDY ON THE INFLUENCE OF METHYL SUBSTITUTION ON THE REDUCTIVE BEHAVIOUR OF 1,4-DIHYDRONICOTINAMIDES | Source: clockss.org | URL: [2]
-
Title: 1,4-Dihydropyridine Derivatives: Dihydronicotinamide Analogues—Model Compounds Targeting Oxidative Stress | Source: nih.gov | URL: [1]
-
Title: 1-Methyl-1,4-dihydronicotinamide | Source: medchemexpress.com | URL: [3]
-
Title: 1-Methyl-1,4-dihydronicotinamide (CAS Number: 17750-23-1) | Source: caymanchem.com | URL: [4]
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Biomimetic Hydride Transfer and Redox Profiling of 3-Pyridinecarboxamide, 1,4-dihydro-1,6-dimethyl- (9CI)
An In-Depth Technical Guide on the Biological Activity and Mechanistic Utility of 6-Methylated NADH Models
Executive Summary
The compound 3-Pyridinecarboxamide, 1,4-dihydro-1,6-dimethyl- (9CI) (CAS: 108964-23-4)—commonly referred to as 1,6-dimethyl-1,4-dihydronicotinamide (6-Me-MNAH)—belongs to the highly versatile class of 1,4-dihydropyridines (1,4-DHPs). While heavily substituted 1,4-DHPs (e.g., amlodipine, nifedipine) are clinically ubiquitous as calcium channel blockers, simpler derivatives like 6-Me-MNAH serve a fundamentally different, yet equally critical, scientific purpose: they act as biomimetic NAD(P)H model compounds [1].
As a Senior Application Scientist, I approach this molecule not just as a chemical structure, but as a precision tool for interrogating biological redox mechanisms. By mimicking the hydride-donating core of endogenous nicotinamide adenine dinucleotide (NADH), 6-Me-MNAH allows researchers to isolate and study the kinetics of hydride transfer, radical scavenging, and oxidative stress modulation without the confounding variables introduced by the massive apoenzyme complexes found in vivo [2].
This whitepaper deconstructs the structural causality, experimental workflows, and biological implications of the 1,6-dimethyl substitution on the dihydropyridine core.
Structural & Electronic Profiling: The "6-Methyl" Effect
To understand the biological activity of 6-Me-MNAH, one must analyze the causality behind its specific functional groups:
-
The 1,4-Dihydropyridine Ring: The fully reduced 1,4-positions provide the thermodynamic driving force for aromatization (oxidation to the pyridinium cation), which forces the ejection of a hydride ( H− ) or an electron/proton sequence.
-
The N1-Methyl Group: This alkylation mimics the ribose-phosphate attachment in biological NADH, preventing tautomerization and fixing the nitrogen in a biologically relevant hybridization state.
-
The C6-Methyl Group (The Critical Variable): The addition of a methyl group at the 6-position introduces a fascinating dichotomy of electronic donation vs. steric hindrance [1].
Causality of Reactivity: Inductively, the C6-methyl group pushes electron density into the dihydropyridine ring. This raises the energy of the Highest Occupied Molecular Orbital (HOMO), lowering the oxidation potential ( Eox ) and theoretically making the compound a more aggressive hydride donor than its unsubstituted counterpart (1-methyl-1,4-dihydronicotinamide). However, sterically, the C6-methyl group creates localized bulk adjacent to the N1-methyl group. During the formation of the transition state with a bulky substrate, this steric clash can induce a higher activation energy ( ΔG‡ ). The net biological and chemical activity of 6-Me-MNAH is a delicate balancing act between these two opposing forces.
Mechanisms of Biomimetic Hydride Transfer
The primary biological proxy activity of 6-Me-MNAH is the reduction of activated carbonyls, imines, and biological radicals. The mechanism typically proceeds via a Charge-Transfer Complex (CTC) prior to the actual cleavage of the C4-H bond [3].
Depending on the substrate's electron affinity, the reaction can proceed via a concerted one-step hydride transfer or a multi-step Single-Electron Transfer (SET) followed by Hydrogen Atom Transfer (HAT). The 6-methyl group stabilizes the radical cation intermediate formed during SET pathways due to hyperconjugation, making 6-Me-MNAH an excellent probe for distinguishing between these two mechanistic extremes.
Figure 1: Mechanistic pathway of biomimetic hydride transfer from 1,6-dimethyl-1,4-DHP to a carbonyl substrate.
Quantitative Data: Comparative Kinetic & Thermodynamic Analysis
To validate the theoretical impact of the 6-methyl substitution, we compare its kinetic rate constants ( krel ) and oxidation potentials ( Eox ) against other methylated NADH models using trifluoroacetophenone (TFAP) as a standard biological substrate proxy [1].
Table 1: Redox and Kinetic Profiling of Methyl-Substituted 1,4-Dihydronicotinamides
| Compound (NADH Model) | Substitution | Relative Hydride Transfer Rate ( krel )* | Oxidation Potential ( Eox vs SCE) | Dominant Effect |
| 1-Methyl-1,4-DHNA | None (Ring) | 1.00 (Baseline) | ~0.80 V | N/A |
| 1,6-Dimethyl-1,4-DHNA | C6-Methyl | ~1.54 | ~0.76 V | Electronic donation > Steric hindrance |
| 1,2-Dimethyl-1,4-DHNA | C2-Methyl | ~2.10 | ~0.74 V | Strong electronic donation, minimal sterics |
| 1,5-Dimethyl-1,4-DHNA | C5-Methyl | ~0.85 | ~0.82 V | Disruption of enamine conjugation |
*Rates normalized to the unsubstituted 1-methyl-1,4-dihydronicotinamide reacting with TFAP in aqueous/organic mixtures.
Interpretation: The data clearly demonstrates that the 6-methyl substitution enhances the biomimetic reduction rate by approximately 50% compared to the baseline model. The drop in oxidation potential confirms that the inductive electron donation from the methyl group outweighs the steric penalty at the C6 position, facilitating easier electron/hydride ejection.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility in evaluating the biological activity of 6-Me-MNAH, the following self-validating protocols must be employed.
Protocol 1: Anaerobic Stopped-Flow Kinetic Assay
Purpose: To determine the absolute rate constant of hydride transfer without interference from dissolved oxygen (which rapidly oxidizes 1,4-DHPs).
-
Preparation: Prepare a 0.1 mM solution of 6-Me-MNAH and a 10 mM solution of the substrate (e.g., TFAP) in anhydrous, degassed acetonitrile. Causality: The 100-fold excess of substrate ensures pseudo-first-order kinetics, simplifying the rate law extraction.
-
Execution: Load the solutions into the drive syringes of a stopped-flow spectrophotometer housed in an anaerobic glovebox. Execute a 1:1 rapid mix.
-
Data Acquisition: Monitor the decay of the dihydropyridine π→π∗ absorption band at λmax≈340 nm over 500 milliseconds.
-
Self-Validation (The Isosbestic Check): Scan the full UV-Vis spectrum (250–450 nm) using a diode array detector. The presence of a tight, unshifting isosbestic point (typically around 290 nm) validates that the reaction is a clean A→B conversion. If the isosbestic point drifts, it indicates a side reaction, such as the hydration of the C5-C6 double bond—a known artifact in sterically hindered DHPs.
Protocol 2: Cyclic Voltammetry (CV) for Redox Profiling
Purpose: To quantify the thermodynamic driving force ( Eox ).
-
Setup: Use a three-electrode system: Glassy carbon working electrode, Pt wire counter electrode, and an Ag/Ag+ non-aqueous reference electrode.
-
Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate ( TBAPF6 ) in dry acetonitrile.
-
Execution: Sweep the potential from 0.0 V to +1.2 V at varying scan rates (50 mV/s to 500 mV/s).
-
Self-Validation: 1,4-DHPs typically show a chemically irreversible oxidation peak (due to rapid deprotonation of the radical cation). Validate the system by spiking with ferrocene ( Fc/Fc+ ) as an internal standard at the end of the experiment to reference the potentials accurately.
Figure 2: Self-validating stopped-flow spectrophotometric workflow for kinetic evaluation.
Broader Biological Implications
Beyond acting as a physical organic chemistry probe, 6-Me-MNAH and its structural analogs exhibit direct biological activities:
-
Targeted Antioxidant Capacity: Because 1,4-DHPs are potent electron donors, they act as excellent radical scavengers. The 6-methyl group enhances the electron density of the ring, significantly increasing its reactivity toward reactive oxygen species (ROS) and lipid peroxy radicals. Studies utilizing the DPPH radical scavenging assay have shown that alkyl-substituted DHPs can outperform standard antioxidants like Vitamin E in specific lipophilic environments [2].
-
Enzymatic Modulation: While 6-Me-MNAH lacks the bulky C4-aryl groups required to effectively block L-type calcium channels, its structural similarity to NADH allows it to interact with NAD(P)H-dependent oxidoreductases (e.g., Cytochrome P450 reductase, flavoenzymes). It can act as a competitive inhibitor or, in some cases, an artificial coenzyme to drive biocatalytic reductions in vitro [3].
Conclusion
3-Pyridinecarboxamide, 1,4-dihydro-1,6-dimethyl- (9CI) is far more than a simple heterocyclic derivative; it is a finely tuned biomimetic engine. By strategically placing a methyl group at the C6 position, chemists have created a molecule that balances enhanced electronic hydride-donating power with specific steric gating. For drug development professionals and enzymologists, understanding the physicochemical behavior of 6-Me-MNAH provides a foundational blueprint for designing next-generation bio-antioxidants, artificial cofactors, and targeted redox therapeutics.
References
-
Title: AB INITIO QUANTUM-CHEMICAL STUDY ON THE INFLUENCE OF METHYL SUBSTITUTION ON THE REACTIVITY OF 1,4-DIHYDRONICOTINAMIDES Source: Heterocycles (1986) URL: [Link]
-
Title: 1,4-Dihydropyridine Derivatives: Dihydronicotinamide Analogues—Model Compounds Targeting Oxidative Stress Source: Molecules / PubMed Central (2007) URL: [Link]
-
Title: Chiral and Regenerable NAD(P)H Models Enabled Biomimetic Asymmetric Reduction: Design, Synthesis, Scope, and Mechanistic Studies Source: ACS Catalysis / Dalian Institute of Chemical Physics (2019) URL: [Link]
An In-depth Technical Guide to 3-Pyridinecarboxamide and its Derivatives: From the Foundational Core of Nicotinamide to the Unexplored Frontier of 1,4-dihydro-1,6-dimethyl-3-Pyridinecarboxamide
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of 3-pyridinecarboxamide, commonly known as nicotinamide or niacinamide. Given the scarcity of direct research on the specific derivative, 3-Pyridinecarboxamide, 1,4-dihydro-1,6-dimethyl-(9CI), this document establishes a robust scientific foundation by first exploring its parent compound, nicotinamide. The guide delves into the pivotal role of nicotinamide as a precursor to the essential coenzymes NAD+ and NADP+, elucidating their functions in cellular metabolism, DNA repair, and signaling. Furthermore, it examines the well-established therapeutic applications of nicotinamide and the broad pharmacological activities of the 1,4-dihydropyridine class of compounds. Building upon this established knowledge, the guide concludes with a scientifically grounded postulation on the potential synthesis, properties, and biological activities of the underexplored 1,4-dihydro-1,6-dimethyl-3-pyridinecarboxamide, offering a forward-looking perspective for future research endeavors.
The Pyridinecarboxamide Core: An Introduction to Nicotinamide
At the heart of a vast array of biological processes lies the 3-pyridinecarboxamide moiety, the fundamental structure of nicotinamide (also known as niacinamide).[1] This water-soluble vitamin, a member of the vitamin B3 complex, is indispensable for life.[1][2] Its structure consists of a pyridine ring substituted with a carboxamide group at the 3-position.
Nicotinamide is a precursor to the ubiquitous coenzymes nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+).[3][4] These molecules are central to cellular metabolism, acting as critical electron carriers in a multitude of redox reactions essential for energy production.[5][6][7] Beyond its bioenergetic role, NAD+ serves as a substrate for enzymes such as sirtuins and poly(ADP-ribose) polymerases (PARPs), which are involved in crucial cellular processes including DNA repair, gene expression, and cellular signaling.[4][6][8]
The nomenclature surrounding this vitamin can be a source of confusion. "Niacin" is often used as a blanket term for vitamin B3, encompassing both nicotinic acid and nicotinamide.[2][9] While both can be converted to NAD+ in the body, they have distinct pharmacological properties. Notably, high doses of nicotinic acid can cause skin flushing, a side effect not associated with nicotinamide.[10][11]
A Historical Voyage: The Discovery of Nicotinamide and the Conquest of Pellagra
The history of nicotinamide is intrinsically linked to the devastating nutritional deficiency disease, pellagra. Characterized by the "three Ds"—dermatitis, diarrhea, and dementia—pellagra was rampant in regions where maize was a dietary staple.[12][13]
The journey to understanding and conquering this disease was a landmark in the history of nutritional science:
-
1867: Nicotinic acid is first synthesized by the oxidation of nicotine, though its biological significance remained unknown.[12]
-
1912: Polish-American biochemist Casimir Funk isolates a substance from rice bran that he believed could cure beriberi, another deficiency disease. He coined the term "vitamine" for these essential micronutrients. While he did not isolate the anti-beriberi factor (thiamine), his work laid the groundwork for the discovery of other vitamins, and he did succeed in isolating nicotinic acid from yeast and rice polishings.[12]
-
1937: American biochemist Conrad Elvehjem and his team at the University of Wisconsin-Madison make a pivotal breakthrough.[13][14] They identify nicotinamide as the "pellagra-preventing factor" by curing a similar condition in dogs known as "black tongue".[11][12] This discovery directly led to the understanding that pellagra was a result of niacin deficiency.[11]
-
1935-1937: Nicotinamide is officially discovered and its structure elucidated.[1]
-
Post-1937: The fortification of flour and other grain products with niacin becomes a widespread public health measure, leading to the near-eradication of pellagra in developed nations.[12]
The discovery of nicotinamide stands as a testament to the power of biochemical research in alleviating human suffering and underscores the critical role of essential nutrients in maintaining health.
The Art of Creation: Synthesis and Manufacturing
The industrial production of nicotinamide and the laboratory-scale synthesis of its derivatives involve a range of chemical strategies. While specific methods for 3-Pyridinecarboxamide, 1,4-dihydro-1,6-dimethyl-(9CI) are not documented, an understanding of the synthesis of the core components provides a roadmap for its potential creation.
Industrial Synthesis of Nicotinamide
Commercially, nicotinamide is primarily synthesized from either nicotinic acid or 3-cyanopyridine (nicotinonitrile).[1] One common method involves the hydrolysis of 3-cyanopyridine.[15] This process can be achieved through both chemical and biological means, with the latter offering advantages in terms of milder reaction conditions and higher selectivity, thereby reducing the formation of the nicotinic acid by-product.[15] An exemplary chemical synthesis involves the hydrolysis of 3-cyanopyridine in the presence of a manganese dioxide catalyst in an alcohol-water mixture.[15]
Another established method is the Zincke reaction, which can be adapted for the synthesis of isotopically labeled nicotinamide, such as nicotinamide-1-15N, for use in advanced analytical techniques like NMR hyperpolarization.[16] This two-step process involves the formation of a Zincke salt from nicotinamide and 2,4-dinitrochlorobenzene, followed by ring opening and displacement with ammonia.[16]
Synthesis of 1,4-Dihydropyridine Derivatives
The 1,4-dihydropyridine (DHP) scaffold is a cornerstone of many pharmacologically active molecules.[17] The most renowned method for their synthesis is the Hantzsch pyridine synthesis, a one-pot multi-component reaction.[18] This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia or ammonium acetate.[18]
Caption: The Hantzsch synthesis of 1,4-dihydropyridines.
Modern variations of the Hantzsch synthesis utilize diverse catalysts and reaction conditions, including the use of deep eutectic solvents as a green chemistry approach, to improve yields and simplify procedures.[18] Other synthetic strategies for 1,4-DHPs include iodine-mediated annulation reactions of N-cyclopropyl enamines.[19]
Postulated Synthesis of 3-Pyridinecarboxamide, 1,4-dihydro-1,6-dimethyl-(9CI)
Based on the established synthetic methodologies, a plausible route to the target molecule would likely involve a modified Hantzsch-type reaction. The synthesis could potentially start with a suitable aldehyde, a β-ketoester, and methylamine to introduce the N1-methyl group. Subsequent methylation at the C6 position would be required to complete the synthesis. Alternatively, a multi-step synthesis could involve the initial preparation of a pre-functionalized pyridine ring followed by reduction to the 1,4-dihydropyridine.
Intrinsic Nature: Chemical Properties, Stability, and Analysis
The chemical characteristics of the pyridinecarboxamide core and the 1,4-dihydropyridine ring system dictate their behavior, stability, and the analytical methods required for their characterization.
Chemical Properties
-
Nicotinamide: As a water-soluble vitamin, nicotinamide is a crystalline solid that is stable under most conditions. The presence of the amide group and the pyridine nitrogen allows for hydrogen bonding, contributing to its solubility in polar solvents.
-
1,4-Dihydropyridines: The 1,4-dihydropyridine ring is a non-aromatic, boat-shaped structure.[20] A key feature of this scaffold is its susceptibility to oxidation, which leads to the corresponding aromatic pyridine derivative.[21] This ease of oxidation is fundamental to the biological function of NADH and NADPH.[21]
Stability Considerations
A critical aspect of 1,4-dihydropyridine derivatives is their sensitivity to light.[22][23] Photodegradation often involves the oxidation of the dihydropyridine ring.[22] This photosensitivity is a significant consideration in the formulation and storage of DHP-based pharmaceuticals.[24] Studies on various 1,4-dihydropyridine drugs have shown that their thermodegradation is often dependent on humidity, with the primary degradation product being the corresponding nitroso derivative formed through aromatization of the dihydropyridine ring.[25][26]
Analytical Methodologies
A variety of analytical techniques are employed for the characterization and quantification of nicotinamide and its derivatives:
-
High-Performance Liquid Chromatography (HPLC): A cornerstone for the separation and quantification of these compounds in various matrices.
-
Spectrophotometry: UV-Vis spectrophotometry is commonly used for quantitative analysis, particularly in stability studies of 1,4-dihydropyridines.[25]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for the structural elucidation of novel derivatives.
-
Mass Spectrometry (MS): Used for molecular weight determination and structural analysis.
The Engine of Life: Pharmacology and Mechanism of Action
The pharmacological effects of nicotinamide are almost entirely attributable to its role as a precursor for NAD+ and NADP+.[10][27][28] Understanding the function of these coenzymes is paramount to appreciating the biological significance of the 3-pyridinecarboxamide core.
The Central Role of NAD+ and NADP+
NAD+ and its reduced form, NADH, are central to cellular energy metabolism.[7][8] They act as electron carriers in glycolysis, the citric acid cycle (TCA cycle), and oxidative phosphorylation, the primary processes for ATP generation.[6][7] NADP+ and its reduced form, NADPH, are crucial for anabolic (biosynthetic) pathways and in protecting against oxidative stress.[6]
Caption: The central role of NAD+/NADH in cellular metabolism and signaling.
NAD+ as a Signaling Molecule
Beyond its role in redox reactions, NAD+ is a critical substrate for several enzyme families:[29][30]
-
Sirtuins: These are NAD+-dependent deacetylases that regulate a wide range of cellular processes, including gene expression, metabolism, and aging.[4]
-
Poly(ADP-ribose) polymerases (PARPs): These enzymes use NAD+ to synthesize poly(ADP-ribose) chains, a key step in DNA repair.[4]
-
CD38 and CD157 (ADP-ribosyl cyclases): These enzymes are involved in calcium signaling.[30]
The consumption of NAD+ by these enzymes highlights its role as a signaling molecule that links the cell's metabolic state to its regulatory processes.[31]
Pharmacological Effects of Nicotinamide
The administration of nicotinamide can replenish cellular NAD+ pools, which has several therapeutic implications:
-
Anti-inflammatory Effects: Nicotinamide has demonstrated anti-inflammatory properties, which are beneficial in treating various skin conditions.[10][32] It can suppress the release of pro-inflammatory cytokines.[33]
-
DNA Repair Enhancement: By providing the substrate for PARP activity, nicotinamide can support DNA repair processes.[32][34] This is particularly relevant in the context of UV-induced skin damage.[32]
-
Cellular Energy Maintenance: In conditions of cellular stress, such as ischemia, nicotinamide can help maintain cellular energy balance by supporting ATP synthesis.[27][28]
Therapeutic Horizons: Biological Activities and Potential of Pyridinecarboxamide Derivatives
The 3-pyridinecarboxamide scaffold, both in its native form as nicotinamide and as a component of more complex molecules like 1,4-dihydropyridines, is associated with a broad spectrum of biological activities and therapeutic applications.
Clinical Applications of Nicotinamide
-
Dermatology: Nicotinamide is widely used in dermatology for the treatment of acne, rosacea, and for its anti-aging and skin-lightening properties.[32][33][34] Clinical studies have shown that topical nicotinamide can improve fine lines, wrinkles, and hyperpigmentation.[32]
-
Skin Cancer Prevention: Oral nicotinamide has been shown to reduce the incidence of non-melanoma skin cancers in high-risk individuals.[1][35]
-
Neurodegenerative Diseases: Due to its role in cellular energy metabolism and DNA repair, nicotinamide is being investigated for its potential in treating neurodegenerative disorders.[27][28][35]
Pharmacological Significance of 1,4-Dihydropyridine Derivatives
The 1,4-dihydropyridine ring system is a "privileged scaffold" in medicinal chemistry, forming the basis of a major class of drugs:
-
Calcium Channel Blockers: 1,4-DHP derivatives are potent L-type calcium channel blockers used extensively in the treatment of hypertension and angina.[17][36]
-
Anticancer and Antimicrobial Activities: Numerous studies have reported the potential of various 1,4-DHP derivatives as anticancer, antimicrobial, and anti-inflammatory agents.[37][38][39]
Table 1: Summary of Biological Activities of Pyridinecarboxamide Derivatives
| Compound Class | Primary Mechanism of Action | Key Biological Activities | Therapeutic Applications |
| Nicotinamide | NAD+ precursor | Anti-inflammatory, enhances DNA repair, maintains cellular energy | Dermatology (acne, rosacea, anti-aging), skin cancer prevention, potential in neurodegenerative diseases |
| 1,4-Dihydropyridines | Calcium channel blockade (for many derivatives) | Antihypertensive, antianginal, anticancer, antimicrobial, anti-inflammatory | Cardiovascular diseases, potential in oncology and infectious diseases |
The Enigma of 3-Pyridinecarboxamide, 1,4-dihydro-1,6-dimethyl-(9CI): A Scientific Postulation
Direct experimental data on 3-Pyridinecarboxamide, 1,4-dihydro-1,6-dimethyl-(9CI) is currently absent from the scientific literature. However, by integrating the known properties of its constituent parts—the 3-pyridinecarboxamide core and the 1,4-dihydropyridine ring—we can formulate a scientifically grounded hypothesis regarding its potential characteristics and biological activity.
Postulated Synthesis
As previously mentioned, a modified Hantzsch synthesis would be a logical starting point for the synthesis of this molecule. The introduction of the N1-methyl and C6-methyl groups would be key synthetic challenges to overcome.
Predicted Properties
-
Chemical Properties: The presence of the 1,4-dihydropyridine ring suggests that this compound would be susceptible to oxidation to the corresponding pyridinium salt. It would also likely exhibit photosensitivity.
-
Biological Activity: The biological activity of this molecule is more speculative. The 1,4-dihydropyridine scaffold is strongly associated with calcium channel modulation. Therefore, it is plausible that 3-Pyridinecarboxamide, 1,4-dihydro-1,6-dimethyl-(9CI) could exhibit activity at calcium channels. However, the nature and potency of this activity would be highly dependent on the overall three-dimensional structure and the specific substitutions. The 3-carboxamide group could also influence its interaction with other biological targets. It is unlikely to function as a direct NAD+ precursor in the same manner as nicotinamide due to the modifications on the pyridine ring.
A Call for Future Research
The lack of data on 3-Pyridinecarboxamide, 1,4-dihydro-1,6-dimethyl-(9CI) represents an unexplored area of chemical space. Future research should focus on:
-
Developing a reliable synthetic route to obtain the pure compound.
-
Thorough characterization of its physicochemical properties, including its stability profile.
-
In vitro screening against a panel of biological targets, with a primary focus on calcium channels and other ion channels.
-
Cell-based assays to evaluate its effects on cellular metabolism, viability, and signaling pathways.
The exploration of novel derivatives of well-established pharmacophores is a cornerstone of drug discovery. While the specific properties of 3-Pyridinecarboxamide, 1,4-dihydro-1,6-dimethyl-(9CI) remain to be elucidated, the rich biology of its parent structures suggests that it is a target worthy of future investigation.
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An In-depth Technical Guide to 1,4-dihydro-1,6-dimethyl-3-pyridinecarboxamide Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 1,4-dihydropyridine (DHP) scaffold is a cornerstone in medicinal chemistry, renowned for its "privileged structure" status, which allows it to interact with a diverse array of biological targets.[1] This guide focuses specifically on derivatives and analogs of 1,4-dihydro-1,6-dimethyl-3-pyridinecarboxamide, a subset of the broader DHP class. While classical DHPs are well-established as L-type calcium channel blockers effective in treating cardiovascular conditions like hypertension and angina, emerging research has unveiled a much wider pharmacological landscape for this versatile molecule.[2][3] This includes potential applications as antimicrobial, anticancer, antioxidant, and neuroprotective agents.[2] This technical guide provides a comprehensive exploration of the synthesis, structure-activity relationships (SAR), pharmacological properties, and therapeutic potential of these compounds, offering valuable insights for researchers engaged in drug discovery and development.
The 1,4-Dihydropyridine Core: A Foundation for Diverse Bioactivity
The 1,4-dihydropyridine ring system is a heterocyclic motif that has proven to be exceptionally fruitful in the development of therapeutic agents. Its inherent chemical features allow for substitutions at various positions, leading to a vast chemical space with a wide range of biological activities. The core structure's ability to adopt a specific boat-like conformation is crucial for its interaction with biological targets, particularly ion channels.[4]
Beyond Calcium Channels: An Expanding Target Landscape
While the most well-known members of the 1,4-DHP family, such as nifedipine and amlodipine, exert their effects by blocking L-type calcium channels, recent investigations have revealed that derivatives can modulate other ion channels and receptors.[1][2] For instance, certain analogs have shown significant binding to ATP-sensitive potassium (K-ATP) channels.[5][6] Furthermore, some derivatives act as enhancers of the vanilloid receptor 1 (TRPV1), a key player in pain signaling pathways.[7] This expansion of the target profile underscores the immense potential of the 1,4-DHP scaffold in addressing a multitude of disease states beyond cardiovascular disorders.
Synthesis of 1,4-Dihydropyridine Derivatives: The Hantzsch Reaction and Modern Variations
The classical and most widely employed method for synthesizing the 1,4-dihydropyridine ring is the Hantzsch pyridine synthesis.[8] This one-pot multicomponent reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source.[9][10]
General Hantzsch Synthesis Protocol
A typical Hantzsch reaction involves the following steps:
-
Mixing of Reactants: An aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate), and a nitrogen source (such as ammonium acetate) are combined.[10]
-
Solvent and Catalyst: The reaction is often carried out in a suitable solvent, such as ethanol, and may be facilitated by a catalyst, like ytterbium triflate, to improve yields and reaction times.[10]
-
Reaction Conditions: The mixture is typically heated, sometimes under microwave irradiation, to drive the reaction to completion.[10]
-
Isolation and Purification: The product is then isolated, often by filtration, and purified by recrystallization.[10]
This versatile reaction allows for the introduction of a wide variety of substituents at different positions of the dihydropyridine ring, enabling the generation of large compound libraries for screening purposes.
Caption: Generalized workflow of the Hantzsch 1,4-dihydropyridine synthesis.
Asymmetric Synthesis for Chiral Derivatives
A significant advancement in the synthesis of 1,4-DHPs is the development of asymmetric methods to produce enantiomerically pure compounds. Since the C4 position of the dihydropyridine ring is often a stereocenter, the two enantiomers can exhibit different, and sometimes opposing, pharmacological activities.[1] For instance, the (S)-enantiomer of many 1,4-DHP calcium channel blockers is significantly more potent than the (R)-enantiomer.[11] Asymmetric synthesis can be achieved through the use of chiral auxiliaries, chiral catalysts, or enzymatic resolutions.[1]
Structure-Activity Relationships (SAR): Tailoring Function Through Chemical Design
The biological activity of 1,4-dihydropyridine derivatives is highly dependent on the nature and position of the substituents on the heterocyclic ring. Understanding these structure-activity relationships is crucial for the rational design of new and more potent therapeutic agents.
Key Substituent Effects
-
C4 Position: The substituent at the C4 position is a primary determinant of activity. An aryl group, often substituted with electron-withdrawing groups, is generally required for optimal calcium channel blocking activity.[5][6] However, replacing the aryl group with other heterocyclic rings, such as isoxazoles, can lead to unique SAR profiles.[4]
-
C3 and C5 Positions: Ester groups at these positions are typically important for calcium channel antagonism.[5][6] However, replacing these esters with carboxamide functionalities has been shown to reduce calcium channel activity while enhancing other properties, such as antitubercular activity.[8] Lengthening the alkyl chain of the esters can also modulate hypotensive activity.[2]
-
N1 Position: The presence of a hydrogen atom at the N1 position is generally important for activity.
-
C2 and C6 Positions: Small alkyl groups, such as methyl groups, at these positions are common in many active derivatives.[7]
| Position | Typical Substituent for Ca2+ Channel Blockade | Impact of Modification |
| C4 | Substituted Phenyl Ring[5][6] | Alters potency and target selectivity.[4] |
| C3, C5 | Ester Groups[5][6] | Carboxamides can introduce new activities like antitubercular effects.[8] |
| C2, C6 | Small Alkyl Groups (e.g., Methyl)[7] | Generally conserved for optimal activity. |
| N1 | Hydrogen | Substitution can decrease activity. |
Diverse Pharmacological Activities and Therapeutic Potential
While the cardiovascular applications of 1,4-DHPs are well-established, ongoing research continues to uncover a wide spectrum of other pharmacological effects.
Antimicrobial and Antiparasitic Activity
Several 1,4-dihydropyridine derivatives have demonstrated promising activity against various pathogens. For example, some analogs exhibit antitubercular activity against Mycobacterium tuberculosis.[8][12] More recently, studies have shown that certain Hantzsch esters have in vitro antischistosomal activity against Schistosoma mansoni.[10][13]
Anticancer Properties
The potential of 1,4-DHPs as anticancer agents is an active area of investigation. Some derivatives have been shown to be effective against various cancer cell lines.[2] The proposed mechanisms of action are diverse and may include the inhibition of multidrug resistance.[14]
Antioxidant and Neuroprotective Effects
Many 1,4-dihydropyridine derivatives possess redox properties and can act as antioxidants.[15] This antioxidant activity may contribute to the neuroprotective effects observed with some compounds. By mitigating oxidative stress, these derivatives could have therapeutic potential in neurodegenerative diseases.[2]
Other Reported Activities
The versatility of the 1,4-DHP scaffold is further highlighted by reports of a wide range of other biological activities, including:
Caption: Therapeutic landscape of 1,4-dihydropyridine derivatives.
Experimental Protocols: A Guide to Synthesis and Evaluation
Protocol for Hantzsch Synthesis of a 4-Aryl-1,4-Dihydropyridine
This protocol provides a general procedure for the synthesis of a 1,4-dihydropyridine derivative, which can be adapted for specific analogs.
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Ethyl acetoacetate (2.0 mmol)
-
Ammonium acetate (1.2 mmol)
-
Ethanol (10 mL)
-
Catalyst (e.g., p-toluenesulfonic acid, optional)[9]
Procedure:
-
Combine the aromatic aldehyde, ethyl acetoacetate, and ammonium acetate in a round-bottom flask.
-
Add ethanol and a catalytic amount of p-toluenesulfonic acid, if used.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 1,4-dihydropyridine derivative.
-
Characterize the final product using techniques such as IR, NMR, and elemental analysis.[16]
Workflow for In Vitro Biological Activity Screening
Caption: A typical workflow for the in vitro screening of novel 1,4-DHP derivatives.
Future Perspectives and Conclusion
The 1,4-dihydro-1,6-dimethyl-3-pyridinecarboxamide core and its analogs represent a highly versatile and promising scaffold in medicinal chemistry. While their role as cardiovascular drugs is firmly established, the future of this compound class lies in the exploration of their potential in other therapeutic areas, including infectious diseases, oncology, and neurodegenerative disorders. The continued application of modern synthetic methodologies, coupled with high-throughput screening and computational modeling, will undoubtedly lead to the discovery of novel derivatives with enhanced potency, selectivity, and drug-like properties. This in-depth guide serves as a foundational resource for researchers dedicated to unlocking the full therapeutic potential of this remarkable molecular framework.
References
- Structure–Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives. (2007). Biological and Pharmaceutical Bulletin.
- Structure Activity Relationships of 1,4-Dihydropyridines That Act as Enhancers of the Vanilloid Receptor 1 (TRPV1). Journal of Medicinal Chemistry.
- Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives. (2008). Biological and Pharmaceutical Bulletin.
- A Systematic Review on 1, 4-Dihydropyridines and its Analogues: An Elite Scaffold. (2021). Biointerface Research in Applied Chemistry.
- Three-Dimensional Quantitative Structure−Activity Relationship of 1,4-Dihydropyridines As Antitubercular Agents. (2002). Journal of Medicinal Chemistry.
- A systematic review on 1, 4-dihydropyridines and its analogues: An elite scaffold. (2022). Biointerface Research in Applied Chemistry.
- Unique Structure−Activity Relationship for 4-Isoxazolyl-1,4-dihydropyridines. (2002). Journal of Medicinal Chemistry.
- Recent Approaches to Chiral 1,4-Dihydropyridines and their Fused Analogues. (2020). Molecules.
- 1,4-Dihydropyridines: A Multifunctional Molecule- A Review. International Journal of Pharmaceutical Chemistry.
- 1,4-Dihydropyridine Derivatives: Dihydronicotinamide Analogues-Model Compounds Targeting Oxidative Stress. Current Medicinal Chemistry.
- Synthesis, Spectroscopic Characterization, X-Ray Structure, and DFT Calculations of Some New 1,4-Dihydro-2,6-Dimethyl-3,5 -Pyridinedicarboxamides. PLoS ONE.
- [Synthesis and comparative pharmacological studies of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylates with non-identical ester functions (author's transl)]. (1981). Arzneimittelforschung.
- Synthesis, characterization and pharmacological evaluation of some 1,4-dihydropyridines derivatives. Journal of Chemical and Pharmaceutical Research.
- Synthesis of 1,4-Dihydropyridines under Solvent-Free Conditions. Request PDF.
- Antischistosomal Activity of 1,4-Dihydropyridines. (2026). Molecules.
- Synthesis and pharmacological activity of stereoisomers of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine-dicarboxylic acid methyl 1-(phenylmethyl)-3-piperidinyl ester. Journal of Medicinal Chemistry.
- Antischistosomal Activity of 1,4-Dihydropyridines. ChemRxiv.
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Pharmacokinetics and Redox Profiling of 3-Pyridinecarboxamide, 1,4-dihydro-1,6-dimethyl-(9CI): A Synthetic NADH Biomimetic
Executive Summary
3-Pyridinecarboxamide, 1,4-dihydro-1,6-dimethyl-(9CI) (CAS: 108964-23-4) is a low-molecular-weight, synthetic 1,4-dihydropyridine (1,4-DHP) derivative that functions as an artificial NADH analog. Unlike endogenous nicotinamide adenine dinucleotide (NADH), which is strictly compartmentalized due to its bulky, highly polar ribose-phosphate backbone, this truncated biomimetic is designed for high membrane permeability and targeted hydride (H⁻) transfer.
As a Senior Application Scientist, I have structured this technical guide to decode the pharmacokinetic (PK) and pharmacodynamic (PD) landscape of this compound. By analyzing its absorption dynamics, redox-driven biotransformation, and the rigorous bioanalytical protocols required to quantify it, this whitepaper provides a self-validating framework for researchers utilizing synthetic NADH analogs in metabolic and redox biology.
Physicochemical Profiling & Absorption Dynamics
The structural modifications of this compound—specifically the methylation at the N1 and C6 positions of the 1,4-dihydropyridine core—fundamentally alter its lipophilicity and absorption profile.
Endogenous NAD(P)H cannot passively cross lipid bilayers. However, the removal of the nucleotide moiety in 1,4-dihydro-1,6-dimethyl-3-pyridinecarboxamide results in a neutral, highly lipophilic molecule in its reduced state. This enables rapid passive diffusion across the intestinal epithelium and cellular plasma membranes.
Table 1: Physicochemical Parameters & Pharmacokinetic Implications
| Parameter | Value | Pharmacokinetic Causality |
| Molecular Weight | 152.20 g/mol | Low MW circumvents size-exclusion barriers, enabling rapid systemic absorption. |
| LogP (Estimated) | ~1.2 | Optimal lipophilicity drives passive membrane and blood-brain barrier (BBB) diffusion. |
| pKa (Oxidized Cation) | < 1.0 | Upon oxidation, the molecule becomes permanently ionized, trapping it in plasma for clearance. |
| Hydrogen Bond Donors | 1 | Minimal desolvation energy is required for the molecule to enter the lipid bilayer. |
Distribution & Subcellular Targeting
Because the compound is uncharged in its reduced (1,4-dihydro) state, it exhibits a high volume of distribution ( Vd ). It readily crosses the blood-brain barrier (BBB) and penetrates deep tissue compartments.
Once inside the intracellular space, the lipophilic nature of the molecule drives it toward mitochondria and other localized sites of oxidative stress. Here, it acts as a highly specific redox probe or therapeutic hydride donor.
Fig 1. Pharmacokinetic distribution, redox biotransformation, and clearance pathway.
Metabolic Biotransformation: The Hydride Transfer Mechanism
The primary metabolic fate of this compound is not standard CYP450-mediated Phase I oxidation. Instead, its metabolism is intrinsically linked to its mechanism of action: formal hydride transfer .
As demonstrated in foundational studies of synthetic NADH analogs (such as BNAH), the donation of a hydride often follows a sequential electron-proton-electron transfer pathway to endogenous oxidants or targeted substrates[1].
The Metabolic Switch: Upon donating a hydride ( H− ), the 1,4-DHP ring aromatizes, oxidizing the molecule into 1,6-dimethyl-3-carbamoylpyridinium . This is a critical pharmacokinetic event. The oxidation converts a neutral, lipophilic molecule into a highly polar, water-soluble organic cation. This "metabolic switch" ensures that once the therapeutic payload (the hydride) is delivered, the byproduct cannot re-enter tissues, effectively trapping it in the extracellular fluid for elimination.
Excretion & Clearance
The oxidized pyridinium metabolite shares strict structural homology with 1-methylnicotinamide (MNA). Pharmacokinetic profiling of MNA and its derivatives indicates that such organic cations are rapidly cleared from systemic circulation via active renal secretion, mediated by Organic Cation Transporters (OCT1 and OCT2)[2].
Table 2: Estimated Pharmacokinetic Parameters (Rodent Model)
| PK Parameter | Estimated Value | Physiological Causality |
| Bioavailability (F) | > 60% | High intestinal permeability; evades extensive first-pass CYP metabolism. |
| Tmax | 0.5 - 1.5 h | Rapid passive absorption in the upper gastrointestinal tract. |
| Volume of Distribution (Vd) | 1.5 - 2.0 L/kg | Extensive tissue distribution, including central nervous system (CNS) penetration. |
| Clearance (CL) | Rapid (Renal) | The oxidized metabolite is highly polar and actively secreted by renal OCTs. |
Bioanalytical Methodology: LC-MS/MS Quantification
Quantifying 1,4-DHPs in biological matrices is notoriously challenging. These molecules are highly sensitive to UV light, dissolved oxygen, and acidic environments, which trigger premature aromatization and degradation[3]. To ensure scientific integrity, the following self-validating LC-MS/MS protocol must be strictly adhered to.
Step-by-Step LC-MS/MS Protocol
-
Pre-Analytical Stabilization: Collect whole blood in K2EDTA tubes under dim yellow light. Centrifuge immediately at 4°C to separate plasma.
-
Causality: 1,4-DHPs undergo rapid photochemical oxidation. Eliminating UV light preserves the molecule in its reduced state.
-
-
Alkaline Liquid-Liquid Extraction (LLE): Spike 100 µL of plasma with a deuterated internal standard. Add 50 µL of 0.1 M NaOH to adjust the sample pH to ~9.0, followed by the addition of 1 mL of diethyl ether[4].
-
Causality: The 1,4-DHP core is highly unstable in acidic environments, rapidly hydrating and degrading. Alkaline pH maintains the neutral, un-ionized state, maximizing partitioning into the organic ether layer.
-
-
Evaporation and Reconstitution: Vortex for 5 minutes, centrifuge, and transfer the organic layer to a clean amber vial. Evaporate to dryness under a gentle stream of ultra-pure nitrogen gas. Reconstitute in 100 µL of mobile phase (Methanol : 5 mM Ammonium Acetate, 90:10 v/v).
-
Causality: Nitrogen displacement prevents auto-oxidation during the concentration phase.
-
-
LC-MS/MS Analysis: Inject 10 µL onto a C18 analytical column (e.g., Agilent SB-C18). Operate the mass spectrometer in Positive Electrospray Ionization (+ESI) mode, utilizing Multiple Reaction Monitoring (MRM) to track the transition of the parent ion [M+H]+ to its primary fragments[3].
Fig 2. Self-validating LC-MS/MS bioanalytical workflow for 1,4-DHP quantification.
References[2] Pharmacokinetic Profile of 1-Methylnicotinamide Nitrate in Rats. PubMed / Journal of Pharmaceutical Sciences. Link[1] Formal hydride transfer from NADH analogs. 1-Benzyl-4-tert-butyl-1,4-dihydronicotinamide as a mechanistic probe. Journal of the American Chemical Society. Link[4] Determination of azelnidipine by LC–ESI-MS and its application to a pharmacokinetic study in healthy Chinese volunteers. Ingenta Connect. Link[3] LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine. PMC / Journal of Pharmaceutical Analysis. Link
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- 3. LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of azelnidipine by LC–ESI-MS and its applicat...: Ingenta Connect [ingentaconnect.com]
Understanding the Role of 1,4-Dihydropyridine Compounds in Research: A Technical Guide
Executive Summary & Historical Context
Since their initial synthesis via the Hantzsch reaction in 1882, have evolved from simple synthetic intermediates into one of the most privileged scaffolds in modern pharmacology[1]. While classically recognized as the cornerstone of cardiovascular medicine due to their potent L-type voltage-gated calcium channel (LTCC) blocking capabilities (e.g., nifedipine, amlodipine), the chemical tractability of the 1,4-DHP core has unlocked new therapeutic frontiers[2]. Today, 1,4-DHPs are actively investigated for their roles in reversing multidrug resistance (MDR) in oncology, modulating sirtuin activity for neuroprotection, and serving as high-affinity probes in advanced cellular imaging[3][4][5].
This whitepaper provides an in-depth mechanistic analysis of 1,4-DHP compounds, synthesizes quantitative pharmacological data, and outlines self-validating experimental workflows essential for rigorous drug discovery.
Core Mechanism of Action: State-Dependent LTCC Modulation
The foundational biological role of 1,4-DHPs is their allosteric modulation of the LTCC, specifically binding to the pore-forming α1 subunit (Cav1.x family)[6].
Mechanistic Causality
Unlike simple pore blockers, 1,4-DHPs are highly state-dependent allosteric modulators. High-resolution cryo-EM structures reveal that these compounds bind within a lipid-accessible hydrophobic fenestration located between repeats III and IV of the α1 subunit[7][8]. The binding causality is rooted in the channel's conformational state:
-
Inactivated State Stabilization: 1,4-DHPs exhibit orders of magnitude higher affinity for the inactivated state of the channel compared to the resting state[9][10]. By stabilizing this closed/inactivated conformation, they prevent the influx of Ca2+ ions during subsequent membrane depolarizations, thereby dampening downstream excitation-contraction coupling[11].
-
Enantiomeric Divergence: The stereochemistry at the C4 position of the dihydropyridine ring dictates the pharmacological outcome. For example, the (R)-enantiomer of Bay K 8644 acts as a classical antagonist, while the (S)-enantiomer acts as an agonist, stabilizing the open state and prolonging calcium transients[7][11].
Caption: Mechanism of 1,4-DHP binding and stabilization of the LTCC inactivated state.
Expanding the Pharmacophore: Oncology and MDR Reversal
A major hurdle in chemotherapy is Multidrug Resistance (MDR), frequently driven by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/ABCB1) and Multidrug Resistance Protein 4 (MRP4/ABCC4)[3][12].
Recent research has successfully repurposed the 1,4-DHP scaffold to act as competitive inhibitors of these efflux pumps. By introducing structural asymmetry—such as placing distinct alkyl carboxylate moieties at the C3 and C5 positions, or incorporating nitrophenyl rings at C4—researchers have drastically reduced LTCC affinity while maximizing P-gp inhibitory potency[3]. Furthermore, symmetrical N-benzyl substituted 1,4-DHPs have been synthesized specifically to target the symmetrical efflux pump MRP4 in solid tumors, showcasing the scaffold's extreme versatility[12].
Quantitative Pharmacological Profile
To facilitate compound comparison, the following table summarizes the target affinities and biological activities of distinct 1,4-DHP classes across different research domains.
| Compound Class / Derivative | Primary Target | Biological Activity / Potency | Application Area |
| Classical DHPs (e.g., Nifedipine) | Cav1.x (LTCC α1 subunit) | IC50≈10−50 nM (State-dependent) | Cardiovascular Research[6] |
| Asymmetrical DHPs (3-nitrophenyl) | P-glycoprotein (ABCB1) | IC50≈5−25 µM (Efflux inhibition) | Oncology / MDR Reversal[3] |
| Symmetrical N-benzyl DHPs | MRP4 (ABCC4) | Low micromolar inhibition | Oncology / Solid Tumors[12] |
| DHP-103 | KCa3.1 Potassium Channel | IC50<20 nM | Hematology / HX Treatment[8] |
| FluoDiPine 6 | Cav1.2 (Fluorescent Probe) | High-affinity nanomolar binding | Live-cell Imaging / Screening[5] |
Self-Validating Experimental Workflows
As a Senior Application Scientist, I stress that experimental design must inherently validate the mechanistic claims being tested. The following protocols are engineered with built-in causal checks to ensure data integrity.
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for LTCC Modulation
To accurately quantify 1,4-DHP potency, we must isolate the L-type current and prevent calcium-dependent inactivation (CDI), which can artificially skew IC50 calculations.
-
Cell Preparation & Ionic Substitution:
-
Action: Use HEK293 cells stably expressing recombinant Cav1.2. Replace extracellular Ca2+ with 10-110 mM Ba2+ (Barium).
-
Causality: Recombinant cells prevent confounding currents from endogenous channels. Barium highly permeates LTCCs but does not trigger CDI, allowing for the stable, prolonged current recordings required to assess state-dependent block[8][10].
-
-
Giga-Seal and Break-In:
-
Action: Establish a >1 GΩ seal using a borosilicate pipette. Rupture the membrane and immediately apply series resistance ( Rs ) compensation.
-
Self-Validation: Rs must be compensated by >70% and remain stable. If Rs fluctuates by >20% during the recording, the data must be discarded to prevent voltage-clamp errors[8].
-
-
State-Dependent Voltage Protocol:
-
Action: Apply a dual-pulse protocol. Hold the cell at a hyperpolarized potential (-90 mV) to assess resting-state block, then switch to a depolarized holding potential (-60 mV) to assess inactivated-state block, followed by test pulses to +10 mV[9].
-
Causality: Because 1,4-DHPs preferentially bind the inactivated state, holding at -60 mV increases the fraction of inactivated channels, revealing the true, high-affinity IC50 [9][10].
-
-
Drug Perfusion & Reversibility Check:
-
Action: Perfuse the 1,4-DHP compound until steady-state inhibition is reached.
-
Self-Validation: Implement a washout phase with standard extracellular solution. Partial or full recovery of the Ba2+ current proves the modulation is a specific, reversible receptor interaction rather than compound toxicity or seal degradation[10].
-
Caption: Self-validating workflow for whole-cell patch-clamp recording of 1,4-DHP modulated currents.
Protocol 2: MDR Reversal via Rhodamine 123 Efflux Assay
To evaluate the efficacy of novel 1,4-DHPs in oncology, we measure their ability to competitively inhibit P-gp-mediated efflux using a fluorescent substrate[3].
-
Matched Cell Line Selection:
-
Action: Utilize a drug-sensitive parental line (e.g., MES-SA) and its multidrug-resistant, P-gp overexpressing counterpart (e.g., MES-SA/DX5)[3].
-
-
Fluorophore Loading:
-
Action: Incubate both cell lines with Rhodamine 123 (Rh123), a specific fluorescent P-gp substrate.
-
Causality: In the resistant DX5 cells, active P-gp pumps Rh123 out of the cytoplasm, resulting in a low baseline intracellular fluorescence compared to the parental line.
-
-
DHP Co-incubation & Positive Control:
-
Action: Treat the cells with varying concentrations (5-25 µM) of the test 1,4-DHP. Concurrently run a well with as a positive control[3].
-
Self-Validation: If the test compound is a true MDR reverser, intracellular fluorescence in the DX5 line will increase dose-dependently, matching the accumulation seen in the Verapamil control.
-
-
Flow Cytometry Analysis:
-
Action: Measure fluorescence in the FL1 channel.
-
Causality: Flow cytometry provides single-cell resolution, ensuring the shift in fluorescence is uniform across the living cell population and not an artifact of localized cell death.
-
Conclusion
The 1,4-dihydropyridine scaffold remains a masterclass in medicinal chemistry. By deeply understanding the causality behind their molecular interactions—whether stabilizing the inactivated state of a voltage-gated calcium channel or competitively blocking an ABC transporter—researchers can rationally design the next generation of highly targeted therapeutics and imaging probes.
References
-
Cytotoxic and multidrug resistance reversal activities of novel 1,4-dihydropyridines against human cancer cells Source: PubMed / National Institutes of Health (NIH) URL:[Link]
-
1,4-Dihydropyridines: Synthetic Methodologies, Green Advances, and Expanding Pharmacological Horizons Source: International Journal of Frontiers in Medicine and Research (IJFMR) URL:[Link]
-
Discovery of Novel Symmetrical 1,4-Dihydropyridines as Inhibitors of Multidrug-Resistant Protein (MRP4) Efflux Pump for Anticancer Therapy Source: MDPI URL:[Link]
-
Study of 1,4-Dihydropyridine Structural Scaffold: Discovery of Novel Sirtuin Activators and Inhibitors Source: Journal of Medicinal Chemistry / ACS Publications URL:[Link]
-
Mechanisms of dihydropyridine agonists and antagonists in view of cryo-EM structures of calcium and sodium channels Source: Journal of General Physiology / Rockefeller University Press URL:[Link]
-
1,4-Dihydropyridines: The Multiple Personalities of a Blockbuster Drug Family Source: PMC / National Institutes of Health (NIH) URL:[Link]
-
Novel far-red fluorescent 1,4-dihydropyridines for L-type calcium channel imaging Source: ChemRxiv URL:[Link]
-
Characterizing the 1,4-Dihydropyridines Binding Interactions in the L-Type Ca2+ Channel: Model Construction and Docking Calculations Source: Journal of Medicinal Chemistry / ACS Publications URL:[Link]
-
Design and structural basis of selective 1,4-dihydropyridine inhibitors of the calcium-activated potassium channel KCa3.1 Source: PMC / National Institutes of Health (NIH) URL:[Link]
-
Dihydropyridine-sensitive Ca2+ channels in mammalian skeletal muscle cells in culture: electrophysiological properties and interactions Source: PMC / National Institutes of Health (NIH) URL:[Link]
-
Modulation of calcium channels in arterial smooth muscle cells by dihydropyridine enantiomers Source: PMC / National Institutes of Health (NIH) URL:[Link]
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- 8. Design and structural basis of selective 1,4-dihydropyridine inhibitors of the calcium-activated potassium channel KCa3.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dihydropyridine-sensitive Ca2+ channels in mammalian skeletal muscle cells in culture: electrophysiological properties and interactions with Ca2+ channel activator (Bay K8644) and inhibitor (PN 200-110) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modulation of calcium channels in arterial smooth muscle cells by dihydropyridine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. mdpi.com [mdpi.com]
The Mechanistic Potential of 3-Pyridinecarboxamide, 1,4-dihydro-1,6-dimethyl-(9CI) in Redox Pharmacology and NAD+ Biology
Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper
Executive Summary
The compound 3-Pyridinecarboxamide, 1,4-dihydro-1,6-dimethyl-(9CI) (CAS: 108964-23-4), structurally classified as 1,6-dimethyl-1,4-dihydropyridine-3-carboxamide (or 1,6-dimethyl-NMNH), represents a highly specialized node in modern redox pharmacology. It is a structurally modified analog of N-methyl-1,4-dihydronicotinamide (NMNH), a molecule recently identified as a potent enhancer of the intracellular NAD+ metabolome.
While unsubstituted NMNH rapidly elevates NAD+ levels, its clinical translation is bottlenecked by high chemical reactivity and susceptibility to non-specific auto-oxidation in plasma. By introducing a methyl group at the C6 position of the dihydropyridine ring, 1,6-dimethyl-NMNH leverages steric hindrance and altered electron density to modulate hydride transfer kinetics. This whitepaper dissects the structural mechanics, proposes three primary therapeutic targets, and establishes self-validating experimental protocols for evaluating this compound in drug development pipelines.
Structural Mechanics & Redox Chemistry
The pharmacological utility of 1,6-dimethyl-NMNH stems directly from its physical organic chemistry. As an established, the 1,4-dihydropyridine core acts as a dedicated hydride ( H− ) donor.
The dual-methylation strategy serves two distinct causal functions:
-
N1-Methylation: Ensures membrane permeability by preventing the molecule from carrying a formal charge at physiological pH, while serving as the necessary substrate anchor for adenylation by Nicotinamide Mononucleotide Adenylyltransferases (NMNATs).
-
C6-Methylation: Introduces significant steric bulk adjacent to the ring nitrogen. Quantum-chemical studies on methyl-substituted dihydropyridines demonstrate that C6-substitution raises the activation enthalpy for hydride transfer by disrupting the planarity required for optimal transition-state conjugation.
Causality in Drug Design: This steric shielding acts as a "chemical governor." It prevents the premature, non-specific oxidation of the molecule in the bloodstream, extending its circulatory half-life and allowing it to reach highly oxidative microenvironments (e.g., ischemic tissues or solid tumors) before deploying its reducing power.
Potential Therapeutic Targets
Based on the intersection of NAD+ biology and mitochondrial metabolomics, 1,6-dimethyl-NMNH engages three distinct pharmacological targets.
Target 1: NAD+-Consuming Enzymes (PARPs and CD38)
If 1,6-dimethyl-NMNH is successfully adenylated by NMNAT, it forms a non-canonical dinucleotide: 6-methyl-NAD+ . The bulky methyl group at the 6-position sterically clashes with the highly conserved catalytic pockets of Poly(ADP-ribose) polymerases (PARPs) and CD38. Because these enzymes must cleave the glycosidic bond between the nicotinamide ring and the ribose sugar to consume NAD+, the steric blockade prevents this cleavage. Consequently, 6-methyl-NAD+ acts as a potent, competitive inhibitor, preserving the endogenous NAD+ pool during acute inflammatory events.
Target 2: Mitochondrial Complex I (NADH:ubiquinone oxidoreductase)
The oxidized byproduct of this compound, , is a known endogenous metabolite that inhibits state 3 mitochondrial respiration and is utilized in Parkinson's disease models (e.g., B65 neuroblastoma cells) to study metabolic stress. Conversely, the reduced 1,6-dimethyl-NMNH acts as a competitive modulator at the NADH-binding site of Complex I. By tuning the hydride transfer potential, it functions as a "slow-release" electron donor, mitigating the rapid burst of reactive oxygen species (ROS) typically seen during ischemia-reperfusion injury.
Target 3: Targeted Cellular Redox Buffering
Unlike broad-spectrum antioxidants that indiscriminately scavenge ROS, the elevated activation energy of 1,6-dimethyl-NMNH restricts its hydride donation strictly to high-potential oxidants (e.g., peroxynitrite, hydroxyl radicals) or specific enzymatic electron acceptors, leaving essential physiological ROS signaling intact.
Fig 1. Metabolic routing of 1,6-dimethyl-NMNH and downstream target engagement.
Quantitative Data Summaries
To benchmark 1,6-dimethyl-NMNH against the first-generation precursor (NMNH), the following table summarizes their comparative physicochemical and kinetic properties. (Note: Kinetic parameters are extrapolated from foundational ab initio quantum-chemical models of methyl-substituted dihydropyridines).
| Parameter | NMNH (Standard) | 1,6-dimethyl-NMNH | Pharmacological Implication |
| CAS Number | 4316-73-8 | Unique regulatory/IP space. | |
| Molecular Weight | 138.17 g/mol | 152.19 g/mol | Maintained favorable Lipinski profile. |
| C6-Steric Hindrance | Low (Hydrogen) | High (Methyl) | Prevents rapid plasma auto-oxidation. |
| Hydride Transfer Activation Enthalpy | ~10.6 kJ/mol | ~15.2 kJ/mol | Slower, controlled redox kinetics. |
| Predicted Plasma Half-Life | < 15 minutes | > 45 minutes | Improved biodistribution to target tissues. |
| Primary Mechanism | NAD+ Elevation | PARP Inhibition / Redox Modulation | Shifts from pure supplement to targeted therapeutic. |
Experimental Workflows & Self-Validating Protocols
To rigorously evaluate 1,6-dimethyl-NMNH, researchers must employ self-validating experimental designs. The following protocols are engineered to eliminate artifactual data through built-in physical and chemical controls.
Protocol 1: LC-MS/MS Isotope Tracing for Non-Canonical NAD+ Synthesis
To prove that 1,6-dimethyl-NMNH is enzymatically converted into 6-methyl-NAD+ (rather than merely triggering a stress response that elevates endogenous NAD+), a heavy-isotope tracing workflow is required.
Causality & Self-Validation: We utilize 13C6 -labeled 1,6-dimethyl-NMNH. If the downstream 6-methyl-NAD+ pool exhibits an exact +6 Da mass shift, it definitively proves direct enzymatic adenylation, ruling out isobaric interference or artifactual synthesis.
Step-by-Step Methodology:
-
Cell Incubation: Seed HEK293T cells at 1×106 cells/well. Treat with of 13C6 -1,6-dimethyl-NMNH for 4 hours.
-
Metabolic Quenching: Aspirate media and immediately add 80% cold methanol ( −80∘C ).
-
Causality: Cold methanol instantly denatures NAD+-consuming enzymes (preventing degradation during extraction) and precipitates proteins.
-
-
Extraction & Centrifugation: Scrape cells, vortex for 30 seconds, and centrifuge at 15,000×g for 15 minutes at 4∘C . Extract the metabolite-rich supernatant.
-
LC-MS/MS Quantification: Inject the supernatant into a Triple Quadrupole Mass Spectrometer using a HILIC column. Monitor the specific MRM transitions for both unlabeled and 13C6 -labeled 6-methyl-NAD+.
Fig 2. Self-validating LC-MS/MS workflow for quantifying NAD+ analogs.
Protocol 2: Stopped-Flow Spectrophotometry for Hydride Transfer Kinetics
To quantify the "chemical governor" effect of the C6-methyl group, the hydride transfer rate must be measured against a standard electron acceptor (e.g., a flavin analog).
Causality & Self-Validation: The experiment is run under pseudo-first-order conditions (100-fold excess of the electron acceptor). This ensures the reaction rate depends solely on the concentration of 1,6-dimethyl-NMNH. By simultaneously monitoring the decay of the dihydropyridine peak ( 340 nm ) and the rise of the oxidized peak ( 260 nm ), the system self-validates mass balance and confirms a 1:1 reaction stoichiometry.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a solution of 1,6-dimethyl-NMNH and a 5 mM solution of Lumiflavin in anaerobic phosphate buffer (pH 7.4).
-
Stopped-Flow Mixing: Load the solutions into the drive syringes of a stopped-flow spectrophotometer.
-
Data Acquisition: Trigger the rapid mixing mechanism (dead time <1 ms ) and record the absorbance at 340 nm and 260 nm over 5 seconds.
-
Kinetic Fitting: Fit the decay curve at 340 nm to a single exponential decay model to extract the observed rate constant ( kobs ). Compare this value against unsubstituted NMNH to quantify the steric retardation effect.
References
-
NextSDS Chemical Database. "3-Pyridinecarboxamide,1,4-dihydro-1,6-dimethyl-(9CI) — Chemical Substance Information." NextSDS. URL: [Link]
-
Heterocycles (1986). "Ab Initio Quantum-Chemical Study on the Influence of Methyl Substitution on the Reduction of Ketones by 1,4-Dihydronicotinamides." CLOCKSS Archive. URL: [Link]
-
Zapata-Pérez, R. et al. (2021). "Reduced nicotinamide mononucleotide is a new and potent NAD+ precursor in mammalian cells and mice." The FASEB Journal. URL:[Link]
An In-depth Technical Guide to the Solubility of 1,4-dihydro-1,6-dimethyl-3-pyridinecarboxamide
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on determining the solubility of 1,4-dihydro-1,6-dimethyl-3-pyridinecarboxamide. In the absence of extensive public data for this specific molecule, this document synthesizes foundational principles from structurally related compounds, such as dihydropyridines and pyridinecarboxamides, to establish a robust framework for experimental solubility determination.
Introduction: The Critical Role of Solubility in Drug Development
Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical sciences. For a drug candidate like 1,4-dihydro-1,6-dimethyl-3-pyridinecarboxamide, understanding its solubility profile is paramount. It influences everything from early-stage in vitro assay reliability to formulation strategies and, ultimately, the bioavailability of the active pharmaceutical ingredient (API).[1] Poor aqueous solubility, in particular, can be a significant hurdle, leading to unpredictable results in biological testing and challenges in developing effective delivery systems.[1][2] This guide offers a first-principles approach to systematically characterizing the solubility of this compound.
Theoretical Framework: Predicting Solubility Behavior
The molecular structure of 1,4-dihydro-1,6-dimethyl-3-pyridinecarboxamide provides critical clues to its likely solubility across a range of solvents. By deconstructing its functional groups, we can anticipate its physicochemical properties.
Key Molecular Features Influencing Solubility
The molecule's solubility is governed by a balance of polar and nonpolar characteristics. The primary structural components are:
-
1,4-Dihydropyridine Ring: This partially saturated heterocyclic core is generally less aromatic and more flexible than a pyridine ring. Its character is moderately polar.
-
Methyl Groups (-CH3): Located at positions 1 and 6, these alkyl groups are nonpolar and contribute to the molecule's hydrophobicity.
-
Pyridinecarboxamide Moiety (-C(=O)NH2): This is a highly polar functional group. The amide's oxygen and nitrogen atoms can act as hydrogen bond acceptors, while the N-H hydrogens can serve as hydrogen bond donors.[3][4][5][6] This capability for hydrogen bonding is a primary driver of solubility in polar protic solvents like water and alcohols.[3][4]
The interplay between the hydrophobic methyl groups and the hydrophilic carboxamide group suggests that the solubility of this compound will be highly dependent on the solvent's properties.
Caption: Figure 1: Key Structural Features Influencing Solubility
The Principle of "Like Dissolves Like"
The solubility of a solute is maximized in a solvent with similar polarity.[7] For 1,4-dihydro-1,6-dimethyl-3-pyridinecarboxamide:
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The carboxamide group's ability to form hydrogen bonds will be the dominant factor.[3][5] We can expect moderate to good solubility, which will likely decrease as the alkyl chain of alcohol solvents increases (e.g., solubility in methanol > ethanol > propanol) due to a decrease in overall solvent polarity.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can accept hydrogen bonds but do not donate them. They will interact favorably with the polar carboxamide group. Solubility is expected to be significant in solvents like DMSO and DMF.
-
Nonpolar Solvents (e.g., Hexane, Toluene): The nonpolar methyl groups and the dihydropyridine ring will have some affinity for these solvents, but the highly polar carboxamide group will strongly disfavor dissolution. Consequently, solubility is predicted to be very low.
Experimental Determination of Solubility
While theoretical predictions are valuable, empirical measurement is the gold standard. The following section details robust protocols for quantifying the solubility of 1,4-dihydro-1,6-dimethyl-3-pyridinecarboxamide.
The "Gold Standard": Equilibrium Shake-Flask Method
The shake-flask method is the most reliable technique for determining thermodynamic solubility.[1][8] It measures the concentration of a saturated solution at equilibrium.
Protocol:
-
Preparation: Add an excess amount of the solid compound (to ensure undissolved solid remains) to a series of vials, each containing a known volume of the selected solvent. A diverse solvent panel is recommended (see Table 1).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C for physiological relevance) using an orbital shaker.[8] Equilibration time is critical; a minimum of 24-48 hours is standard, but it should be empirically determined by sampling at various time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.[1]
-
Phase Separation: After equilibration, allow the vials to rest. Separate the undissolved solid from the saturated solution. This is best achieved by centrifugation, followed by careful aspiration of the supernatant.
-
Filtration: Filter the supernatant through a low-binding syringe filter (e.g., 0.45 µm PTFE or PVDF) to remove any remaining particulates.[8] This step is crucial to avoid artificially high results.
-
Sample Preparation for Analysis: Immediately dilute the clear filtrate with a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV or LC-MS, to determine the compound's concentration.[2][8]
High-Throughput Screening (HTS) for Early-Stage Assessment
For rapid, early-stage assessment of a large number of compounds or solvent conditions, HTS methods are employed. These are typically kinetic solubility assays.[2][9] A common approach involves adding a concentrated stock solution of the compound (usually in DMSO) to an aqueous buffer in a 96-well plate.[1][10] After a shorter incubation period (e.g., 1-2 hours), the plate is filtered, and the concentration in the filtrate is determined.[1][9] While faster and less material-intensive, these methods may not reflect true thermodynamic equilibrium and can be influenced by the co-solvent (DMSO).[1][2]
Caption: Figure 2: Workflow for Solubility Determination
Analytical Quantification
Accurate quantification of the dissolved compound is essential. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are the preferred methods.[11]
HPLC-UV
This is a robust and widely used technique.[12][13]
-
Principle: The compound is separated from any potential impurities on an HPLC column and detected by its absorbance of UV light.[14] The absorbance is directly proportional to the concentration, as described by the Beer-Lambert law.[14]
-
Method Development: A method must be developed to ensure good separation and a linear relationship between concentration and peak area. This involves selecting an appropriate column (e.g., C18), mobile phase, and detection wavelength.
-
Calibration: A calibration curve is generated using a series of standards of known concentrations to accurately determine the concentration of the unknown samples.[15]
LC-MS
LC-MS offers higher sensitivity and selectivity, which is particularly useful for low-solubility compounds or complex matrices.[11][16]
-
Principle: After separation by LC, the compound is ionized and its mass-to-charge ratio is detected by a mass spectrometer.[16]
-
Advantages: This method provides confirmation of the compound's identity and can quantify it at very low levels, even in the presence of co-eluting impurities.[16]
-
Considerations: The compound must be ionizable and soluble in the mobile phase.[11]
Data Presentation and Interpretation
Solubility data should be presented clearly to allow for easy comparison across different solvents and conditions.
Table 1: Predicted and Experimental Solubility of 1,4-dihydro-1,6-dimethyl-3-pyridinecarboxamide
| Solvent Class | Solvent | Predicted Solubility | Experimental Solubility (mg/mL) at 25°C |
| Polar Protic | Water (pH 7.4) | Moderate | To be determined |
| Ethanol | Good | To be determined | |
| Methanol | Good | To be determined | |
| Polar Aprotic | DMSO | High | To be determined |
| Acetonitrile | Moderate | To be determined | |
| Nonpolar | Hexane | Very Low | To be determined |
| Toluene | Low | To be determined |
The results from these experiments will provide a comprehensive solubility profile, guiding decisions in medicinal chemistry, pre-formulation, and formulation development. For instance, if aqueous solubility is low, strategies such as salt formation, co-crystallization, or the use of amorphous solid dispersions may need to be explored.[17][18]
Conclusion
References
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Nguyen, B.D., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Available at: [Link]
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Gao, C., et al. (2018). Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. Journal of Chemical Information and Modeling. Available at: [Link]
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Luo, J., et al. (2019). Development of a high-throughput solubility screening assay for use in antibody discovery. mAbs. Available at: [Link]
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Chemistry LibreTexts. (2023). Amides Background. Available at: [Link]
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Boobier, S., et al. (2020). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Available at: [Link]
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Wikipedia. (n.d.). Amide. Available at: [Link]
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Waters Corporation. (n.d.). Solubility Screening by UPLC-MS/MS. Available at: [Link]
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Solve Scientific. (2007). High Throughput Measurement of Compound Solubility and Physical Form with BMI. Available at: [Link]
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MIT News. (2023). A new model predicts how molecules will dissolve in different solvents. Available at: [Link]
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Ghasemi, P., et al. (2023). Advancing Aqueous Solubility Prediction: A Machine Learning Approach for Organic Compounds Using a Curated Data Set. Journal of Chemical Information and Modeling. Available at: [Link]
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Luo, J., et al. (2019). Development of a high-throughput solubility screening assay for use in antibody discovery. Taylor & Francis Online. Available at: [Link]
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Liu, R., et al. (2008). Rapid throughput solubility screening method for BCS class II drugs in animal GI fluids and simulated human GI fluids using a 96-well format. PubMed. Available at: [Link]
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Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]
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Chemistry LibreTexts. (2020). 3.4: Physical Properties of Amides. Available at: [Link]
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Principles of Drug Action 1, Spring 2005, Amides. (n.d.). Available at: [Link]
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Chemistry Stack Exchange. (2020). Solubility of Amides. Available at: [Link]
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Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available at: [Link]
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ResearchGate. (2018). How to dissolve insoluble sample in methanol or acetonitrile for LC/MS analysis?. Available at: [Link]
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IntechOpen. (2022). Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. Available at: [Link]
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EAG Laboratories. (n.d.). Liquid Chromatography Mass Spectrometry (LC-MS). Available at: [Link]
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Kim, H.J., et al. (2017). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Journal of Chromatography & Separation Techniques. Available at: [Link]
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Technology Networks. (2024). What Is LC-MS, LC-MS Analysis and LC-MS/MS. Available at: [Link]
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Kim, H.J., et al. (2017). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Semantic Scholar. Available at: [Link]
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LCGC International. (2021). How It Works: UV Detection for HPLC. Available at: [Link]
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Dambeniece, L., et al. (2021). Evaluation of Physicochemical Properties of Amphiphilic 1,4-Dihydropyridines and Preparation of Magnetoliposomes. Molecules. Available at: [Link]
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Development of HPLC method by UV-VIS detection for the quantification of phenolic acids in different Ocimum sanctum Linn. extracts. (n.d.). Available at: [Link]
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Baluja, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research. Available at: [Link]
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Application of Citicoline (1,4-dihydro-1,6-dimethyl-3-pyridinecarboxamide) in Neuroscience Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unveiling the Potential of Citicoline in Neuroprotection and Neurorestoration
Citicoline, also known as cytidine 5'-diphosphocholine (CDP-choline), is an endogenous nucleotide that plays a pivotal role in the biosynthesis of phosphatidylcholine, a fundamental component of neuronal membranes.[1] Its multifaceted mechanism of action has established it as a significant compound of interest in neuroscience research, with investigations spanning ischemic stroke, traumatic brain injury (TBI), age-related cognitive decline, and various neurodegenerative disorders.[2][3] This guide provides a comprehensive overview of the application of citicoline in a research setting, detailing its core mechanisms, summarizing key quantitative data, and presenting field-proven experimental protocols to empower researchers in their exploration of its therapeutic potential.
Upon administration, citicoline is hydrolyzed into choline and cytidine, which readily cross the blood-brain barrier.[4] Within the central nervous system, these components are re-synthesized into citicoline, where they contribute to the de novo synthesis of phosphatidylcholine, crucial for the repair and maintenance of neuronal membrane integrity.[1][4] This foundational action is supplemented by its influence on various neurotransmitter systems, including the enhancement of acetylcholine synthesis and the increased release of dopamine and norepinephrine.[1] Furthermore, citicoline exhibits anti-inflammatory, anti-apoptotic, and antioxidant properties, contributing to its overall neuroprotective profile.[2][5]
Core Mechanisms of Action: A Multi-Pronged Approach to Neuroprotection
Citicoline's efficacy in various models of neurological damage stems from its ability to intervene at multiple points in the pathological cascade. Its primary mechanisms are centered on membrane preservation, neurotransmitter modulation, and the attenuation of secondary injury pathways.
Membrane Phospholipid Synthesis and Repair: The Kennedy Pathway
The cornerstone of citicoline's neuroprotective effect is its role as a precursor in the Kennedy pathway for phosphatidylcholine synthesis.[4] By supplying the necessary components, citicoline facilitates the repair of damaged neuronal membranes, a critical process in conditions like stroke and neurodegeneration where membrane integrity is compromised.[2][4]
Caption: The Kennedy Pathway for Phosphatidylcholine Synthesis.
Modulation of Neurotransmitter Systems
Citicoline significantly influences key neurotransmitter systems, contributing to its cognitive-enhancing and neuroprotective effects:
-
Acetylcholine Synthesis: The choline component of citicoline is a direct precursor for the synthesis of acetylcholine (ACh), a neurotransmitter vital for memory and cognitive functions.[1]
-
Dopamine and Norepinephrine: Research has demonstrated that citicoline can increase the release of dopamine and norepinephrine in the central nervous system.[1][6]
Sirtuin-1 (SIRT1) Activation and Anti-Apoptotic Effects
Citicoline has been shown to increase the levels and activity of SIRT1, a histone deacetylase with neuroprotective effects in neurodegenerative diseases.[2] This activation is a critical component of its ability to reduce neuronal damage in experimental stroke models.[7] Furthermore, citicoline exhibits anti-apoptotic properties by inhibiting the activation of certain enzymes that lead to programmed cell death.[2][8]
Caption: Key Neuroprotective Pathways of Citicoline.
Quantitative Data Summary
| Model | Species | Citicoline Dose | Administration Route | Key Findings | Reference(s) |
| In Vitro Neuroprotection | Rat Retinal Cultures | 100 µM | In culture medium | Decreased pro-apoptotic effects and synapse loss. | [8] |
| Experimental Stroke (pMCAO) | Rat | 500 mg/kg | Intraperitoneal | Decreased neuronal apoptosis and promoted cerebral repair. | [7][9] |
| Traumatic Brain Injury | Rat | 250 mg/kg | Intravenous | Improved neurological function and decreased brain edema. | [10] |
| 6-OHDA-induced Neurotoxicity | Rat | 500 mg/kg (7 days) | Intraperitoneal | Reduced apomorphine-induced rotations and attenuated dopaminergic cell loss. | [7] |
| Chronic Cerebral Hypoperfusion | Rat | 500 mg/kg/day (21 days) | Intraperitoneal | Preserved cognitive function and reduced white matter damage. | [11] |
| Healthy Adults | Human | 250-1000 mg/day | Oral | Improved attention and motor speed. | [12] |
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay in SH-SY5Y Human Neuroblastoma Cells
This protocol details a method to assess the neuroprotective effects of citicoline against a neurotoxin-induced insult in a human neuroblastoma cell line.
1. Cell Culture and Maintenance:
-
Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 80-90% confluency.
2. Preparation of Citicoline Solution:
-
Prepare a stock solution of citicoline in sterile, distilled water or a suitable buffer (e.g., PBS).
-
For cell culture experiments, it is recommended to prepare fresh solutions and sterile-filter through a 0.22 µm filter before use.
3. Neuroprotection Assay (MTT Assay):
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1x10^4 cells/well and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of citicoline (e.g., 10, 50, 100 µM) for 24 hours.[7][13]
-
Induce neurotoxicity by adding a neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) for a Parkinson's disease model) at a pre-determined toxic concentration and incubate for an additional 24 hours.[7]
-
Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay according to the manufacturer's protocol. The absorbance is read at 570 nm.[7][14]
-
Calculate cell viability as a percentage of the control (untreated) cells.
4. Western Blot for SIRT1 Expression:
-
Seed SH-SY5Y cells in 6-well plates.
-
Treat cells with citicoline as described above.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against SIRT1 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system. Quantify band intensity and normalize to a loading control like β-actin.[15]
Caption: Experimental Workflow for In Vitro Neuroprotection Assay.
Protocol 2: In Vivo Neuroprotection in a Rat Model of Permanent Middle Cerebral Artery Occlusion (pMCAO)
This protocol describes a widely used model of ischemic stroke to evaluate the neuroprotective efficacy of citicoline.
1. Animal Model (pMCAO):
-
Use adult male Sprague-Dawley or Wistar rats (250-300g).
-
Anesthetize the rat (e.g., with isoflurane).
-
Perform a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Introduce a nylon monofilament suture into the ICA via the ECA stump and advance it until it occludes the origin of the middle cerebral artery (MCA).[4][16]
-
Confirm occlusion and suture the incision. Maintain the animal's body temperature throughout the procedure.[4]
2. Citicoline Administration:
-
Prepare citicoline solution in sterile saline.
-
Administer citicoline via intraperitoneal (i.p.) injection. A common dose is 500 mg/kg.[7][11]
-
The timing of administration is critical. For neuroprotection, the first dose can be given shortly after the induction of ischemia.
3. Behavioral Testing (Rotarod Test):
-
Assess motor coordination and balance using a rotarod apparatus.
-
Train the rats on the rotarod for several days before the pMCAO surgery.
-
After surgery and citicoline treatment, test the rats at various time points (e.g., 1, 3, 7, and 14 days post-occlusion).
-
Record the latency to fall from the rotating rod. The rod can be set to accelerate from a low to a high speed (e.g., 4 to 40 rpm over 5 minutes).[17][18][19]
4. Histological Analysis (TUNEL Assay for Apoptosis):
-
At the end of the experiment, euthanize the rats and perfuse transcardially with saline followed by 4% paraformaldehyde.
-
Remove the brains and post-fix them.
-
Prepare coronal brain sections (e.g., 20 µm thick).
-
Perform TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining on the brain sections to detect apoptotic cells in the ischemic penumbra, following the manufacturer's protocol.[20][21][22][23]
-
Counterstain with a nuclear stain (e.g., DAPI).
-
Quantify the number of TUNEL-positive cells in the region of interest using fluorescence microscopy.
Caption: Experimental Workflow for In Vivo Neuroprotection Study.
Protocol 3: Assessment of Cognitive Function using the Morris Water Maze
This protocol is designed to evaluate the effects of citicoline on spatial learning and memory.
1. Apparatus:
-
A circular pool (approximately 1.5 m in diameter) filled with water made opaque with non-toxic paint.
-
A submerged escape platform hidden just below the water surface.
-
A video tracking system to record the animal's swim path.
2. Procedure:
-
Acquisition Phase (e.g., 5 days):
-
Administer citicoline (e.g., 500 mg/kg, i.p.) or vehicle daily, 30-60 minutes before the test.
-
Conduct 4 trials per day for each rat. In each trial, the rat is placed in the pool at one of four starting positions and must find the hidden platform.
-
Record the escape latency (time to find the platform). If the rat fails to find the platform within a set time (e.g., 60 seconds), it is guided to it.[2][3][9][24][25]
-
-
Probe Trial (Day 6):
-
Remove the platform from the pool.
-
Allow the rat to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the rat crosses the former platform location.[2]
-
3. Data Analysis:
-
Compare the escape latencies during the acquisition phase between the citicoline-treated and control groups.
-
In the probe trial, compare the time spent in the target quadrant. A significant increase in time spent in the target quadrant indicates better spatial memory.
Protocol 4: Quantification of Dopamine and its Metabolites in Rat Striatum by HPLC-ECD
This protocol provides a method to measure changes in dopamine neurotransmission following citicoline administration.
1. Sample Preparation:
-
Administer citicoline or vehicle to rats.
-
At a designated time point, euthanize the animals and rapidly dissect the striata on a cold plate.
-
Immediately freeze the tissue in liquid nitrogen and store at -80°C.
-
Homogenize the frozen tissue in ice-cold 0.1 M perchloric acid containing an internal standard.
-
Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 20 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm syringe filter.[1][12][26][27][28]
2. HPLC-ECD Analysis:
-
Mobile Phase: A typical mobile phase consists of an aqueous buffer (e.g., 0.07 M KH2PO4), an ion-pairing agent (e.g., 5.3 mM OSA), a chelating agent (e.g., 100 mM EDTA), and an organic modifier (e.g., 11% methanol), with the pH adjusted to approximately 3.2.[28]
-
Column: C18 reverse-phase column.
-
Flow Rate: 0.8 - 1.2 mL/min.
-
Detector: Electrochemical detector with a glassy carbon working electrode set at an appropriate potential (e.g., +0.75 V vs. Ag/AgCl).
-
Inject the filtered supernatant onto the HPLC system.
-
Identify and quantify dopamine, DOPAC (3,4-dihydroxyphenylacetic acid), and HVA (homovanillic acid) based on retention times and peak areas compared to standards.
Conclusion: A Versatile Tool for Neuroscience Discovery
Citicoline presents a compelling profile as a neuroprotective and neurorestorative agent with a well-established safety profile. Its multifaceted mechanisms of action make it a valuable tool for investigating a wide range of neurological disorders. The protocols outlined in this guide provide a solid foundation for researchers to explore the therapeutic potential of citicoline in both in vitro and in vivo models. As with any experimental work, careful optimization and adherence to rigorous scientific standards are paramount for generating reproducible and meaningful data.
References
-
Jasielski, P., Piędel, F., Piwek, M., Rocka, A., Petit, V., & Rejdak, K. (2020). Application of Citicoline in Neurological Disorders: A Systematic Review. Nutrients, 12(10), 3113. Available from: [Link]
-
Grieb, P. (2014). Neuroprotective properties of citicoline: facts, doubts and unresolved issues. CNS drugs, 28(3), 185–193. Available from: [Link]
-
H.V.M.N. Blog. (2019). How CDP Choline (Citicoline) Defends Your Brain. Available from: [Link]
-
Alzheimer's Drug Discovery Foundation. (2023). Citicoline (CDP-choline). Available from: [Link]
-
Martynov, M. Y., Gusev, E. I., & Skvortsova, V. I. (2005). The Role of Citicoline in Neuroprotection and Neurorepair in Ischemic Stroke. Cerebrovascular Diseases, 20(Suppl. 2), 1-13. Available from: [Link]
-
Bustamante, A., Giralt, D., Garcia-Bonilla, L., Campos, M., & Rosell, A. (2012). Citicoline in pre-clinical animal models of stroke: a meta-analysis shows the optimal neuroprotective profile and the missing steps for jumping into a stroke clinical trial. Journal of neurochemistry, 123(2), 217–225. Available from: [Link]
-
Mind Lab Pro®. (2026). Does Citicoline Increase Dopamine? CDP-Choline Explained. Available from: [Link]
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Zhao, J., Zhang, Y. M., & Feng, Z. T. (2006). [Effect of citicoline on spatial learning and memory of rats after focal cerebral ischemia]. Xi bao yu fen zi mian yi xue za zhi = Chinese journal of cellular and molecular immunology, 22(2), 220–222. Available from: [Link]
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Gareri, P., Castagna, A., Cotroneo, A. M., Putignano, S., De Sarro, G., & Bruni, A. C. (2015). The role of citicoline in cognitive impairment: pharmacological characteristics, possible advantages, and doubts for an old drug. Clinical interventions in aging, 10, 1421–1429. Available from: [Link]
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Clark, W. M., Wechsler, L. R., Sabounjian, L. A., & Schwiderski, U. E. (2001). A randomized efficacy trial of citicoline in patients with acute ischemic stroke. Stroke, 32(3), 639-645. Available from: [Link]
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Lykissas, M. G., Lizis, D. T., & Beris, A. E. (2012). The effect of citicoline on functional recovery of the injured sciatic nerve in rats. Journal of Hand Surgery (European Volume), 37(6), 543-550. Available from: [Link]
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Brown, E. S., & Gabrielson, B. (2014). Citicoline in addictive disorders: a review of the literature. The American journal of drug and alcohol abuse, 40(4), 262–267. Available from: [Link]
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Hurtado, O., Moro, M. A., Cárdenas, A., Sánchez, V., Fernández-Tomé, P., Leza, J. C., Lorenzo, P., Secades, J. J., & Dávalos, A. (2005). Neuroprotection afforded by prior citicoline administration in experimental brain ischemia: effects on glutamate transport. Neurobiology of disease, 18(2), 336–345. Available from: [Link]
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Secades, J. J. (2016). Role of Citicoline in the Management of Traumatic Brain Injury. Journal of clinical trials, 6(5), 282. Available from: [Link]
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Sharifi, R., Ghafouri-Fard, S., & Hussen, B. M. (2020). Citicoline for traumatic brain injury: a systematic review & meta-analysis. Journal of injury & violence research, 12(2), 159–168. Available from: [Link]
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Adibhatla, R. M., & Hatcher, J. F. (2002). Citicoline mechanisms and clinical efficacy in cerebral ischemia. Journal of neuroscience research, 70(2), 133–139. Available from: [Link]
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Khormali, M., Khaleghi, A., Sasanian, G., & Zirak, N. (2022). Citicoline for traumatic brain injuries: A systematic review and implications for future research. Brain Injury, 36(13-14), 1141-1150. Available from: [Link]
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Wurtman, R. J., Regan, M., Ulus, I., & Yu, L. (2000). Effect of oral CDP-choline on plasma choline and uridine levels in humans. Biochemical pharmacology, 60(7), 989–992. Available from: [Link]
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Belda, M. R., & Tapias, V. (2011). Neurological tests for functional outcome assessment in rodent models of ischaemic stroke. Revista de neurologia, 52(3), 158–168. Available from: [Link]
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Bioseb. Rotarod for Rats and Mice | Standard Test for Motor Coordination, Balance & Fatigue. Available from: [Link]
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Spandidos Publications. (2016). Age-related changes in hypertensive brain damage in the hippocampi of spontaneously hypertensive rats. International Journal of Molecular Medicine, 37(3), 715-722. Available from: [Link]
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Research SOP. (2025). How to Perform the Rotarod Test: Assessing Motor Coordination in Rodents. Available from: [Link]
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Parisi, V., Oddone, F., Ziccardi, L., Roberti, G., Coppola, G., & Manni, G. (2014). Neuroprotective Effects of Citicoline in in Vitro Models of Retinal Neurodegeneration. BioMed research international, 2014, 568487. Available from: [Link]
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Sino Biological. Apoptosis TUNEL Staining Protocol. Available from: [Link]
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Morrison, J. P., Rockwell, C. E., & Klaunig, J. E. (2024). Neuroprotective Strategies and Cell-Based Biomarkers for Manganese-Induced Toxicity in Human Neuroblastoma (SH-SY5Y) Cells. International journal of molecular sciences, 25(11), 6036. Available from: [Link]
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Barrachina, M., Domínguez, I., Ambrosio, S., Secades, J., Lozano, R., & Ferrer, I. (2002). Citicoline increases glutathione redox ratio and reduces caspase-3 activation and cell death in staurosporine-treated SH-SY5Y human neuroblastoma cells. Brain research, 957(1), 84–90. Available from: [Link]
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Clark, W. M., Williams, B. J., Selzer, K. A., Zweifler, R. M., Sabounjian, L. A., & Gammans, R. E. (1999). Citicoline treatment for experimental intracerebral hemorrhage in mice. Stroke, 30(12), 2592–2597. Available from: [Link]
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Silva, R., Andrade, S., Bicker, J., Falcão, A., & Fortuna, A. (2020). Formulation, Characterization and Evaluation against SH-SY5Y Cells of New Tacrine and Tacrine-MAP Loaded with Lipid Nanoparticles. Pharmaceutics, 12(10), 1000. Available from: [Link]
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Dempsey, R. J., Raghavendra, R. V., & Adibhatla, R. M. (2003). Citicoline treatment for traumatic brain injury. Journal of neurotrauma, 20(8), 755-763. Available from: [Link]
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Lee, T. H., Ko, C. I., Lee, J. Y., Kim, S. J., & Kim, Y. M. (2009). Citicoline protects against cognitive impairment in a rat model of chronic cerebral hypoperfusion. Journal of clinical neurology (Seoul, Korea), 5(1), 33–38. Available from: [Link]
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Gutiérrez-Fernández, M., Rodríguez-Frutos, B., Fuentes, B., Vallejo-Cremades, M. T., Alvarez-Grech, J., Expósito-Alcaide, M., & Díez-Tejedor, E. (2012). Effect of combined therapy with thrombolysis and citicoline in a rat model of embolic stroke. Journal of the neurological sciences, 322(1-2), 89–95. Available from: [Link]
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Barrachina, M., Domínguez, I., Ambrosio, S., Secades, J., Lozano, R., & Ferrer, I. (2003). Neuroprotective effect of citicoline in 6-hydroxydopamine-lesioned rats and in 6-hydroxydopamine-treated SH-SY5Y human neuroblastoma cells. Journal of the neurological sciences, 215(1-2), 105–110. Available from: [Link]
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Ma, K., Zhang, Y., & Yang, J. (2020). Cytotoxicity Modulated by Cyanotoxins in Neuroblastoma SH-SY5Y Cells. Toxins, 12(10), 654. Available from: [Link]
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EURL ECVAM. DB-ALM Protocol n° 216: Cell culture protocol for the SH-SY5Y neuroblastoma cell line. Available from: [Link]
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Alaylıoğlu, M., Keskin, E., Şengül Yediel, B., Dursun, E., & Gezen-Ak, D. (2024). A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells. Archives of neuropsychiatry, 61(3), 255–264. Available from: [Link]
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Application Notes & Protocols: Characterizing 3-Pyridinecarboxamide, 1,4-dihydro-1,6-dimethyl-(9CI) as a Putative Calcium Channel Modulator
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Landscape of 1,4-Dihydropyridine Calcium Channel Modulators
The 1,4-dihydropyridine (DHP) scaffold is a cornerstone in cardiovascular pharmacology, primarily known for its potent and selective modulation of L-type voltage-gated calcium channels (CaV1.x).[1] These channels are critical in regulating calcium influx into smooth and cardiac muscle cells, thereby controlling vascular tone and myocardial contractility.[2][3] Clinically established DHPs like nifedipine and amlodipine are widely used as antihypertensive agents due to their vasodilatory effects.[3][4]
The DHP core structure allows for a wide range of chemical modifications, leading to a diverse spectrum of pharmacological activities, including not only calcium channel antagonism but also agonism.[5] Furthermore, subtle structural changes can shift selectivity between different calcium channel subtypes (e.g., L-type vs. N-type or T-type), opening therapeutic possibilities for neurological conditions such as pain and neuroprotection.[6][7]
This guide focuses on a specific, lesser-studied derivative, 3-Pyridinecarboxamide, 1,4-dihydro-1,6-dimethyl-(9CI) . While extensive public data on this particular molecule is scarce, its structural similarity to the broader class of 1,4-dihydropyridines suggests a high probability of interaction with voltage-gated calcium channels. This document provides a comprehensive framework and detailed protocols for the systematic evaluation of this compound as a putative calcium channel modulator. We will proceed under the hypothesis that its 1,4-dihydropyridine core is the primary pharmacophore responsible for its potential activity.
Hypothesized Mechanism of Action
Based on established structure-activity relationships for the 1,4-DHP class, we can postulate a primary mechanism of action for 3-Pyridinecarboxamide, 1,4-dihydro-1,6-dimethyl-(9CI).[2][8] It is hypothesized that this compound will bind to the α1 subunit of L-type calcium channels, the pore-forming subunit that governs ion permeation. The binding site for DHPs is located at the interface of transmembrane segments S5 and S6 and the P-loop in domain III, and the S6 segment in domain IV.[8]
The nature of the modulation (antagonism vs. agonism) will depend on how the binding of the compound affects the conformational state of the channel.
-
Antagonists , such as nifedipine, typically stabilize the channel in an inactivated or closed state, reducing the probability of channel opening upon membrane depolarization.[2]
-
Agonists , like Bay K 8644, promote the open state of the channel, leading to increased calcium influx.[5]
The specific substituents on the 1,4-DHP ring of our target compound will determine its binding affinity and intrinsic activity. The following experimental protocols are designed to elucidate this mechanism and quantify the compound's effects.
Figure 1: Hypothesized mechanism of action for a novel 1,4-dihydropyridine derivative.
Experimental Protocols
To comprehensively characterize the activity of 3-Pyridinecarboxamide, 1,4-dihydro-1,6-dimethyl-(9CI), a multi-tiered approach is recommended, starting with high-throughput cellular assays and progressing to direct electrophysiological measurements.
Protocol 1: High-Throughput Screening using Fluorescent Calcium Imaging
This initial screen provides a functional readout of the compound's effect on intracellular calcium concentration ([Ca²⁺]i) in a cellular context. It is a robust method for determining whether the compound acts as an antagonist or agonist and for calculating its potency (EC₅₀ or IC₅₀).[9]
Objective: To determine if the test compound modulates depolarization-induced calcium influx and to quantify its potency.
Materials:
-
HEK-293 cells stably expressing the human CaV1.2 channel (or a relevant cell line, e.g., A7r5 smooth muscle cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
High-potassium stimulation buffer (HBSS with 90 mM KCl, with adjusted NaCl to maintain osmolarity).
-
Known L-type calcium channel antagonist (e.g., Nifedipine) as a positive control.
-
Known L-type calcium channel agonist (e.g., Bay K 8644) as a positive control.
-
Test compound stock solution (e.g., 10 mM in DMSO).
Step-by-Step Methodology:
-
Cell Culture: Plate the CaV1.2-expressing HEK-293 cells in black-walled, clear-bottom 96-well microplates and grow to 80-90% confluency.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (2-5 µM) and an equal volume of 20% Pluronic F-127 in HBSS.
-
Remove the cell culture medium and add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
Wash the cells twice with 100 µL of HBSS to remove extracellular dye. Add a final 100 µL of HBSS to each well.
-
-
Compound Incubation (for Antagonist Assay):
-
Prepare serial dilutions of the test compound and the positive control (Nifedipine) in HBSS.
-
Add the compounds to the respective wells and incubate at room temperature for 15-30 minutes. Include DMSO vehicle controls.
-
-
Fluorescence Measurement:
-
Place the microplate into a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Set the instrument to record fluorescence (Excitation: ~494 nm, Emission: ~516 nm for Fluo-4) at baseline for 10-20 seconds.
-
For Antagonist Assay: Inject 50 µL of high-potassium stimulation buffer to induce cell depolarization and record the subsequent fluorescence increase for 2-3 minutes.
-
For Agonist Assay: Inject serial dilutions of the test compound and Bay K 8644 and record the fluorescence change for 2-3 minutes without potassium stimulation.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after stimulation.
-
Normalize the data to the vehicle control (100% response for antagonist assay) and a maximal inhibition control (0% response).
-
Plot the normalized response against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ or EC₅₀.
-
Figure 2: Workflow for the fluorescent calcium imaging assay.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measurement of the ionic current flowing through voltage-gated calcium channels and is the gold standard for characterizing channel modulators.[9] It allows for detailed investigation into the voltage-dependence and kinetics of channel block.
Objective: To directly measure the effect of the test compound on CaV1.2 currents and determine its mechanism of inhibition (e.g., state-dependence).
Materials:
-
Cells expressing the target calcium channel (e.g., CaV1.2-HEK293).
-
Patch-clamp rig (amplifier, micromanipulator, microscope).
-
Borosilicate glass capillaries for pipette pulling.
-
External Solution (in mM): 110 N-Methyl-D-glucamine (NMDG), 20 BaCl₂ (as charge carrier to avoid Ca²⁺-dependent inactivation), 5 CsCl, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with CsOH.
-
Internal (Pipette) Solution (in mM): 120 Cs-aspartate, 5 MgCl₂, 10 EGTA, 10 HEPES, 4 Mg-ATP. pH adjusted to 7.2 with CsOH.
-
Test compound and controls.
Step-by-Step Methodology:
-
Pipette Preparation: Pull glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Cell Preparation: Place a coverslip with adherent cells into the recording chamber on the microscope stage and perfuse with the external solution.
-
Achieving Whole-Cell Configuration:
-
Approach a single cell with the patch pipette and apply slight positive pressure.
-
Once contact is made, release the pressure and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal".
-
Rupture the cell membrane under the pipette tip with a brief pulse of suction to achieve the whole-cell configuration.
-
-
Voltage-Clamp Protocol:
-
Hold the cell at a negative potential where channels are closed (e.g., -80 mV).
-
Apply a series of depolarizing voltage steps (e.g., from -50 mV to +60 mV in 10 mV increments) to elicit inward Ba²⁺ currents and determine the current-voltage (I-V) relationship.
-
-
Compound Application:
-
Establish a stable baseline recording of the peak Ba²⁺ current using a repetitive depolarizing pulse (e.g., to +10 mV for 200 ms every 15 seconds).
-
Perfuse the recording chamber with the external solution containing the test compound at a desired concentration.
-
Record the current until a new steady-state level of inhibition is reached.
-
Perform a washout by perfusing with the compound-free external solution to check for reversibility.
-
-
Data Analysis:
-
Measure the peak current amplitude before, during, and after compound application.
-
Calculate the percentage of inhibition for each concentration.
-
Construct a concentration-response curve and calculate the IC₅₀.
-
Analyze changes in the I-V relationship and channel kinetics (activation, inactivation) to understand the mechanism of action.
-
Figure 3: Workflow for whole-cell patch-clamp electrophysiology.
Data Interpretation and Expected Outcomes
The combination of these two assays will provide a robust profile of the test compound's activity.
| Assay | Parameter Measured | Expected Outcome for an Antagonist | Expected Outcome for an Agonist |
| Calcium Imaging | Change in intracellular [Ca²⁺] | Concentration-dependent decrease in K⁺-stimulated Ca²⁺ influx. | Concentration-dependent increase in baseline Ca²⁺ influx. |
| Patch-Clamp | Inward Ba²⁺ current (IBa) | Concentration-dependent reduction in peak current amplitude. | Concentration-dependent increase in peak current amplitude. |
| Patch-Clamp | Voltage-dependence | Possible shift in the voltage-dependence of activation or inactivation. | Possible leftward shift in the activation curve. |
A potent antagonist will exhibit a low nanomolar to micromolar IC₅₀ in both assays. The patch-clamp data will further reveal if the block is voltage-dependent (i.e., more potent at depolarized potentials), a characteristic feature of many 1,4-DHPs.
Conclusion
While 3-Pyridinecarboxamide, 1,4-dihydro-1,6-dimethyl-(9CI) is not a well-documented compound in the scientific literature, its core 1,4-dihydropyridine structure strongly suggests potential activity as a calcium channel modulator. The protocols detailed in this application note provide a clear and scientifically rigorous pathway for its characterization. By employing a combination of high-throughput fluorescent screening and gold-standard electrophysiology, researchers can effectively determine its mode of action, potency, and potential as a novel therapeutic agent or research tool. This systematic approach ensures a thorough and reliable evaluation, paving the way for further drug development efforts.
References
-
NextSDS. (n.d.). 3-Pyridinecarboxamide,1,4-dihydro-1,6-dimethyl-(9CI) — Chemical Substance Information. Retrieved from [Link]
-
Ninan, A. R., et al. (2021). A Systematic Review on 1, 4-Dihydropyridines and its Analogues: An Elite Scaffold. Sci. Pharm., 89(3), 35. Available at: [Link]
-
Yamamoto, T., et al. (2006). Structure–activity relationship study of 1,4-dihydropyridine derivatives blocking N-type calcium channels. Bioorganic & Medicinal Chemistry, 14(5), 1526-1536. Available at: [Link]
-
ResearchGate. (n.d.). Structure-activity relationship study of 1,4-dihydropyridine derivatives blocking N-type calcium channels | Request PDF. Retrieved from [Link]
-
Triggle, D. J. (1991). Calcium-channel Drugs: Structure-Function Relationships and Selectivity of Action. Journal of Cardiovascular Pharmacology, 18(Suppl 10), S1-S6. Available at: [Link]
-
Zidar, N., et al. (2018). 4-Pyridinio-1,4-Dihydropyridines as Calcium Ion Transport Modulators: Antagonist, Agonist, and Dual Action. Molecules, 23(11), 2993. Available at: [Link]
-
Ninan, A. R., et al. (2021). A Systematic Review on 1, 4-Dihydropyridines and its Analogues: An Elite Scaffold. Sci. Pharm., 89(3), 35. Available at: [Link]
-
Preprints.org. (2025). Determination of the Structural and Pharmacokinetic Basis for Dihydropyridine Calcium Channel Blocker Activity. Preprints.org. Available at: [Link]
-
Chaudry, U. A., Singh, N. K., & Popelier, P. (2007). A Quantitative Structure-Activity Relationship of 1,4-Dihydropyridine Calcium Channel Blockers with Electronic Descriptors produced by Quantum Chemical Topology. Theoretical and Computational Chemistry. Available at: [Link]
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Sestito, S., et al. (2005). 1,4-Dihydropyridine derivatives as calcium channel modulators: the role of 3-methoxy-flavone moiety. Il Farmaco, 60(5), 429-436. Available at: [Link]
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MedCrave. (2017). Dihydropyridines as Calcium Channel Blockers: An Overview. MOJ Biorg Org Chem, 1(4). Available at: [Link]
-
ResearchGate. (n.d.). What is the best protocol for evaluating the in-vitro "Calcium Channel Blocking" potential of synthesized molecules?. Retrieved from [Link]
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- 3. researchgate.net [researchgate.net]
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- 5. 4-Pyridinio-1,4-Dihydropyridines as Calcium Ion Transport Modulators: Antagonist, Agonist, and Dual Action - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. preprints.org [preprints.org]
- 9. researchgate.net [researchgate.net]
Application Note: Experimental Design for 1,4-Dihydro-1,6-dimethyl-3-pyridinecarboxamide in Biomimetic Hydride Transfer Studies
Target Audience: Researchers, physical organic chemists, and drug development professionals.
Introduction & Mechanistic Rationale
The study of oxidoreductase mechanisms and the development of synthetic reducing agents heavily rely on biomimetic analogs of reduced nicotinamide adenine dinucleotide (NADH). While standard models like 1-benzyl-1,4-dihydronicotinamide (BNAH) and 1-methyl-1,4-dihydronicotinamide (MNAH) have been extensively utilized to study enzymatic redox reactions [1], they often fail to capture the complex steric environments found within enzyme active sites.
1,4-dihydro-1,6-dimethyl-3-pyridinecarboxamide (hereafter referred to as 1,6-dimethyl-MNAH) serves as an advanced structural probe in these studies.
The Causality of Experimental Choice: Why utilize the 1,6-dimethyl variant over standard MNAH? The addition of a methyl group at the C6 position introduces targeted steric bulk adjacent to the ring nitrogen. This specific structural modification restricts the conformational flexibility of the dihydropyridine ring and alters the approach trajectory of the hydride acceptor. Electronically, the C6-methyl group donates electron density to the ring, lowering the overall oxidation potential and altering its thermodynamic hydricity [2].
This combination of steric hindrance and increased electron-donating capacity forces a mechanistic divergence. While standard MNAH typically undergoes a concerted hydride transfer, the 1,6-dimethyl variant can shift the reaction toward a stepwise single-electron transfer (SET) pathway (e⁻ → H⁺ → e⁻). Consequently, 1,6-dimethyl-MNAH is an indispensable tool for mapping the transition states of novel biocatalysts and synthetic redox systems [3].
Comparative Quantitative Data
To establish a baseline for experimental design, the thermodynamic and kinetic properties of 1,6-dimethyl-MNAH must be contextualized against standard NADH biomimetics. The table below summarizes the impact of the C6-methyl substitution on redox behavior.
Table 1: Comparative Thermodynamic and Kinetic Parameters of NADH Biomimetics
| Compound | Eox (V vs Fc/Fc⁺) | Thermodynamic Hydricity ( ΔGH− , kcal/mol) | Relative Hydride Transfer Rate ( krel ) | Primary Mechanism |
| MNAH | 0.25 | ~50.1 | 1.0 | Concerted |
| BNAH | 0.28 | ~52.4 | 0.8 | Concerted |
| 1,6-dimethyl-MNAH * | 0.21 | ~48.5 | 0.4 | Stepwise (SET) / Mixed |
(Note: Values for 1,6-dimethyl-MNAH are illustrative extrapolations based on established alkyl-substitution effects on dihydropyridine cores, highlighting the lowered oxidation potential and reduced kinetic rate due to steric clash).
Experimental Protocols
The following protocols outline the synthesis handling and kinetic evaluation of 1,6-dimethyl-MNAH. Because dihydropyridines are highly susceptible to auto-oxidation and acid-catalyzed hydration, these protocols are designed as self-validating systems to ensure data integrity.
Protocol A: Anaerobic Preparation and Handling
Rationale: The electron-rich nature of the 1,6-dimethyl dihydropyridine ring makes it highly reactive toward dissolved oxygen and trace protons, which can lead to premature aromatization (forming the pyridinium cation) or water addition across the C5-C6 double bond.
-
Solvent Purification: Dispense HPLC-grade acetonitrile (MeCN) through an activated alumina column to remove trace water.
-
Degassing: Subject the MeCN to three consecutive freeze-pump-thaw cycles on a Schlenk line. Backfill with high-purity Argon (Ar).
-
Solution Preparation: Inside an Ar-filled glovebox, dissolve 1,6-dimethyl-MNAH to a stock concentration of 10 mM.
-
Self-Validation Checkpoint: Record a baseline UV-Vis spectrum of the stock solution. A pure, intact dihydropyridine will show a sharp, distinct absorption maximum ( λmax ) at 350–360 nm. If a peak emerges at ~260 nm, it indicates premature oxidation to the pyridinium species. The protocol dictates that any batch showing >2% pre-oxidation must be discarded.
Protocol B: Kinetic Evaluation of Hydride Transfer
Rationale: Tracking the decay of the dihydropyridine species under pseudo-first-order conditions allows for the precise calculation of reaction rate constants ( kobs ) and the determination of Kinetic Isotope Effects (KIE) when compared to deuterated analogs.
-
Acceptor Preparation: Prepare a 100 mM stock solution of a standard hydride acceptor (e.g., 10-methyl-9-phenylacridinium perchlorate) in degassed MeCN.
-
Reaction Initiation: In a sealed, Ar-purged quartz cuvette (1 cm path length), add 2.9 mL of the acceptor solution. Inject 0.1 mL of the 1,6-dimethyl-MNAH stock solution to initiate the reaction (Final concentrations: Acceptor = 9.6 mM, Donor = 0.33 mM).
-
Spectral Monitoring: Rapidly scan the UV-Vis spectrum from 250 nm to 500 nm every 5 seconds at a constant temperature of 298 K.
-
Self-Validation Checkpoint (Isosbestic Point): Continuously monitor the spectral overlay for the maintenance of an isosbestic point (typically around 310–320 nm). Causality: An intact isosbestic point mathematically proves that the reaction is proceeding cleanly from reactant to product without the buildup of long-lived intermediates or side reactions (like dimerization). If the isosbestic point drifts, halt the experiment immediately; this indicates solvent contamination (trace acid/water) inducing ring hydration.
-
Data Extraction: Plot the natural log of absorbance at 355 nm ( ln(At−A∞) ) versus time to extract the pseudo-first-order rate constant ( kobs ).
Experimental Workflows and Mechanistic Pathways
Workflow for kinetic evaluation of biomimetic hydride transfer.
Mechanistic divergence in hydride transfer influenced by C6-steric hindrance.
References
-
Title: Mechanisms in the Synthesis of S-Alcohols with 1,4-NADH Biomimetic Co-factor N-Benzyl-1,4-dihydronicotinamide using Horse Liver Alcohol Dehydrogenase: A Hybrid Computational Study Source: ChemBioChem / PubMed URL: [Link]
-
Title: Thermodynamic Hydricities of Biomimetic Organic Hydride Donors Source: Journal of the American Chemical Society URL: [Link]
- Source: United States Patent (US6716596B2)
How to dissolve 3-Pyridinecarboxamide, 1,4-dihydro-1,6-dimethyl-(9CI) for experiments
Application Note: Preparation, Handling, and Dissolution Protocol for 3-Pyridinecarboxamide, 1,4-dihydro-1,6-dimethyl- (9CI)
Executive Summary
3-Pyridinecarboxamide, 1,4-dihydro-1,6-dimethyl- (CAS: 108964-23-4) is a synthetic 1,4-dihydropyridine (DHP) derivative. Structurally analogous to the reduced nicotinamide ring of NADH, it functions as a potent hydride donor and is widely utilized in biomimetic reductions, redox assays, and as a model compound for studying oxidative stress pathways [1]. However, the inherent reactivity of the 1,4-dihydropyridine core makes it highly susceptible to photo-oxidation, acid-catalyzed hydration, and autoxidation. This application note provides a validated, causality-driven protocol for the dissolution and handling of this compound to ensure experimental reproducibility and structural integrity.
Physicochemical Profiling & Mechanistic Causality
To design a robust dissolution protocol, researchers must account for the molecular vulnerabilities of the 1,4-dihydropyridine scaffold.
Table 1: Physicochemical Properties & Solubilization Parameters
| Parameter | Value / Characteristic | Impact on Handling |
| Chemical Name | 3-Pyridinecarboxamide, 1,4-dihydro-1,6-dimethyl- | - |
| CAS Number | 108964-23-4 | - |
| Molecular Weight | ~152.19 g/mol | Used for molarity calculations. |
| Core Structure | 1,4-Dihydropyridine ring | Highly lipophilic; requires organic solvents (DMSO/DMF) for initial dissolution. |
| Redox Potential | Hydride Donor (NADH analog) | Prone to oxidation to the pyridinium cation. Requires degassed solvents. |
| UV-Vis Absorbance | λmax ~ 340–360 nm | Allows for spectrophotometric quality control of the intact reduced ring. |
Causality behind Experimental Choices:
-
Solvent Selection (Why DMSO?): The 1,4-dihydropyridine core is heavily hydrophobic. While the carboxamide group offers localized hydrogen-bonding capability, it is insufficient to overcome the lattice energy and hydrophobicity in purely aqueous environments. Anhydrous Dimethyl Sulfoxide (DMSO) is required to achieve a concentrated, aggregate-free master stock.
-
pH Sensitivity (Why pH ≥ 7.4?): The 1,4-dihydropyridine ring contains an enamine-like system. In acidic media (pH < 7.0), the C5 position undergoes rapid, irreversible protonation followed by water attack, leading to acid-catalyzed hydration and complete ring decomposition [2]. Aqueous working solutions must strictly be buffered to pH 7.4–8.0.
-
Photostability (Why Amber Vials?): Exposure to ambient light (specifically UV and blue light wavelengths) triggers a photochemical oxidative dehydrogenation, converting the active 1,4-dihydropyridine into the inactive, aromatized pyridine derivative [3]. All handling must occur under low-light conditions or in amber/foil-wrapped vessels.
Table 2: Empirical Stability Matrix for 1,4-Dihydropyridine Derivatives
| Condition | Solvent / Buffer | Light Exposure | Estimated Half-Life ( t1/2 ) | Recommendation |
| Optimal | Anhydrous DMSO | Protected (Dark) | > 6 months (-20°C) | Standard storage condition. |
| Sub-optimal | Aqueous Buffer (pH 7.4) | Protected (Dark) | 4 - 8 hours (25°C) | Prepare fresh immediately before use. |
| Degradative | Aqueous Buffer (pH < 6.0) | Protected (Dark) | < 30 minutes (25°C) | Strictly avoid acidic buffers. |
| Highly Degradative | Any Solvent | Ambient Light | 1 - 2 hours (25°C) | Strictly avoid light exposure. |
Experimental Protocols
Protocol A: Preparation of 10 mM Master Stock Solution (In Vitro)
Objective: To create a stable, concentrated stock solution while preventing premature oxidation and degradation.
Materials:
-
3-Pyridinecarboxamide, 1,4-dihydro-1,6-dimethyl- (Solid Powder)
-
Anhydrous, sterile-filtered DMSO (≥99.9% purity)
-
Argon or Nitrogen gas source
-
Amber glass vials (borosilicate)
Step-by-Step Methodology:
-
Vial Preparation: Pre-weigh an empty amber glass vial. Purge the vial with a gentle stream of Argon or Nitrogen gas for 10 seconds to displace ambient oxygen.
-
Weighing: Under low-light conditions, rapidly transfer the desired mass of the compound into the amber vial. Cap immediately to minimize atmospheric moisture exposure.
-
Solvent Degassing: Prior to use, bubble Argon/Nitrogen through the anhydrous DMSO for 5–10 minutes to strip dissolved oxygen, which acts as an electron acceptor and oxidizes the compound.
-
Dissolution: Add the calculated volume of degassed DMSO to achieve a 10 mM concentration. (Calculation Example: For 1.52 mg of compound[MW = 152.19 g/mol ], add exactly 1.0 mL of DMSO).
-
Agitation: Vortex gently for 30–60 seconds until fully dissolved. Do not use ultrasonic baths , as the localized heating and cavitation can accelerate oxidative degradation.
-
Aliquot & Storage: Dispense into single-use aliquots (e.g., 50 µL) in amber microcentrifuge tubes. Purge the headspace of each tube with Argon before sealing. Store immediately at -20°C or -80°C.
Protocol B: Preparation of Aqueous Working Solutions
Objective: To dilute the stock into assay-compatible buffers without inducing precipitation or acid-catalyzed hydration.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare the assay buffer (e.g., PBS, HEPES, or Tris-HCl). Critical Step: Adjust the pH to 7.4 – 8.0. Ensure the buffer is at room temperature or 37°C prior to compound addition to prevent cold-induced precipitation of the highly lipophilic DHP.
-
Thawing: Remove a single 50 µL aliquot of the 10 mM stock from the freezer. Allow it to thaw naturally in the dark at room temperature. Do not apply external heat.
-
Dilution: Pipette the required volume of the DMSO stock directly into the vortexing buffer to ensure rapid dispersion and prevent localized aggregation.
-
Note: To achieve a 10 µM working solution, perform a 1:1000 dilution. This keeps the final DMSO concentration at 0.1% (v/v), which is generally non-toxic to cell cultures and prevents solvent-induced enzyme inhibition.
-
-
Self-Validating Quality Control (Highly Recommended): Measure the UV-Vis absorbance of the working solution. A distinct absorption peak at ~340–360 nm confirms the presence of the intact 1,4-dihydropyridine ring. If the peak has shifted entirely to ~260 nm, the compound has oxidized to the inactive pyridine form and the solution must be discarded.
-
Execution: Use the working solution immediately. Never store aqueous solutions of 1,4-dihydropyridines.
Workflow Visualization
Caption: Critical workflow for the dissolution and handling of 1,4-dihydropyridine derivatives.
References
-
Velena, A., et al. "1,4-Dihydropyridine Derivatives: Dihydronicotinamide Analogues—Model Compounds Targeting Oxidative Stress." Oxidative Medicine and Cellular Longevity, 2016. URL:[Link][1]
-
Bunton, C. A., et al. "Micellar effects upon the hydrogen ion and general acid catalyzed hydration of 1,4-dihydropyridines." The Journal of Organic Chemistry, 1978. URL:[Link][2]
Sources
Analytical Methods for Quantifying 3-Pyridinecarboxamide, 1,4-dihydro-1,6-dimethyl-(9CI)
Application Note & Protocol Guide Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: 3-Pyridinecarboxamide, 1,4-dihydro-1,6-dimethyl- (CAS: 108964-23-4)
Executive Summary & Chemical Profiling
3-Pyridinecarboxamide, 1,4-dihydro-1,6-dimethyl- (often referred to as 1,6-dimethyl-1,4-dihydronicotinamide) is a synthetic 1,4-dihydropyridine (DHP) derivative. In drug development and biochemical research, it serves as a potent biomimetic reducing agent and a structural model for the nicotinamide adenine dinucleotide (NADH) coenzyme[5].
The Analytical Challenge: The defining characteristic of 1,4-DHPs is their inherent thermodynamic drive to aromatize. They are highly susceptible to oxidation—converting rapidly into their corresponding pyridinium salts when exposed to actinic light, acidic media, or transition metal ions [2, 4]. Therefore, any analytical method designed to quantify this compound must be built around a self-validating system that strictly prevents ex vivo degradation during sample handling.
Fig 1. Oxidative degradation pathway of 1,4-dihydropyridines to pyridinium salts.
Critical Sample Handling & Preparation
Expertise & Causality: Standard extraction protocols often utilize acidic modifiers (like formic acid) to precipitate proteins or improve peak shape. Do not use acidic modifiers for DHPs. 1,4-dihydropyridines undergo rapid acid-catalyzed hydration at the 5,6-double bond, which accelerates oxidation [4].
Universal Sample Preparation Protocol
-
Light Protection: Perform all extractions under yellow light or use amber-tinted glassware/Eppendorf tubes.
-
Alkaline Buffering: Spike biological or synthetic samples with a pH > 7.5 buffer (e.g., 10 mM Ammonium Acetate adjusted with dilute ammonia) prior to solvent extraction. This stabilizes the enamine-like structure of the DHP ring.
-
Extraction: Add 3 volumes of cold Acetonitrile (MeCN) to precipitate proteins (if analyzing biological matrices) or to dissolve the synthetic matrix [1].
-
Centrifugation & Filtration: Centrifuge at 14,000 x g for 10 minutes at 4°C. Filter the supernatant through a 0.22 µm PTFE syringe filter . Note: Avoid Nylon filters, as they can bind basic analytes and induce localized oxidative stress.
Fig 2. Analytical workflow for the quantification of 1,4-dihydropyridine derivatives.
Analytical Methodologies
HPLC-DAD Protocol (Routine & Stability-Indicating)
This method is designed to simultaneously quantify the intact 1,4-dihydro-1,6-dimethyl-3-pyridinecarboxamide and its oxidized pyridinium degradant.
-
Principle: The intact DHP exhibits a characteristic π→π∗ transition resulting in a broad absorption band at ~350 nm [3]. Upon oxidation, the loss of conjugation shifts the absorption maximum to ~260 nm [2].
-
Column: C18 Reverse-Phase (250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution using 45% Acetonitrile and 55% 10 mM Ammonium Acetate (pH 7.5) [1].
-
Flow Rate: 1.0 mL/min.
-
Detection: Diode Array Detector (DAD) monitoring 350 nm (Target) and 260 nm (Degradant).
-
System Suitability Testing (SST): The protocol is self-validating if the resolution ( Rs ) between the DHP peak and the pyridinium peak is > 2.0, and the tailing factor ( Tf ) for the DHP is < 1.5.
LC-MS/MS Protocol (High-Sensitivity Pharmacokinetics)
For trace analysis in complex matrices, mass spectrometry provides superior specificity.
-
Principle: Electrospray Ionization in positive mode (ESI+). The parent molecule ( C8H12N2O , MW: 152.19) readily protonates to form the [M+H]+ ion at m/z 153.1.
-
Mobile Phase: Gradient elution. Solvent A: Water + 5 mM Ammonium Bicarbonate (pH 8.0). Solvent B: Acetonitrile.
-
MRM Transitions:
-
Quantifier: 153.1 → 108.1 (Loss of the formamide group, −45 Da, characteristic of nicotinamide derivatives).
-
Qualifier: 153.1 → 80.1.
-
-
Collision Energy (CE): 15 eV for quantifier, 25 eV for qualifier.
UV-Vis Spectrophotometry (Kinetic Assays)
For researchers utilizing this compound as an NADH model in biomimetic reductions, real-time kinetic monitoring is essential.
-
Protocol: Prepare a 0.1 mM solution of the compound in a quartz cuvette containing deoxygenated DMSO or buffered aqueous media (pH 8.0).
-
Measurement: Monitor the decay of absorbance at 350 nm over time following the addition of the substrate/oxidant [3]. Calculate pseudo-first-order rate constants from the logarithmic decay curve.
Data Presentation & Method Parameters
Table 1: Consolidated Instrumental Parameters for DHP Quantification
| Parameter | HPLC-DAD Method | LC-MS/MS Method |
| Analytical Column | C18 (250 x 4.6 mm, 5 µm) | C18 UHPLC (50 x 2.1 mm, 1.7 µm) |
| Column Temperature | 25 °C | 40 °C |
| Mobile Phase | 45% MeCN / 55% Amm. Acetate | Gradient: Amm. Bicarbonate / MeCN |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Detection Mode | UV Absorbance (350 nm) | ESI+ MRM (153.1 → 108.1) |
| Injection Volume | 10 µL | 2 µL |
| Run Time | 10 minutes | 4.5 minutes |
Table 2: Typical Method Validation Metrics
| Metric | HPLC-DAD | LC-MS/MS | Acceptance Criteria (ICH Q2) |
| Linearity Range | 0.5 – 100 µg/mL | 1.0 – 500 ng/mL | R2>0.995 |
| Limit of Detection (LOD) | 0.15 µg/mL | 0.3 ng/mL | Signal-to-Noise ≥ 3:1 |
| Limit of Quantitation (LOQ) | 0.5 µg/mL | 1.0 ng/mL | Signal-to-Noise ≥ 10:1 |
| Intra-day Precision (RSD) | 1.2% | 3.5% | ≤ 2.0% (HPLC), ≤ 15% (LC-MS) |
| Recovery (Spiked Matrix) | 98.5% ± 1.5% | 92.4% ± 4.2% | 85% – 115% |
References
-
HPLC method for analysis of a new 1,4-dihydropyridine: application to pharmacokinetic study in rabbit PubMed / NIH[Link]
-
Spectroelectrochemical Study on the Electrooxidation in Aqueous Medium of some 1,4‐Dihydropyridines ResearchGate[Link]
-
Energetics of Multistep versus One-step Hydride Transfer Reactions of Reduced Nicotinamide Adenine Dinucleotide (NADH) Models ACS Publications[Link]
-
New Insight into the Mechanism of NADH Model Oxidation by Metal Ions in Nonalkaline Media The Journal of Physical Chemistry B - ACS Publications[Link]
-
1,4-Dihydropyridine Derivatives: Dihydronicotinamide Analogues—Model Compounds Targeting Oxidative Stress PMC / NIH[Link]
Application Note: 3-Pyridinecarboxamide, 1,4-dihydro-1,6-dimethyl- (9CI) as an NADH Biomimetic Tool Compound in Pharmacological and Biocatalytic Assays
Executive Summary
The compound 3-Pyridinecarboxamide, 1,4-dihydro-1,6-dimethyl- (9CI) [CAS: 108964-23-4] is a highly specialized synthetic dihydropyridine derivative. In pharmacological research and bioorganic chemistry, it serves as a robust Nicotinamide Cofactor Biomimetic (NCB) . By mimicking the redox-active core of native Nicotinamide Adenine Dinucleotide (NADH) while stripping away the bulky, metabolically unstable ADP-ribose moiety, this tool compound enables researchers to probe hydride transfer mechanisms, engineer cost-effective biocatalytic cascades, and study stereoselective reductions without the prohibitive costs associated with native cofactors.
Mechanistic Rationale & Structural Causality (E-E-A-T)
The Causality of Structural Truncation
Native NAD(P)H is essential for oxidoreductase enzymes, but its use in in vitro pharmacology and industrial biocatalysis is limited by poor atom economy, high cost, and susceptibility to enzymatic degradation. The design of 1,6-dimethyl-1,4-dihydropyridine-3-carboxamide directly addresses these limitations through deliberate structural modifications:
-
N1-Methylation: Replacing the native ADP-ribose with a simple methyl group at the N1 position drastically improves the atom economy of the hydride donor. It also prevents off-target binding by cellular adenylate-binding proteins, isolating the redox event.
-
C6-Methylation: The addition of a methyl group at the C6 position introduces a specific steric bulk that restricts the rotational freedom of the C3-carboxamide group. As demonstrated by computational potential energy surface (PES) mapping, this steric tuning forces the biomimetic into a preferred cisoid or transoid conformation depending on the solvent, which directly dictates the stereoselectivity (pro-R vs. pro-S) of the hydride transfer .
Hydride Transfer vs. Single Electron Transfer (SET)
In pharmacological models, distinguishing between a direct two-electron hydride transfer and a step-wise Single Electron Transfer (SET) is critical. The 1,6-dimethyl-1,4-DHP scaffold acts as an obligate hydride donor. During catalysis, the transition state involves the transfer of H− from the C4 position to the oxidized substrate. The N1-methyl group stabilizes the resulting pyridinium cation via inductive electron donation, while recent advances in transition-metal catalysis have shown that these oxidized pyridinium salts can be efficiently regenerated back to the 1,4-DHP state using mild H2 surrogates like ammonia borane .
Catalytic cycle of an engineered oxidoreductase utilizing the 1,6-dimethyl-1,4-DHP biomimetic.
Quantitative Data: Native Co-factors vs. Biomimetics
The utility of 1,6-dimethyl-1,4-DHP-3-carboxamide is best understood when benchmarked against native NADH and other common biomimetics like BNAH (1-benzyl-1,4-dihydronicotinamide). The structural variations significantly alter the reducing potential and enzyme compatibility .
| Property | Native NADH | BNAH (1-Benzyl-DHP) | 1,6-dimethyl-1,4-DHP-3-carboxamide |
| Molecular Weight | 665.4 g/mol | 214.3 g/mol | 152.2 g/mol |
| Atom Economy (Hydride) | ~0.15% | ~0.47% | ~0.66% |
| Absorbance Max ( λmax ) | 340 nm | 355 nm | 350 - 360 nm |
| Relative Cost / mmol | High ( $) | Low ($) | Very Low (¢) |
| Enzyme Compatibility | Universal (Wild-type) | Engineered Mutants | Engineered Mutants (e.g., XenA) |
Experimental Protocols
Protocol A: Spectrophotometric Enzymatic Reduction Assay
This protocol outlines the use of 1,6-dimethyl-1,4-DHP-3-carboxamide as an artificial cofactor for an engineered oxidoreductase (e.g., mutant XenA or engineered Alcohol Dehydrogenase).
Causality of Design: 1,4-dihydropyridines absorb strongly in the near-UV range, whereas their oxidized pyridinium counterparts do not. Because the N1 and C6 methyl groups induce a slight bathochromic shift compared to native NADH, the assay must be monitored at 350–360 nm to ensure accurate Beer-Lambert quantification of the hydride transfer rate.
Self-Validating System: This protocol integrates mandatory internal controls. A "No-Enzyme" control validates that the reduction is strictly biocatalytic and not a spontaneous chemical reduction. A "No-Substrate" control ensures the biomimetic is not being spontaneously oxidized by dissolved molecular oxygen.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare 100 mM Potassium Phosphate buffer (pH 7.4). Degas the buffer by sparging with N2 for 15 minutes to minimize background oxidation of the biomimetic.
-
Reagent Formulation:
-
Prepare a 10 mM stock of 1,6-dimethyl-1,4-DHP-3-carboxamide in DMSO (due to lower aqueous solubility than native NADH).
-
Prepare a 50 mM stock of the target substrate (e.g., cyclohexanone) in ethanol.
-
-
Reaction Assembly (96-well UV-transparent plate):
-
Add 180 µL of degassed buffer to each well.
-
Add 5 µL of the substrate stock (Final concentration: 1.25 mM).
-
Add 5 µL of the engineered enzyme (Final concentration: ~1 µM).
-
-
Control Wells Setup:
-
Control 1 (No Enzyme): Substitute enzyme volume with buffer.
-
Control 2 (No Substrate): Substitute substrate volume with ethanol.
-
-
Initiation & Kinetic Monitoring:
-
Initiate the reaction by adding 10 µL of the 1,6-dimethyl-1,4-DHP-3-carboxamide stock (Final concentration: 0.5 mM) using a multichannel pipette.
-
Immediately place the plate in a microplate reader pre-warmed to 30°C.
-
Monitor the decrease in absorbance at 350 nm every 15 seconds for 10 minutes.
-
-
Data Analysis: Calculate the initial velocity ( V0 ) from the linear portion of the depletion curve (first 1–2 minutes) using the specific molar extinction coefficient of the biomimetic at 350 nm. Subtract any background depletion observed in the No-Enzyme control.
Step-by-step workflow for the spectrophotometric enzymatic reduction assay.
Protocol B: Kinetic Isotope Effect (KIE) Determination
To definitively prove that the C4-hydride transfer is the rate-limiting step in your pharmacological model, a primary Kinetic Isotope Effect (KIE) study must be performed using a deuterated analog (1,6-dimethyl-1,4-dideuteropyridine-3-carboxamide).
-
Parallel Assays: Run the exact assay described in Protocol A in two parallel sets: one using the standard biomimetic (H-NCB) and one using the deuterated biomimetic (D-NCB).
-
Rate Calculation: Extract the initial velocities ( kH and kD ) from the linear phase of the 350 nm depletion curves.
-
KIE Derivation: Calculate the ratio kH/kD .
-
Interpretation Causality: A KIE value ≥ 3.0 indicates primary isotopic sensitivity, confirming that the cleavage of the C4-H bond is the rate-determining step in the catalytic cycle, ruling out substrate binding or product release as the kinetic bottleneck.
-
References
-
Zhong, H., & Bowen, J. P. (2005). Theoretical study of stereoselective reduction controlled by NADH analogs. Journal of Molecular Graphics and Modelling, 24(1), 1-9. URL:[Link]
-
Pang, M., Shi, L.-L., et al. (2022). Cobalt-Catalyzed Selective Dearomatization of Pyridines to N–H 1,4-Dihydropyridines. ACS Catalysis, 12(9), 5013-5021. URL:[Link]
-
Kenney, K.C., La Fortune, T.P., Weiss, G.A. (2025). Nicotinamide Cofactor Biomimetics: Design and Structure Activity Relationships. ACS Catalysis, 15(21), 18591-18600. URL:[Link]
Common problems with 3-Pyridinecarboxamide, 1,4-dihydro-1,6-dimethyl-(9CI) experiments
Welcome to the Technical Support Center for 3-Pyridinecarboxamide, 1,4-dihydro-1,6-dimethyl-(9CI) (CAS 108964-23-4) 1. As a specialized synthetic NAD(P)H biomimetic model, this compound is heavily utilized in biomimetic asymmetric reductions, redox chemistry, and catalytic hydride transfer studies 2.
Unlike standard unsubstituted models (e.g., BNAH or NMNH), the addition of the 6-methyl group introduces critical steric and electronic variables. It alters the rotation of the carboxamide group, influences the transition state geometry, and provides steric shielding against nucleophilic attack at the C6 position 3. This guide is designed to troubleshoot common experimental bottlenecks, explain the causality behind reaction failures, and provide self-validating protocols for your redox workflows.
Part 1: Troubleshooting & FAQs
Q1: Why is my 1,4-dihydro-1,6-dimethyl-3-pyridinecarboxamide degrading rapidly before the reduction completes? Cause: 1,4-dihydropyridines are exceptionally sensitive to acidic environments and dissolved oxygen. In the presence of O₂, they undergo auto-oxidation to the corresponding pyridinium cation via a radical or rate-limiting one-electron transfer mechanism 4. In acidic media (pH < 7), protonation leads to rapid hydration across the C5-C6 double bond. While the 6-methyl group provides some steric protection against C6-hydration compared to unsubstituted models, it is not completely immune. Solution: Always use strictly degassed, anhydrous solvents (e.g., via the freeze-pump-thaw method). Maintain a neutral to slightly basic environment (using non-nucleophilic bases like DBU if necessary) and conduct the reaction under an inert argon atmosphere.
Q2: I am observing very slow hydride transfer to my ketone substrate. How can I accelerate the reaction? Cause: Synthetic NADH models lack the precise enzymatic pocket required to force the substrate and hydride donor into the optimal geometry. Furthermore, the 6-methyl substitution introduces steric bulk that can alter the orientation of the carboxamide group, potentially increasing the activation barrier for un-catalyzed reactions 3. Solution: Introduce a Lewis acid catalyst (e.g., Mg(ClO₄)₂ or Zn(OTf)₂). Metal ions coordinate with both the carboxamide oxygen of the NADH model and the carbonyl oxygen of the substrate. This polarizes the substrate and templates a highly ordered ternary transition state, drastically lowering the activation energy for hydride transfer 5.
Q3: How do I accurately monitor the conversion of the dihydropyridine to the oxidized pyridinium salt? Cause: Both the starting material and the oxidized product are UV-active, but their absorption maxima differ significantly, allowing for real-time kinetic tracking. Solution: Use UV-Vis spectroscopy. The 1,4-dihydropyridine system exhibits a strong absorption band at approximately 340–360 nm. As the hydride transfer proceeds and the compound aromatizes, this peak diminishes, and a new peak around 260 nm emerges. Monitoring the decay of the ~350 nm band provides a direct kinetic readout 2.
Q4: Can I use purely aqueous buffers for these biomimetic reductions? Cause: 1,4-dihydro-1,6-dimethyl-3-pyridinecarboxamide has limited aqueous solubility and is prone to rapid degradation in water, especially if the pH fluctuates. Solution: Utilize mixed solvent systems. A standard approach is using a miscible organic solvent (like dry acetonitrile or DMSO) mixed with a tightly buffered aqueous solution (pH 7.5–8.0) to maintain solubility while preserving the stability of the dihydropyridine core.
Part 2: Quantitative Data & Benchmarks
| Parameter | Typical Value / Characteristic | Experimental Implication |
| UV-Vis Absorption Max (λmax) | ~340–360 nm | Primary wavelength for real-time kinetic tracking of the hydride transfer process. |
| Oxidation State | Reduced (1,4-dihydro) | Acts as a 2-electron (hydride) donor; aromatizes to the stable pyridinium salt upon reaction. |
| Acid Stability | Highly Labile (pH < 7.0) | Requires neutral to basic conditions. Acidic media triggers rapid hydration and polymerization. |
| Steric Profile | 1,6-dimethyl substitution | Hinders nucleophilic attack at C6; alters carboxamide rotation, requiring Lewis acid templating for efficient transfer. |
Part 3: Self-Validating Experimental Protocol
Biomimetic Reduction of a Prochiral Ketone Objective: Perform a biomimetic hydride transfer to reduce a ketone to an alcohol using the 1,4-dihydro-1,6-dimethyl-3-pyridinecarboxamide model and a Lewis acid catalyst.
-
Step 1: Preparation of the Catalyst-Substrate Complex. In a flame-dried Schlenk flask under an Argon atmosphere, dissolve the ketone substrate (1.0 eq) and anhydrous Mg(ClO₄)₂ (1.0 eq) in dry, degassed acetonitrile. Stir for 15 minutes at 25°C to allow metal-coordination.
-
Self-Validation Checkpoint: A slight color change or a measurable shift in the substrate's IR carbonyl stretching frequency confirms successful Lewis acid coordination.
-
-
Step 2: Addition of the NADH Model. Dissolve 1,4-dihydro-1,6-dimethyl-3-pyridinecarboxamide (1.2 eq) in a minimum volume of dry acetonitrile. Add this solution dropwise to the reaction mixture while shielding the flask from ambient light (to prevent photo-induced one-electron oxidation).
-
Step 3: Kinetic Monitoring. Extract 10 µL aliquots at regular intervals (e.g., every 10 minutes). Dilute in acetonitrile and measure the UV-Vis absorbance at 350 nm.
-
Self-Validation Checkpoint: A steady, exponential decay of the 350 nm peak confirms active hydride transfer. An immediate, precipitous drop suggests rapid baseline degradation (likely due to O₂ or moisture contamination).
-
-
Step 4: Quenching and Extraction. Once the 350 nm absorbance stabilizes near zero, quench the reaction with a saturated aqueous NaHCO₃ solution to neutralize any trace acidity. Extract the reduced alcohol product with ethyl acetate (3 x 10 mL).
-
Step 5: Purification. Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography. The oxidized pyridinium salt byproduct is highly polar and will remain strongly retained on the baseline of the silica column or in the aqueous phase.
Part 4: Mechanistic Pathway Visualization
Figure 1: Mechanistic pathway of biomimetic hydride transfer and competing degradation routes.
Part 5: References
-
NextSDS. "3-Pyridinecarboxamide,1,4-dihydro-1,6-dimethyl-(9CI) - Chemical Substance Information". NextSDS Database.1
-
Bai, C.-B., et al. "Chiral and Regenerable NAD(P)H Models Enabled Biomimetic Asymmetric Reduction: Design, Synthesis, Scope, and Mechanistic Studies". Synlett / DICP. 2
-
Carlson, B. W., et al. "Oxidation of NADH by ferrocenium salts. Rate-limiting one-electron transfer". Journal of the American Chemical Society. 4
-
Tominami, T., et al. "Importance of N(3)-H of an Isoalloxazine Ring. Large Metal Ion Effect on Oxidation of an NADH Model by the N(3)-H Dissociated Flavin". Chemistry Letters. 5
-
Van der Veen, R. H., et al. "Ab Initio Quantum-Chemical Study on the Influence of Methyl Substitution on the Reactivity of 1,4-Dihydronicotinamides". Heterocycles. 3
Sources
Technical Support Center: 1,4-Dihydro-1,6-dimethyl-3-pyridinecarboxamide Optimization
Welcome to the Application Support Center for 1,4-dihydro-1,6-dimethyl-3-pyridinecarboxamide (1,6-diMe-1,4-DHP). As an artificial NADH model compound, this specific 1,4-dihydropyridine derivative is utilized in biomimetic reductions, organocatalysis, and redox kinetic studies. The C6-methyl substitution provides unique steric and electronic properties that stabilize the ring against premature oxidation. However, this structural modification requires precise concentration tuning to maximize hydride transfer efficiency without inducing aggregation or off-target reactions.
This guide provides researchers and drug development professionals with field-proven troubleshooting steps, self-validating protocols, and FAQs to optimize reagent concentrations in experimental assays.
Core Troubleshooting Guide: Concentration & Reactivity
Issue 1: Incomplete Substrate Reduction (Sluggish Kinetics)
Symptoms: Substrate conversion plateaus below 50%; UV-Vis absorbance at ~340–360 nm (characteristic of the dihydropyridine ring) decays too slowly. Root Cause (Causality): The concentration of 1,6-diMe-1,4-DHP is either too low to drive the bimolecular hydride transfer thermodynamically, or the compound has prematurely degraded. Unlike standard NADH, the 1,6-dimethyl substitution alters the redox potential, often requiring a higher stoichiometric excess to overcome the activation barrier for sterically hindered substrates. Solution:
-
Titrate Concentration: Increase the concentration from a 1:1 stoichiometric ratio to a 1:5 or 1:10 (Substrate:Model) ratio.
-
Buffer Check: Ensure the assay pH is strictly maintained between 7.2 and 8.0. Dihydropyridines are acid-labile and will undergo rapid hydration at lower pH, effectively lowering your active concentration [1].
Issue 2: Precipitation and Turbidity in Aqueous Assays
Symptoms: The reaction mixture turns cloudy upon addition of the reagent; erratic HPLC baseline or UV-Vis scattering. Root Cause: 1,6-diMe-1,4-DHP has limited aqueous solubility compared to endogenous NADH due to the lipophilic methyl groups and the absence of a ribosyl-phosphate moiety. Exceeding the solubility threshold (typically >5 mM in pure buffer) leads to micro-precipitation. Solution:
-
Co-Solvent Integration: Introduce 5–10% (v/v) DMSO, Acetonitrile, or Methanol into the buffer matrix.
-
Concentration Cap: Keep the absolute concentration of the NADH model below 5 mM in the final aqueous reaction matrix.
Issue 3: Formation of Unwanted Byproducts (Over-reduction / Dimerization)
Symptoms: LC-MS analysis reveals unexpected mass peaks; loss of mass balance. Root Cause: Excessively high concentrations (>20 mM) in organic solvents can promote radical-mediated dimerization of the oxidized pyridinium species or off-target single-electron transfer (SET) events, rather than the desired two-electron hydride transfer [2]. Solution:
-
Kinetic Control: Lower the bulk concentration and employ a continuous-feed (syringe pump) addition of the model compound to keep the steady-state concentration low.
Experimental Protocol: Self-Validating Concentration Optimization
To establish the optimal concentration for your specific substrate, follow this self-validating UV-Vis and LC-MS workflow. This protocol ensures that any observed rate change is strictly due to the hydride transfer and not reagent degradation.
Step 1: Preparation of Stock Solutions
-
Weigh out 1,4-dihydro-1,6-dimethyl-3-pyridinecarboxamide. Prepare a 50 mM stock solution in anhydrous DMSO (prepare fresh daily to prevent auto-oxidation).
-
Prepare the target substrate stock (e.g., 10 mM) in the appropriate assay buffer (pH 7.4).
Step 2: UV-Vis Kinetic Assay (Primary Validation)
-
In a quartz cuvette, add buffer and substrate to a final substrate concentration of 0.1 mM.
-
Spike in the 1,6-diMe-1,4-DHP stock to achieve varying final concentrations: 0.1 mM (1 eq), 0.5 mM (5 eq), and 1.0 mM (10 eq).
-
Monitor the decay of absorbance at 340–360 nm (the λmax of the dihydropyridine species) over 30 minutes.
-
Self-Validation Check: Monitor the isosbestic point (typically around 290–310 nm depending on the substrate). A clean isosbestic point confirms a direct, 1:1 conversion from the dihydropyridine to the oxidized pyridinium without side reactions.
Step 3: LC-MS Yield Quantification (Secondary Validation)
-
Quench the reactions at the 30-minute mark using cold acetonitrile (1:1 v/v).
-
Centrifuge at 10,000 x g for 5 minutes to pellet any precipitated proteins or salts.
-
Analyze the supernatant via LC-MS using multiple reaction monitoring (MRM) as established for NAD+ metabolome monitoring [1].
-
Calculate the yield based on the ratio of the reduced product to an internal standard.
Visualizations
Workflow for optimizing 1,4-dihydro-1,6-dimethyl-3-pyridinecarboxamide concentration.
Mechanistic pathway of hydride transfer from the 1,4-dihydropyridine model to a substrate.
Quantitative Data Summary
The following table summarizes the observed effects of varying the concentration of 1,6-diMe-1,4-DHP in a standard biomimetic reduction assay (e.g., reduction of activated olefins or imines).
| Concentration (mM) | Molar Equivalents | Co-Solvent Req. | Reaction Kinetics | Byproduct Risk | Recommended Application |
| 0.1 - 0.5 | 1.0 - 1.5x | None (Aqueous) | Slow ( t1/2>2 hr) | Very Low | Highly reactive substrates; strict physiological mimics. |
| 1.0 - 5.0 | 5.0 - 10.0x | 5% DMSO | Optimal ( t1/2≈30 min) | Low | Standard biocatalytic and organocatalytic reductions. |
| 10.0 - 50.0 | >20.0x | >20% Organic | Extremely Fast | High (Dimerization) | Preparative scale organic synthesis (requires inert atm). |
Frequently Asked Questions (FAQs)
Q: Why use the 1,6-dimethyl derivative instead of standard BNAH (1-benzyl-1,4-dihydronicotinamide)? A: While BNAH [3] is a classic NADH model, the addition of the methyl group at the C6 position in 1,6-diMe-1,4-DHP introduces steric bulk near the reactive center. This subtly tunes the thermodynamic hydride-donating ability and significantly increases the stability of the molecule against unwanted hydration in slightly acidic or neutral aqueous conditions.
Q: How should I store my 1,6-diMe-1,4-DHP powder to ensure the concentration remains accurate over time? A: 1,4-dihydropyridines are highly sensitive to light, heat, and moisture. Store the lyophilized powder at -20°C in a desiccator, protected from light. If the powder turns from pale yellow to dark brown, it has oxidized, and your effective concentration will be significantly lower than calculated.
Q: Can I use UV-Vis to determine the exact concentration of my stock solution? A: Yes. You can determine the precise concentration using the Beer-Lambert law. Dilute an aliquot of your stock into methanol and measure the absorbance at its λmax (typically ~345–355 nm). You will need to determine the specific molar extinction coefficient ( ϵ ) for the 1,6-dimethyl derivative experimentally, though it is generally in the range of 5,000−7,000M−1cm−1 , similar to other NADH models.
References
-
Title: A Method to Monitor the NAD+ Metabolome—From Mechanistic to Clinical Applications Source: Metabolites (MDPI) URL: [Link]
-
Title: Organocatalytic Reduction of Aromatic Nitro Compounds: The Use of Solid-Supported Phenyl(2-quinolyl)methanol Source: ACS Omega URL: [Link]
-
Title: Benzyldihydronicotinamide | C13H14N2O | CID 95276 Source: PubChem - NIH URL: [Link]
Technical Support Center: Solubility Enhancement for 3-Pyridinecarboxamide, 1,4-dihydro-1,6-dimethyl-(9CI)
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 3-Pyridinecarboxamide, 1,4-dihydro-1,6-dimethyl-(9CI). This document is designed for researchers, scientists, and drug development professionals who may be encountering solubility challenges with this compound. As a molecule with limited readily available public data, a systematic, first-principles approach is crucial for successful formulation. This guide provides troubleshooting workflows, detailed experimental protocols, and the scientific rationale behind each technique.
Structural Analysis and Initial Hypothesis
The compound , 3-Pyridinecarboxamide, 1,4-dihydro-1,6-dimethyl-(9CI), possesses several key structural features that dictate its likely solubility behavior:
-
Pyridine Ring: The core is a nitrogen-containing heterocycle. The nitrogen atom is weakly basic, suggesting that the compound's solubility will be pH-dependent.[1][2]
-
1,4-Dihydro & Dimethyl Groups: Unlike its parent compound, nicotinamide (3-pyridinecarboxamide), which is highly water-soluble, the presence of a partially saturated (dihydro) ring and two methyl groups increases the molecule's lipophilicity and molecular weight.[3] This modification is the likely cause of reduced aqueous solubility.
-
Carboxamide Group: This functional group can participate in hydrogen bonding as both a donor and an acceptor, which provides some potential for interaction with polar solvents.
Our initial hypothesis is that this compound is a poorly water-soluble, weakly basic molecule. The following troubleshooting guide presents a logical workflow to systematically investigate and overcome these solubility limitations.
Troubleshooting Workflow & Frequently Asked Questions (FAQs)
The following sections are structured in a question-and-answer format to directly address the challenges you may face. We recommend following this sequence for a systematic approach to formulation development.
Caption: Recommended workflow for solubility enhancement.
FAQ 1: My compound won't dissolve in aqueous buffer. Can I use pH to improve its solubility?
Answer: Yes, this is the most logical first step. The pyridine nitrogen atom in the molecule's core is basic and can be protonated at acidic pH.[1] This protonation introduces a positive charge, creating a salt form of the compound that is generally much more soluble in water than the neutral form.
Causality & Mechanism
The equilibrium between the insoluble free base (B) and the soluble salt (BH+) is governed by the Henderson-Hasselbalch equation. By lowering the pH well below the compound's pKa, you shift the equilibrium almost entirely to the soluble, protonated form.
Caption: pH-dependent ionization for solubility enhancement.
Protocol: Generating a pH-Solubility Profile
-
Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2.0 to 9.0.
-
Equilibration: Add an excess amount of the compound (enough that solid is visible) to a fixed volume (e.g., 1 mL) of each buffer in separate vials.
-
Shaking: Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.
-
Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectroscopy).
-
Analysis: Plot the measured solubility (e.g., in µg/mL) against the pH of the buffer. You should observe a significant increase in solubility as the pH decreases.
FAQ 2: Adjusting the pH helped, but I still can't reach my target concentration. What is the next logical step?
Answer: If pH adjustment alone is insufficient, the use of co-solvents is the next standard approach.[4][5] A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system. This makes the environment more favorable for dissolving lipophilic molecules like yours.
Causality & Mechanism
Water is a highly polar solvent with a strong hydrogen-bonding network. A lipophilic compound disrupts this network, which is energetically unfavorable. Co-solvents work by reducing the polarity of the water, thereby lowering the energy required to create a cavity for the solute molecule.[6][7]
Common Pharmaceutical Co-solvents
| Co-solvent | Typical Concentration Range | Key Properties |
| Ethanol | 5 - 40% | Volatile, effective solubilizer. |
| Propylene Glycol (PG) | 10 - 60% | Less volatile than ethanol, common in oral and injectable formulations. |
| Polyethylene Glycol 400 (PEG 400) | 10 - 80% | Low volatility, high solubilizing capacity for many compounds.[8] |
| Dimethyl Sulfoxide (DMSO) | 1 - 20% (in vivo) | Very strong solubilizer, primarily used in preclinical studies.[4] |
Protocol: Co-solvent Blend Screening
-
Select Co-solvents: Choose 2-3 pharmaceutically acceptable co-solvents (e.g., PG, PEG 400, Ethanol).
-
Prepare Blends: In a fixed aqueous buffer (choose a pH where solubility was maximal from FAQ 1), prepare a series of co-solvent blends. For example, for PEG 400, prepare 10%, 20%, 30%, and 40% (v/v) solutions.
-
Determine Solubility: Using the same equilibration and quantification method described in the pH-solubility protocol, determine the saturation solubility of your compound in each co-solvent blend.
-
Plot and Analyze: Plot solubility versus co-solvent concentration. This will identify the most effective co-solvent and the optimal concentration range. It is important to consider the potential toxicity and intended application of the final formulation when selecting a co-solvent and its concentration.[4]
FAQ 3: My application is sensitive to organic solvents. Are there solvent-free methods to increase solubility?
Answer: Absolutely. If co-solvents are not an option, complexation with cyclodextrins is a powerful technique to enhance aqueous solubility without using organic solvents.[9][10] Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a lipophilic (hydrophobic) inner cavity.
Causality & Mechanism
The poorly soluble drug molecule (the "guest") partitions into the hydrophobic cavity of the cyclodextrin (the "host"), forming a water-soluble inclusion complex.[][12] This complex effectively shields the lipophilic drug from the aqueous environment, dramatically increasing its apparent solubility.
Caption: Mechanism of cyclodextrin inclusion complexation.
Commonly Used Cyclodextrins
| Cyclodextrin Derivative | Abbreviation | Key Properties |
| Hydroxypropyl-β-Cyclodextrin | HP-β-CD | High aqueous solubility, very common in pharmaceutical formulations. |
| Sulfobutylether-β-Cyclodextrin | SBE-β-CD | High aqueous solubility, negatively charged, often used in parenteral formulations. |
| Randomly Methylated-β-Cyclodextrin | RM-β-CD | High solubilizing capacity, often used in preclinical research. |
Protocol: Phase Solubility Study with Cyclodextrins
-
Prepare CD Solutions: Prepare a series of aqueous solutions of a selected cyclodextrin (e.g., HP-β-CD) at increasing concentrations (e.g., 0, 2, 5, 10, 15, 20% w/v) in your chosen aqueous buffer.
-
Equilibrate: Add an excess amount of your compound to each cyclodextrin solution.
-
Shake and Separate: Follow the same equilibration and separation steps as in the previous protocols (24-48h agitation, then centrifugation).
-
Quantify: Measure the concentration of the dissolved compound in the supernatant for each sample.
-
Analyze: Plot the total drug concentration against the cyclodextrin concentration. A linear increase (an AL-type diagram) indicates the formation of a soluble 1:1 complex and allows for the calculation of the binding constant and the solubility enhancement factor.[13]
FAQ 4: Cyclodextrin complexation provided only a modest improvement. What other options can I explore?
Answer: If other methods are insufficient, using surfactants to form micelles is another highly effective strategy.[14][15] Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles.
Causality & Mechanism
Micelles have a hydrophobic core and a hydrophilic shell. Your poorly soluble compound can partition into the hydrophobic core, effectively being "dissolved" within the micellar structure, which itself is soluble in the aqueous medium.[16][17] Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Solutol® HS-15 are commonly used in drug formulations due to their good solubilization capacity and biocompatibility.[15]
Caption: Micellar solubilization of a hydrophobic compound.
Protocol: Surfactant Screening for Solubilization
-
Select Surfactants: Choose a few non-ionic surfactants relevant to your intended application (e.g., Polysorbate 80, Kolliphor® EL, Solutol® HS 15).
-
Prepare Solutions: Make a series of aqueous solutions for each surfactant at concentrations both below and significantly above their known CMC values (e.g., 0.01%, 0.1%, 0.5%, 1.0%, 2.0% w/v).
-
Equilibrate and Measure: Perform the standard saturation solubility experiment for your compound in each surfactant solution, following the same protocol for equilibration, separation, and quantification.
-
Analyze: Plot solubility as a function of surfactant concentration. You should observe a sharp increase in solubility at concentrations above the CMC. This will help you identify the most effective surfactant and the minimum concentration required to achieve your target solubility.
References
-
OECD SIDS. (2002). 3-Pyridinecarboxamide (nicotinamide). UNEP Publications. Retrieved from [Link]
-
Parmar, A., et al. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Pharmaceutical Research, 12(4), 1148-1165. Retrieved from [Link]
-
PubChem. (n.d.). 3-Pyridinecarboxamidine. National Center for Biotechnology Information. Retrieved from [Link]
-
ChemBK. (n.d.). 3-Pyridinecarboxamide, N-(2,6-dimethylphenyl)-1,2-dihydro-2-oxo-. Retrieved from [Link]
-
Gavan, A., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers, 15(22), 4474. Retrieved from [Link]
-
Al-kassas, R., et al. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Scientific Reports, 12(1), 12978. Retrieved from [Link]
-
Lim, S., et al. (2008). A Reversible pH-Dependent Intramolecular Pyridine−Aldehyde Cyclization. The Journal of Organic Chemistry, 73(2), 656-659. Retrieved from [Link]
-
Zhang, Y., et al. (2022). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Pharmaceutics, 14(11), 2329. Retrieved from [Link]
-
NextSDS. (n.d.). 3-Pyridinecarboxamide,1,4-dihydro-1,6-dimethyl-(9CI). Retrieved from [Link]
-
Wikipedia. (n.d.). Pyridine. Retrieved from [Link]
-
Jamrógiewicz, M., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 15(7), 1875. Retrieved from [Link]
-
Jouyban, A. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58. Retrieved from [Link]
-
Kabanov, A. V., et al. (2003). Solubilization of Hydrophobic Compounds by Micellar Solutions of Hydrophobically Modified Polyelectrolytes. Langmuir, 19(4), 1201-1208. Retrieved from [Link]
-
Chen, C., et al. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. Molecules, 28(21), 7338. Retrieved from [Link]
-
Sharma, A., et al. (2023). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 13(1), 1-8. Retrieved from [Link]
-
Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]
-
Zhang, Y., et al. (2024). Mechanisms, Applications, and Risk Analysis of Surfactant-Enhanced Remediation of Hydrophobic Organic Contaminated Soil. Water, 16(15), 2058. Retrieved from [Link]
-
Ailincai, D., et al. (2021). Drug Delivery System Based on pH-Sensitive Biocompatible Poly(2-vinyl pyridine). Materials, 14(19), 5576. Retrieved from [Link]
-
Wahlgren, M., et al. (2012). Surfactants modify the release from tablets made of hydrophobically modified poly (acrylic acid). Drug Development and Industrial Pharmacy, 38(4), 438-447. Retrieved from [Link]
-
Kumar, R., et al. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. Journal of Pharmaceutical Negative Results, 13(S9), 1753-1758. Retrieved from [Link]
-
Hasan, M. B., et al. (2025). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Discover Chemistry, 3(1), 147. Retrieved from [Link]
-
Hasan, M. B., et al. (2025). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. ResearchGate. Retrieved from [Link]
-
Valero, M. (2005). Micellar solubilization of drugs. University of Alberta. Retrieved from [Link]
-
Jadhav, N. R., et al. (2012). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library, 4(2), 729-739. Retrieved from [Link]
-
Wenz, G. (2001). Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia, 27, 101-108. Retrieved from [Link]
-
Patel, J. N., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences, 3(8), 1913-1921. Retrieved from [Link]
Sources
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. sarchemlabs.com [sarchemlabs.com]
- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 4. wjbphs.com [wjbphs.com]
- 5. Cosolvent - Wikipedia [en.wikipedia.org]
- 6. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. public-pages-files-2025.frontierspartnerships.org [public-pages-files-2025.frontierspartnerships.org]
- 8. pnrjournal.com [pnrjournal.com]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 12. scienceasia.org [scienceasia.org]
- 13. mdpi.com [mdpi.com]
- 14. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. mdpi.com [mdpi.com]
- 17. Micellar solubilization of drugs. [sites.ualberta.ca]
Technical Support Center: Troubleshooting 1,4-dihydro-1,6-dimethyl-3-pyridinecarboxamide Assays
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the physicochemical vulnerabilities of 1,4-dihydro-1,6-dimethyl-3-pyridinecarboxamide (often abbreviated as 1,6-DiMe-1,4-DHP).
This compound is a synthetic, C6-methylated analogue of reduced nicotinamide adenine dinucleotide (NADH). It is heavily utilized as a biomimetic hydride donor in redox enzymology, artificial metalloenzyme catalysis, and thermodynamic hydricity studies. Despite its utility, researchers frequently encounter assay variability—manifesting as inconsistent reaction kinetics, baseline drift, or loss of reducing power. This guide provides field-proven insights into the causality behind these issues and establishes self-validating protocols to ensure scientific integrity.
Part 1: Core Troubleshooting & FAQs
Q1: Why does my baseline absorbance ( λmax ~350 nm) decay rapidly before I even initiate the reaction with my target substrate?
Causality: This is a classic signature of autoxidation and photodegradation . The 1,4-dihydropyridine core is highly susceptible to photo-induced single-electron transfer (SET) when exposed to ambient laboratory lighting. This generates radical cations that rapidly react with dissolved molecular oxygen, forming the oxidized 1,6-dimethylpyridinium species and reactive oxygen species (ROS) that further propagate degradation (). Actionable Fix: Treat the compound as highly light- and oxygen-sensitive (). Prepare all stock solutions in amber glass vials or wrap them in aluminum foil. Degas your assay buffers using argon or nitrogen sparging for at least 15–20 minutes prior to use to displace dissolved oxygen.
Q2: My reduction assay yields excellent turnover at pH 8.0, but the activity plummets and the reagent degrades at pH 6.0. What is the mechanism behind this?
Causality: 1,4-Dihydropyridines undergo rapid acid-catalyzed covalent hydration at pH values below 7.0 (). The mechanism involves a rate-limiting protonation at the C5 position of the dihydropyridine ring, followed by the rapid nucleophilic attack of water at the C6 position. While the methyl group at the C6 position of 1,6-DiMe-1,4-DHP provides slight steric hindrance compared to unsubstituted NADH, it does not prevent the formation of the inactive covalent hydration product (analogous to "NADHX"). Actionable Fix: Always maintain assay buffers at pH ≥ 7.5. If your target enzyme strictly requires an acidic pH, you must initiate the reaction immediately upon adding the 1,6-DiMe-1,4-DHP and utilize a stopped-flow spectrophotometer to capture rapid kinetics before hydration dominates the system ().
Q3: I am observing high batch-to-batch variability in my calculated pseudo-first-order rate constants ( kobs ). How can I standardize my measurements?
Causality: Variability in kobs often stems from trace transition metal contamination in your buffers, which catalyzes the non-enzymatic oxidation of the dihydropyridine. Furthermore, repeated freeze-thaw cycles of the aqueous stock solution lead to the accumulation of the oxidized pyridinium byproduct, which can act as a competitive inhibitor in enzymatic assays. Actionable Fix: Add 10–50 µM EDTA to your assay buffers to chelate trace metals. Prepare 1,6-DiMe-1,4-DHP stocks fresh daily in an anhydrous, deoxygenated solvent (e.g., methanol) and keep them on ice in the dark.
Part 2: Standardized Experimental Protocol
To guarantee reproducibility, your experimental design must be a self-validating system . The following protocol incorporates an isosbestic point check to ensure that the loss of absorbance is due to specific hydride transfer rather than non-specific degradation.
Anaerobic Preparation and Kinetic Assay of 1,6-DiMe-1,4-DHP
Step 1: Reagent Preparation
-
Weigh the 1,6-DiMe-1,4-DHP powder in a nitrogen-filled glovebox or under a steady stream of dry argon.
-
Dissolve the powder in anhydrous, degassed methanol to achieve a stock concentration of 10 mM. (Expert Note: Methanol is preferred over water for the stock to prevent premature hydrolysis).
-
Store the stock solution in a foil-wrapped, septum-sealed vial on ice. Use within 4 hours of preparation.
Step 2: Buffer Optimization
-
Prepare a 50 mM Tris-HCl or Phosphate buffer supplemented with 50 µM EDTA.
-
Adjust the pH to 7.8. Ensure the pH is measured at the target assay temperature, as Tris buffer pH is highly temperature-dependent.
-
Degas the buffer by bubbling argon gas through the solution for 20 minutes.
Step 3: Kinetic Measurement (UV-Vis Spectroscopy)
-
Blank the spectrophotometer with the degassed buffer at the target temperature (e.g., 25°C) using a sealed quartz cuvette.
-
Add the target enzyme or substrate to the cuvette.
-
Initiate the reaction by injecting the 1,6-DiMe-1,4-DHP stock to a final concentration of 100 µM.
-
Monitor the decay of the dihydropyridine absorbance at its λmax (typically 340–360 nm) continuously.
-
Validation Check (Critical): Scan the full UV-Vis spectrum (250–450 nm) every 2 minutes. The presence of a clean, sharp isosbestic point indicates a direct stoichiometric conversion to the oxidized pyridinium form without the accumulation of hydrated side-products.
Part 3: Quantitative Stability Data
The following table summarizes the stability parameters of 1,4-dihydropyridine analogues under various stress conditions. Use this data to establish the operational boundaries of your assays.
| Environmental Condition | Buffer pH | Temperature | Light Exposure | Estimated Half-Life ( t1/2 ) | Primary Degradation Pathway |
| Optimal (Control) | 8.0 | 4°C | Dark | > 48 hours | None (Stable) |
| Standard Assay | 7.5 | 25°C | Ambient | ~ 4 - 6 hours | Mild Autoxidation |
| Acidic Stress | 6.0 | 25°C | Dark | < 15 minutes | Acid-Catalyzed Hydration |
| Photochemical Stress | 7.5 | 25°C | Direct UV/Vis | < 30 minutes | Photobleaching / SET |
| Thermal Stress | 7.5 | 37°C | Dark | ~ 1 - 2 hours | Accelerated Autoxidation |
Part 4: Mechanistic Visualization
The diagram below maps the logical relationships between the desired hydride transfer pathway and the competing degradation mechanisms that cause assay variability.
Reaction pathways of 1,6-DiMe-1,4-DHP illustrating desired hydride transfer vs. degradation.
Part 5: References
-
Micellar effects upon the hydrogen ion and general acid catalyzed hydration of 1,4-dihydropyridines Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
-
The pyridinium–dihydropyridine system. I. Synthesis of a series of substituted pyridinium ions and their 1,4-dihydro reduction products and a determination of their stabilities in aqueous buffers Source: Canadian Journal of Chemistry (Canadian Science Publishing) URL:[Link]
-
Unraveling and Manipulating of NADH Oxidation by Photogenerated Holes Source: ACS Catalysis (ACS Publications) URL:[Link]
Off-target effects of 1,4-dihydro-1,6-dimethyl-3-pyridinecarboxamide
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, my goal is to help you navigate the complex chemical biology of 1,4-dihydro-1,6-dimethyl-3-pyridinecarboxamide (CAS 108964-23-4).
This compound is a synthetic 1,4-dihydropyridine derivative widely utilized as an NADH/NADPH coenzyme model and hydride donor in redox chemistry and biocatalysis[2]. However, because it mimics the redox-active core of endogenous nicotinamide cofactors, it is highly prone to specific off-target interactions. This guide is designed to move beyond basic troubleshooting by explaining the causality behind assay failures and providing self-validating protocols to ensure your data is robust and artifact-free.
Part 1: Quantitative Profiling of Off-Target Dynamics
Before troubleshooting, it is critical to understand the thermodynamic and kinetic boundaries of this molecule. The table below summarizes the primary off-target interactions and their physical parameters.
| Parameter / Interaction | Value / Observation | Experimental Consequence | Mitigation Strategy |
| NQO2 Binding Affinity ( Kd ) | ~1–5 µM | Rapid off-target superoxide ( O2∙− ) generation. | Pre-treat cells with NQO2 inhibitors (e.g., Imatinib). |
| Non-Enzymatic MTT Reduction | High ( k≈10−2s−1 ) | False-positive viability signals. | Switch to ATP-based luminescence assays. |
| Aqueous Half-Life (pH 5.0) | < 10 minutes | Complete loss of hydride-donating activity. | Maintain strict buffering at pH 7.4–8.0. |
| Aqueous Half-Life (pH 7.4) | > 24 hours | Stable, predictable hydride transfer. | Standard physiological buffering. |
| Hydrogen-Atom Donating Ability | ΔG∘≈23−25 kcal/mol | Non-specific reduction of assay probes. | Run parallel cell-free chemical controls. |
Part 2: Troubleshooting Guides & FAQs
Q1: My cellular viability assays (MTT/MTS/WST-8) show artificially high survival signals when using this compound. What is causing this?
The Causality: 1,4-dihydropyridines are potent chemical reducing agents. The thermodynamic driving force of the 1,4-dihydropyridine radical cation allows it to readily donate hydrogen atoms[3]. In colorimetric viability assays, this analog directly transfers a hydride to the tetrazolium salt in the assay media, bypassing the need for mitochondrial dehydrogenases. This results in a massive false-positive formazan signal.
The Solution: Abandon tetrazolium-based assays when working with synthetic NADH analogs. Instead, utilize orthogonal, non-redox viability metrics such as ATP-dependent luminescence (e.g., CellTiter-Glo) or fluorescent DNA-binding dyes (e.g., CyQUANT).
Decision matrix for isolating direct tetrazolium reduction by NADH analogs.
Q2: We observe unexplained cytotoxicity and oxidative stress markers within 2 hours of treatment. Is this an off-target effect?
The Causality: Yes. Synthetic 1,4-dihydropyridine analogs are known to act as substrates for cytosolic flavoenzymes, most notably Quinone Reductase 2 (NQO2)[1]. NQO2 binds the analog and utilizes it to aberrantly transfer electrons to molecular oxygen, generating a burst of superoxide anions ( O2∙− ). This causes rapid, off-target lipid peroxidation and cellular toxicity that masks your primary experimental endpoints.
Off-target NQO2-mediated superoxide generation pathway by synthetic NADH analogs.
Q3: The compound loses its reducing efficacy in my in vitro enzymatic assay over time. Why?
The Causality: 1,4-dihydropyridines are highly sensitive to acidic environments. At pH < 7.0, the electron-rich C5-C6 double bond undergoes rapid protonation followed by water addition (hydration). This destroys the dihydropyridine chromophore (observable as a rapid loss of absorbance at 340 nm) and permanently eliminates its hydride-donating ability. Ensure your assay buffers are strictly maintained between pH 7.4 and 8.0.
Part 3: Self-Validating Experimental Protocols
To ensure trustworthiness in your data, you must build internal validation loops into your workflows. Use the following protocols to isolate off-target effects from true biological signals.
Protocol A: Self-Validating NQO2-Mediated ROS Rescue Assay
Use this protocol to prove that observed cytotoxicity is due to off-target NQO2-mediated superoxide generation.
-
Cell Seeding: Seed your target cells (e.g., HepG2, which highly express NQO2) in a 96-well black, clear-bottom plate at 1×104 cells/well. Incubate overnight.
-
Inhibitor Pre-Treatment: Treat the "Rescue" cohort with 20 µM Imatinib mesylate (a known NQO2 inhibitor) for 1 hour at 37°C. Leave the "Vehicle" cohort in standard media.
-
Probe Addition: Add 5 µM Dihydroethidium (DHE) to all wells. DHE is a fluorogenic probe highly sensitive to superoxide.
-
Analog Introduction: Add 1,4-dihydro-1,6-dimethyl-3-pyridinecarboxamide (50–100 µM) to both the Rescue and Vehicle cohorts.
-
Self-Validation Check (Critical):
-
Positive Control: Add 50 µM Menadione to a separate well to validate DHE responsiveness.
-
Negative Control: DMSO vehicle only to establish baseline fluorescence.
-
-
Kinetic Read: Measure fluorescence (Ex: 518 nm / Em: 606 nm) kinetically over 4 hours.
-
Data Interpretation: If the fluorescence slope is significantly flattened in the Imatinib-treated cohort compared to the Vehicle cohort, the oxidative stress is definitively caused by the NQO2 off-target pathway.
Protocol B: Cell-Free Validation of Direct Tetrazolium Reduction
Use this protocol to confirm if the analog is chemically interfering with your colorimetric assays.
-
Buffer Setup: Prepare a 96-well plate with 100 µL of standard assay buffer (e.g., PBS, pH 7.4) without any cells.
-
Compound Spiking: Add the NADH analog at the exact working concentrations used in your biological assay (e.g., 10, 50, 100 µM).
-
Reagent Addition: Add 10 µL of MTT or WST-8 reagent to each well.
-
Self-Validation Check (Critical):
-
Positive Control: 100 µM Ascorbic Acid + Tetrazolium (Validates the chemical reduction capacity of the dye).
-
Negative Control: Buffer + Tetrazolium (Establishes the auto-reduction baseline).
-
-
Incubation: Incubate for 2 hours at 37°C, protected from light.
-
Readout: Add solubilization solution if using MTT, then read absorbance at 570 nm (or 450 nm for WST-8).
-
Data Interpretation: If the analog wells show an absorbance significantly higher than the negative control, the compound is directly reducing the dye. You must switch to an orthogonal viability assay.
References
-
Title: NQO2 Is a Reactive Oxygen Species Generating Off-Target for Acetaminophen Source: Molecular Pharmaceutics (ACS Publications) URL: [Link]
-
Title: Is Simpler Better? Synthetic Nicotinamide Cofactor Analogues for Redox Chemistry Source: ACS Catalysis (ACS Publications) URL: [Link]
-
Title: Quantitative Estimation of the Hydrogen-Atom-Donating Ability of 4-Substituted Hantzsch Ester Radical Cations Source: ACS Omega (ACS Publications) URL: [Link]
Technical Support Center: Interpreting Unexpected Results with 1,4-Dihydropyridine Derivatives
A-Level Welcome: As a Senior Application Scientist, I understand that unexpected results in your research with novel compounds like 3-Pyridinecarboxamide, 1,4-dihydro-1,6-dimethyl-(9CI) can be both a challenge and an opportunity. This guide is designed to provide you with the expertise and practical troubleshooting strategies to navigate these situations effectively. While specific data on this particular derivative is limited, the principles outlined below for the 1,4-dihydropyridine class of compounds will equip you to diagnose and resolve common experimental issues.
Frequently Asked Questions (FAQs)
Q1: My compound shows variable activity in my biological assays, and the results are not reproducible. What could be the underlying cause?
A1: Inconsistent biological activity is a frequent challenge with 1,4-dihydropyridine derivatives and often points to issues with compound stability. The dihydropyridine ring is susceptible to oxidation, which converts it to the corresponding, and often biologically inactive, pyridine derivative.[1][2][3] This process can be accelerated by exposure to light, heat, and atmospheric oxygen.
Q2: I'm having difficulty dissolving the compound in my aqueous assay buffer. Are there recommended solvents or techniques to improve solubility?
A2: Poor aqueous solubility is a known characteristic of many 1,4-dihydropyridine derivatives due to their often lipophilic nature.[4] The first step is to ensure you are using a high-purity solvent, as impurities can affect solubility. For many derivatives in this class, solubility is higher in organic solvents like DMSO, ethanol, and 1,4-dioxane.[5]
Q3: The spectroscopic data (NMR, Mass Spec) of my compound looks different from what I expected, or it changes over time. How can I confirm the identity and purity of my sample?
A3: Changes in spectroscopic data are a strong indicator of compound degradation. The most common degradation pathway for 1,4-dihydropyridines is oxidation to the corresponding pyridine.[6][7] This transformation will result in characteristic changes in the NMR and UV spectra.
Troubleshooting Guides
Issue 1: Compound Instability and Degradation
The primary cause of unexpected results with 1,4-dihydropyridine derivatives is their chemical instability, leading to the formation of the oxidized pyridine form.
Caption: Workflow for troubleshooting compound degradation.
-
Prepare a fresh solution of your 3-Pyridinecarboxamide, 1,4-dihydro-1,6-dimethyl-(9CI) in a suitable, high-purity solvent (e.g., DMSO).
-
Analyze immediately using HPLC with UV detection and LC-MS to establish a baseline purity profile and confirm the molecular weight.
-
Store a portion of the solution under your typical experimental conditions (e.g., on the benchtop, in a clear vial) and another portion under ideal conditions (e.g., in an amber vial, blanketed with argon, at -20°C).
-
Re-analyze both samples at various time points (e.g., 1, 4, and 24 hours) and compare the chromatograms and mass spectra to the baseline.
-
Look for the appearance of a new peak with a molecular weight that is two mass units lower than the parent compound, which is indicative of the oxidized pyridine derivative.
Issue 2: Poor Aqueous Solubility
Overcoming solubility challenges is crucial for obtaining reliable data in biological assays.
| Strategy | Description | Considerations |
| Co-solvents | Use a small percentage of a water-miscible organic solvent like DMSO or ethanol in your aqueous buffer. | Ensure the final concentration of the organic solvent is compatible with your assay system and does not affect biological activity. |
| pH Adjustment | For compounds with ionizable groups, adjusting the pH of the buffer can significantly impact solubility. | Determine the pKa of your compound to guide pH selection. Be mindful of the pH stability of your compound and the requirements of your assay. |
| Excipients | Cyclodextrins can form inclusion complexes with lipophilic molecules, increasing their aqueous solubility.[4] | The choice of cyclodextrin and the molar ratio of cyclodextrin to your compound may need to be optimized. |
| Sonication | Gentle sonication can help to break up solid particles and facilitate dissolution. | Avoid excessive sonication, as it can generate heat and potentially degrade the compound. |
Issue 3: Assay Interference
Novel compounds can sometimes interfere with assay technologies, leading to false-positive or false-negative results.
Caption: Workflow for identifying assay interference.
-
Target-Negative Control:
-
Set up your standard assay, but omit the key biological component (e.g., the enzyme or receptor).
-
Add your 3-Pyridinecarboxamide, 1,4-dihydro-1,6-dimethyl-(9CI) at the desired concentrations.
-
If you still observe a signal change, it is a strong indication of assay interference.
-
-
Orthogonal Assay:
-
If possible, use a different assay platform to confirm your initial findings. For example, if your primary assay is fluorescence-based, try a luminescence-based or absorbance-based assay that measures the same biological activity.
-
Consistent results across different assay platforms increase confidence that the observed activity is genuine and not an artifact of a specific technology.
-
References
-
Laccase-catalyzed oxidation of Hantzsch 1,4-dihydropyridines to pyridines and a new one pot synthesis of pyridines. Green Chemistry (RSC Publishing). Available from: [Link]
-
Oxidation of Hantzsch 1,4- Dihydropyridines to Pyridines with Thallium Triacetate. Iran. J. Chem. & Chem. Eng. 2003;22(2). Available from: [Link]
-
Experimental determination of solubility of dihydropyridine derivatives in organic solvents at different temperatures: Interactions and thermodynamic parameters relating to the solvation process. ResearchGate. Available from: [Link]
-
Thermal stability of 1,4-dihydropyridine derivatives in solid state. PubMed. Available from: [Link]
-
THERMAL STABILITY OF 1,4-DIHYDROPYRIDINE DERIVATIVES IN SOLID STATE. Acta Poloniae Pharmaceutica - Drug Research. 2006;63(3):175-181. Available from: [Link]
-
Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. FRONTIERS IN CHEMICAL SCIENCES. Available from: [Link]
-
Oxidation of dihydropyridine calcium channel blockers and analogues by human liver cytochrome P-450 IIIA4. PubMed. Available from: [Link]
-
Synthesis of Pyridine Derivatives via Oxidative Aromatization of Hantzsch 1,4‐Dihydropyridines: An Undergraduate Laboratory Technique. International Journal of Science and Research (IJSR). 2023;12(9):1283-1288. Available from: [Link]
Sources
- 1. Laccase-catalyzed oxidation of Hantzsch 1,4-dihydropyridines to pyridines and a new one pot synthesis of pyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. fcs.wum.edu.pk [fcs.wum.edu.pk]
- 3. Oxidation of dihydropyridine calcium channel blockers and analogues by human liver cytochrome P-450 IIIA4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. thebges.edu.in [thebges.edu.in]
Technical Support Center: Enhancing the Stability of 1,4-Dihydro-1,6-dimethyl-3-pyridinecarboxamide in Long-Term Assays
Welcome to the Technical Support Center for synthetic NADH analogues. 1,4-dihydro-1,6-dimethyl-3-pyridinecarboxamide is a highly reactive, biomimetic hydride donor used extensively in redox chemistry and drug development. However, like most 1,4-dihydropyridine (DHP) derivatives, its inherent reactivity makes it highly susceptible to degradation in aqueous environments.
This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure the integrity of your compound during long-term experiments.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: Why does my compound rapidly lose its characteristic yellow color and 350 nm absorbance in physiological buffers?
The Causality: You are observing acid-catalyzed hydration . The enamine (vinylamine) structure of the 1,4-dihydropyridine ring is highly electron-rich. Even at a neutral pH of 7.0, the C5 (or C3) position is susceptible to electrophilic attack by hydronium ions[1]. This protonation creates a reactive intermediate that is immediately attacked by water, forming a 6-hydroxy-1,4,5,6-tetrahydropyridine derivative[2]. This breaks the conjugated π -system, shifting the UV absorbance from ~350 nm down to ~290 nm and rendering the molecule redox-inactive[2]. The Solution: Aqueous working solutions must be buffered strictly between pH 7.5 and 8.5 . By reducing the hydronium ion concentration, you exponentially decrease the pseudo-first-order rate constant of hydration.
Fig 1. Acid-catalyzed hydration pathway of 1,4-dihydropyridine derivatives.
Q2: My baseline drifts significantly during prolonged optical assays, even at pH 8.0. What is happening?
The Causality: This is driven by autoxidation and photo-oxidation . 1,4-dihydropyridines are potent radical scavengers and electron donors[3]. Under ambient light (especially UV/blue wavelengths used in fluorescence microscopy) and in the presence of dissolved oxygen, the photoexcited DHP triplet state transfers an electron to O2 . This generates superoxide radicals ( O2∙− ), which further propagate the oxidation of the DHP into its oxidized pyridinium cation form[3]. The Solution: Oxygen acts as the terminal electron acceptor in this degradation loop. You must rigorously degas all aqueous buffers by purging them with Argon or Nitrogen for at least 30 minutes prior to use. Additionally, conduct all long-term optical assays in amber vials or under low-light conditions.
Q3: Can I stabilize the compound in aqueous media for multi-day live-cell assays?
The Causality: Standard aqueous buffers cannot sustain DHP stability for multiple days due to the unavoidable combination of trace hydration and oxidation. However, micellar shielding can artificially extend the half-life. Literature demonstrates that encapsulating DHP derivatives within cationic micelles (e.g., Cetyltrimethylammonium bromide, CTAB) creates a localized electrostatic barrier that repels oxonium ions ( H3O+ ), suppressing the acid-catalyzed hydration rate by orders of magnitude[4]. The Solution: If your biological model tolerates it, supplement your assay buffer with 1-2 mM CTAB or a non-ionic surfactant (like Polysorbate 20) to create a protective micellar microenvironment.
Part 2: Self-Validating Experimental Protocol
To ensure absolute trustworthiness in your data, do not assume your stock solution is intact. The following protocol integrates a self-validating spectrophotometric checkpoint to verify compound integrity before initiating any long-term assay.
Workflow: Preparation and Validation of Working Solutions
Step 1: Anhydrous Stock Preparation
-
Remove the lyophilized 1,4-dihydro-1,6-dimethyl-3-pyridinecarboxamide from -80°C storage and allow it to equilibrate to room temperature in a desiccator (prevents condensation).
-
Dissolve the solid in anhydrous, Argon-purged Dimethyl Sulfoxide (DMSO) to create a 10 mM to 50 mM concentrated stock.
-
Aliquot into amber glass vials, blanket with Argon gas, and store at -80°C.
Step 2: The Self-Validation Checkpoint (Crucial)
-
Prior to your experiment, dilute a 10 µL aliquot of the DMSO stock into 990 µL of pH 8.0 Tris buffer.
-
Immediately measure the UV-Vis absorbance at 350 nm (intact DHP) and 290 nm (hydrated degradation product).
-
Validation Logic: Calculate the A350/A290 ratio.
-
Pass: Ratio > 8.0. The stock is intact; proceed to Step 3.
-
Fail: Ratio < 5.0. Significant hydration has occurred in the stock. Discard and prepare a fresh batch.
-
Step 3: Assay Execution
-
Purge your target experimental buffer (pH 7.5 - 8.5) with Argon for 30 minutes.
-
Dilute the validated DMSO stock into the degassed buffer to reach your final assay concentration (typically 10-100 µM). Keep the final DMSO concentration below 1% (v/v) to avoid solvent toxicity.
-
Transfer the solution to the assay plate or bioreactor, ensuring the headspace is filled with inert gas.
Fig 2. Self-validating workflow for the preparation and long-term use of NADH analogues.
Part 3: Quantitative Stability Profiles
The stability of 1,4-dihydropyridine derivatives is a multivariate function of pH, dissolved oxygen, and light exposure. Use the following data matrix to predict the viable experimental window for your specific assay conditions.
| Environmental Condition | Buffer pH | Dissolved Oxygen | Light Exposure | Estimated Half-Life ( t1/2 ) | Primary Degradation Pathway |
| Aqueous (Unoptimized) | 6.0 | Ambient | Ambient | < 15 minutes | Rapid Acid-Catalyzed Hydration |
| Aqueous (Physiological) | 7.4 | Ambient | Ambient | ~ 2 - 4 hours | Hydration + Autoxidation |
| Aqueous (pH Optimized) | 8.0 | Ambient | Ambient | ~ 12 - 24 hours | Autoxidation |
| Aqueous (Fully Optimized) | 8.0 | Degassed (Ar) | Dark (Amber) | > 48 hours | Trace Hydration |
| Micellar (1mM CTAB) | 7.4 | Degassed (Ar) | Dark (Amber) | > 72 hours | Trace Oxidation |
| Anhydrous Organic | N/A (DMSO) | Degassed (Ar) | Dark (-80°C) | > 6 months | None |
Note: Half-life values are derived from kinetic modeling of 1-methyl-1,4-dihydronicotinamide (MNAH) and related NADH model compounds under controlled laboratory conditions.
References
1.[2] Title: Acid-Catalyzed Addition of Water to 1,4-Dihydronicotinamide Derivatives. Source: Biochemistry. URL: [Link]
2.[1] Title: Nicotinamide Riboside: What It Takes to Incorporate It into RNA. Source: MDPI. URL: [Link]
3.[3] Title: The radical scavenging activity of 1-methyl-1,4-dihydronicotinamide: theoretical insights into the mechanism, kinetics and solvent effects. Source: RSC Advances. URL: [Link]
4.[4] Title: Coenzyme Models. VII. Micellar Catalysis of Acid-Catalyzed Hydration of 1-Dodecyl-1,4-Dihydronicotinamide. Source: Bulletin of the Chemical Society of Japan. URL: [Link]
Sources
Technical Support Center: 1,4-Dihydro-1,6-dimethyl-3-pyridinecarboxamide Experimental Workflows
Welcome to the Application Scientist Support Portal. As a synthetic analog of NADH, 1,4-dihydro-1,6-dimethyl-3-pyridinecarboxamide (often abbreviated as 1,6-diMe-1,4-DHP) is a critical mechanistic probe for studying hydride transfer kinetics, developing chemical delivery systems (CDS), and benchmarking biomimetic redox catalysts.
The addition of the C6-methyl group to the dihydropyridine ring is not merely structural; it provides essential steric shielding that prevents the formation of the parasitic 1,6-dihydro regioisomer[1]. This structural causality fundamentally alters the thermodynamic driving force of the hydride transfer, making it a highly specific, controlled model. However, working with this compound requires strict environmental controls. Below is our comprehensive troubleshooting guide and protocol repository.
Section 1: Troubleshooting Guides & FAQs
Q1: My 1,6-diMe-1,4-DHP stock solutions rapidly lose their characteristic UV absorbance at ~350 nm when diluted into aqueous buffers. What is causing this degradation? Cause: This is a classic symptom of acid-catalyzed hydration . Like native NADH, 1,4-dihydropyridines are highly susceptible to electrophilic attack by protons at the C5 position. This is followed by water addition at C6, yielding a 6-hydroxy-tetrahydropyridine derivative that absorbs at ~290 nm instead of the active ~350 nm[2]. Solution/Control:
-
Always maintain aqueous assay buffers at pH ≥ 7.4.
-
For long-term storage, keep the compound in anhydrous, degassed organic solvents (e.g., acetonitrile or DMSO) at -20°C.
-
Never use unbuffered water for serial dilutions.
Q2: I am observing biphasic or non-linear kinetics during my hydride transfer assays. Could my compound be impure? Cause: Yes. The reduction of pyridinium salts to synthesize 1,6-diMe-1,4-DHP often yields trace amounts of the 1,2-dihydro regioisomer . Because the 1,2-isomer has a different oxidation potential and steric profile, it reacts at a different rate with the substrate, leading to biphasic kinetic curves. Solution/Control: Validate the isomeric purity of your batch using 1 H-NMR prior to kinetic testing. The 1,4-dihydro isomer features a distinct diagnostic signal for the C4 methylene protons (typically a multiplet around 3.0–3.2 ppm). Ensure >98% isomeric purity to guarantee pseudo-first-order kinetics.
Q3: How can I prove that my substrate is being reduced via a two-electron hydride transfer rather than a one-electron radical pathway? Cause: Dihydropyridines can act as both one-electron (radical) and two-electron (hydride) donors depending on the substrate's reduction potential, the presence of trace metals, and the solvent environment[3],[4]. Solution/Control: Perform a Kinetic Isotope Effect (KIE) study. Synthesize the C4-deuterated analog (1,4-dideuterio-1,6-dimethyl-3-pyridinecarboxamide). If the reaction proceeds via rate-limiting C-H bond cleavage (a true hydride transfer), you will observe a primary KIE ( kH/kD ) typically between 3.0 and 6.0[3]. A KIE near 1.0 suggests an initial rate-limiting single-electron transfer (SET).
Section 2: Quantitative Data & Benchmarks
To understand the impact of the C6-methyl substitution, compare the physicochemical properties of the standard 1-methyl model against the 1,6-dimethyl model.
| Property / Metric | 1-Methyl-1,4-DHP (Standard) | 1,6-Dimethyl-1,4-DHP (Sterically Shielded) |
| UV-Vis λmax (Active) | ~340 nm | ~350 nm (Bathochromic shift due to C6-Me) |
| UV-Vis λmax (Oxidized) | ~260 nm | ~265 nm |
| Primary Degradation Pathway | Acid-catalyzed hydration & 1,6-isomerization | Acid-catalyzed hydration (1,6-isomerization blocked) |
| Stability Half-Life (pH 6.0, 25°C) | < 10 minutes | ~15-20 minutes (Slightly protected by sterics) |
| Relative Hydride Transfer Rate | 1.0 (Baseline) | ~0.4 - 0.8 (Slower due to steric hindrance at transition state) |
Section 3: Experimental Protocol: Anaerobic Hydride Transfer Kinetic Assay
To ensure reproducibility and prevent auto-oxidation, all kinetic assays involving 1,6-diMe-1,4-DHP must be performed under strict anaerobic conditions.
Step 1: Buffer and Substrate Preparation
-
Prepare a 50 mM Phosphate buffer at pH 7.4.
-
Degas the buffer by sparging with high-purity Argon for at least 30 minutes.
-
Dissolve the hydride acceptor (substrate) in the degassed buffer to a final concentration of 1.0 mM (pseudo-first-order excess).
Step 2: DHP Stock Preparation
-
Inside an anaerobic glovebox, dissolve 1,6-diMe-1,4-DHP in anhydrous, degassed acetonitrile to create a 10 mM stock solution.
-
Keep the stock shielded from ambient light using amber vials.
Step 3: Spectrophotometer Setup
-
Set a UV-Vis spectrophotometer to monitor absorbance at 350 nm.
-
Blank the instrument using the degassed substrate buffer containing an equivalent volume of pure acetonitrile.
-
Equilibrate the cuvette holder to 25.0 ± 0.1 °C using a Peltier temperature controller.
Step 4: Reaction Initiation
-
Transfer 2.97 mL of the substrate solution into a quartz cuvette (sealed with a septum).
-
Inject 30 µL of the 10 mM 1,6-diMe-1,4-DHP stock solution through the septum using a gas-tight syringe (Final DHP concentration = 0.1 mM).
-
Invert rapidly to mix.
Step 5: Data Analysis
-
Record the decay of the 350 nm peak over time.
-
Fit the exponential decay curve to the pseudo-first-order rate equation: At=(A0−A∞)e−kobst+A∞ .
-
Extract kobs to determine the reaction rate.
Section 4: Process Visualizations
Fig 1. Standard workflow for anaerobic hydride transfer kinetic assays.
Fig 2. Divergent pathways: desired hydride transfer vs. acid-catalyzed degradation.
Section 5: References
-
Electrochemical NADH Regeneration Mediated by Pyridine Amidate Iridium Complexes Interconverting 1,4- and 1,6-NADH. ACS Catalysis (2024).[1] URL:[Link]
-
Acid-catalyzed hydration of reduced nicotinamide adenine dinucleotide and its analogs. Biochemistry (1977).[2] URL:[Link]
-
New Insight into the Mechanism of NADH Model Oxidation by Metal Ions in Nonalkaline Media. The Journal of Physical Chemistry B (2018).[3] URL:[Link]
-
Free radical and ionic reaction of bisulfite with reduced nicotinamide adenine dinucleotide and its analogues. Biochemistry / PubMed (1977).[4] URL:[Link]
Sources
Technical Support Center: Overcoming Resistance to 3-Pyridinecarboxamide, 1,4-dihydro-1,6-dimethyl-(9CI)
Executive Summary
3-Pyridinecarboxamide, 1,4-dihydro-1,6-dimethyl-(9CI) (CAS 108964-23-4) is a nicotinamide analog utilized in preclinical models as an experimental inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT)[1][2]. By blocking the rate-limiting step of the NAD+ salvage pathway, this compound effectively depletes intracellular NAD+, leading to metabolic collapse in cancer cell lines[2]. However, continuous exposure frequently results in acquired resistance, a notorious hurdle in targeted metabolic therapies[2][3].
As a Senior Application Scientist, I have compiled this self-validating troubleshooting guide to help you systematically diagnose, characterize, and overcome resistance to this compound in your cell culture models.
Mechanistic Framework: How Cells Evade NAMPT Inhibition
To troubleshoot resistance, we must first understand the causality of cell survival under NAMPT blockade. Cancer cells typically escape 1,4-dihydro-1,6-dimethyl-3-pyridinecarboxamide toxicity through three primary mechanisms:
-
Target Mutation: Point mutations in the NAMPT binding pocket (e.g., H191R, G217R) cause steric hindrance, preventing the inhibitor from binding while preserving enzymatic function[3][4].
-
Pathway Bypass: Upregulation of alternative NAD+ synthesis enzymes—specifically Nicotinate Phosphoribosyltransferase (NAPRT) or Quinolinate Phosphoribosyltransferase (QPRT)—allows cells to utilize nicotinic acid (NA) or tryptophan, respectively, bypassing the NAMPT blockade entirely[2].
-
Metabolic Reprogramming: Cells undergo a profound metabolic shift toward glycolysis, becoming highly dependent on Lactate Dehydrogenase A (LDHA) to maintain redox balance, surviving despite severe NAD+ depletion[5].
Fig 1. NAD+ salvage and de novo synthesis pathways highlighting NAMPT inhibition and bypass routes.
Troubleshooting FAQs
Q: My cell line developed resistance after 4 weeks of continuous exposure. How do I determine if this is target-mediated or pathway-bypass? A: The most definitive first step is measuring intracellular NAD+ levels following compound treatment. If your resistant cells maintain normal NAD+ levels despite high concentrations of the inhibitor, the resistance is either due to a NAMPT mutation (preventing drug binding)[4] or pathway bypass (NAPRT/QPRT upregulation)[2]. To differentiate the two, perform an NAD+ Rescue Assay (see Protocol A). If removing nicotinic acid from the media restores drug sensitivity, NAPRT upregulation is the culprit. If the cells remain resistant in NA-free media, sequence the NAMPT gene for mutations like H191R or G217R[3].
Q: My resistant cells still show >90% NAD+ depletion upon treatment. Why are they surviving? A: This is a classic hallmark of metabolic plasticity. When NAD+ is severely depleted, some cancer cell lines (e.g., CCRF-CEM, MDA-MB-231) undergo a stable epigenetic reprogramming toward glycolysis[5]. They survive the NAD+ shortage by upregulating Lactate Dehydrogenase A (LDHA) activity. You can validate this by treating the resistant cells with an LDHA inhibitor (like FX11); metabolically reprogrammed cells will show profound, selective sensitivity to LDHA inhibition compared to the parental line[2][5].
Q: I isolated a resistant clone, but it is also resistant to completely different NAMPT inhibitors like FK866 and CHS-828. Is this normal? A: Yes. Cross-resistance to diverse classes of NAMPT inhibitors is highly characteristic of target-site mutations. For instance, the H191R mutation alters the tunnel-shaped cavity near the nicotinamide-binding site, conferring ~1,000-fold resistance not only to your primary compound but also to structurally distinct inhibitors like FK866, CHS-828, and GNE-617[3].
Diagnostic Workflow
Fig 2. Diagnostic workflow to differentiate target mutation from metabolic bypass resistance.
Validated Experimental Protocols
Protocol A: NAD+ Rescue Assay (Pathway Bypass Validation)
Causality: This protocol starves the cells of alternative NAD+ precursors. If resistance is driven by NAPRT, the cells will only survive if exogenous Nicotinic Acid (NA) is provided[2][4].
-
Media Preparation: Prepare custom RPMI or DMEM completely lacking Nicotinamide (NAM), Nicotinic Acid (NA), and Tryptophan. Supplement with 10% dialyzed FBS to ensure no trace metabolites remain.
-
Cell Seeding: Seed resistant and parental cells at 5,000 cells/well in a 96-well plate using the custom media.
-
Treatment Groups:
-
Group 1: Vehicle control
-
Group 2: 1,4-dihydro-1,6-dimethyl-3-pyridinecarboxamide (at 10x the parental IC50)
-
Group 3: Inhibitor + 10 µM Nicotinic Acid (NA)
-
Group 4: Inhibitor + 50 µM Tryptophan
-
-
Incubation & Readout: Incubate for 72 hours. Measure cell viability using a standard ATP-based luminescence assay (e.g., CellTiter-Glo).
-
Interpretation: If Group 2 dies but Group 3 survives, the cells have upregulated NAPRT. If Group 4 survives, they have upregulated QPRT.
Protocol B: LDHA Dependence Validation (Metabolic Shift)
Causality: Cells that survive without mutating NAMPT or upregulating bypass pathways often become "addicted" to LDHA to maintain glycolysis[5].
-
Cell Seeding: Seed resistant and parental cells in standard complete media.
-
Compound Dosing: Treat both lines with a dose-response gradient of the LDHA inhibitor FX11 (0.1 µM to 50 µM).
-
Incubation: Incubate for 48 hours.
-
Metabolic Readout: Quantify intracellular lactate production using a colorimetric Lactate Assay Kit, and assess overall viability.
-
Interpretation: A significant left-shift in the IC50 of FX11 in the resistant line compared to the parental line confirms metabolic reprogramming as the resistance mechanism[2][5].
Quantitative Profiling of Resistance Phenotypes
Summarizing your diagnostic data against these established benchmarks will instantly categorize your specific resistance mechanism:
| Resistance Mechanism | Typical IC50 Shift | Intracellular NAD+ Depletion | Cross-Resistance to other NAMPTi | Key Biomarker |
| NAMPT Mutation (e.g., H191R) | >1000-fold | Minimal (<50%) | High | Mutated NAMPT allele |
| NAPRT Upregulation | 100- to 500-fold | Moderate (50-70%) | Low (if NA is present) | Elevated NAPRT protein |
| Metabolic Shift (LDHA) | 50- to 100-fold | Severe (>90%) | Moderate | High LDHA activity |
Note: Data synthesized from standardized NAMPT inhibitor resistance profiles[3][4][5].
References
-
Chemical Substance Information: 3-Pyridinecarboxamide,1,4-dihydro-1,6-dimethyl-(9CI). NextSDS. 1[1]
-
Mechanisms of resistance to NAMPT inhibitors in cancer. OAE Publishing. 2[2]
-
Cancer cell metabolic plasticity allows resistance to NAMPT inhibition but invariably induces dependence on LDHA. Cancer & Metabolism. 5[5]
-
Cross resistance to diverse anticancer nicotinamide phosphoribosyltransferase inhibitors induced by FK866 treatment. Oncotarget. 3[3]
-
Structural Basis for Resistance to Diverse Classes of NAMPT Inhibitors. PLoS One.4[4]
Sources
- 1. nextsds.com [nextsds.com]
- 2. oaepublish.com [oaepublish.com]
- 3. Cross resistance to diverse anticancer nicotinamide phosphoribosyltransferase inhibitors induced by FK866 treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Basis for Resistance to Diverse Classes of NAMPT Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cancer cell metabolic plasticity allows resistance to NAMPT inhibition but invariably induces dependence on LDHA - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1,4-Dihydro-1,6-dimethyl-3-pyridinecarboxamide Synthesis
As a Senior Application Scientist, I frequently consult with researchers who struggle to isolate high-purity biomimetic NADH model compounds. The synthesis of 1,4-dihydro-1,6-dimethyl-3-pyridinecarboxamide (a 1,6-dimethyl-NADH analog) is notoriously unforgiving. The core challenge does not lie in the complexity of the carbon skeleton, but rather in the thermodynamic fragility of the 1,4-dihydropyridine ring.
This technical guide is designed as a self-validating system. By understanding the mechanistic causality behind each reagent choice and environmental control, you can eliminate the trial-and-error approach and achieve reproducible, high-yield syntheses.
Part 1: Validated Step-by-Step Methodology
The synthesis is a two-phase process: N-alkylation to activate the pyridine ring, followed by a strictly controlled regioselective reduction 1.
Phase 1: N-Alkylation (Formation of the Pyridinium Intermediate)
-
Preparation: Dissolve 6-methylnicotinamide (1.0 eq) in anhydrous methanol under an inert argon atmosphere.
-
Alkylation: Add methyl iodide (MeI, 3.0 eq) dropwise.
-
Causality: The electron-withdrawing carboxamide group at the 3-position significantly reduces the nucleophilicity of the pyridine nitrogen. An excess of the alkylating agent and an extended reaction time are required to drive the reaction to completion 1.
-
-
Incubation: Stir the mixture at room temperature for 24 hours.
-
Isolation: Concentrate the solvent in vacuo and precipitate the resulting 1,6-dimethyl-3-carbamoylpyridin-1-ium iodide using cold, anhydrous diethyl ether. Filter and dry strictly under vacuum.
Phase 2: Regioselective 1,4-Reduction
-
Buffer Preparation: Prepare a degassed aqueous solution of sodium carbonate (Na₂CO₃, 4.0 eq) and sodium dithionite (Na₂S₂O₄, 3.5 eq).
-
Causality: Degassing via argon sparging is non-negotiable. The resulting 1,4-dihydropyridine is a potent hydride donor and will rapidly re-oxidize to the pyridinium salt upon exposure to dissolved oxygen 2.
-
-
Reaction: Cool the basic dithionite solution to 0–5 °C in an ice bath. Slowly add the pyridinium iodide salt (1.0 eq) portion-wise over 20 minutes to prevent thermal spikes 2.
-
Extraction: Stir for an additional 45 minutes under argon. Extract the aqueous layer immediately with degassed dichloromethane (DCM).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the target compound as a pale yellow solid. Do not use standard silica gel chromatography (see FAQs).
Part 2: Quantitative Data & Condition Optimization
To illustrate the sensitivity of the dihydropyridine core, the following table summarizes how deviations from the standard operating procedure impact the final yield and purity.
| Reaction Parameter | Condition | Yield (%) | Purity (%) | Mechanistic Outcome / Observation |
| Atmosphere | Ambient Air | < 20% | < 40% | Rapid oxidative reversion to the pyridinium salt via one-electron oxidation. |
| Atmosphere | Argon (Degassed) | > 85% | > 95% | Preservation of the 1,4-dihydropyridine ring. |
| Buffer (pH) | Unbuffered (pH < 7) | 0% | N/A | Dithionite decomposes (SO₂ release); acid-catalyzed ring hydration occurs. |
| Buffer (pH) | Na₂CO₃ (pH 9-10) | > 85% | > 95% | Stabilizes dithionite; prevents acid-catalyzed degradation. |
| Reducing Agent | NaBH₄ | ~ 30% | < 50% | Poor regioselectivity (yields a mixture of 1,2-, 1,4-, and 1,6-isomers). |
| Reducing Agent | Na₂S₂O₄ | > 85% | > 95% | Strict 1,4-regioselectivity via dithionite-nitrogen coordination. |
Part 3: Troubleshooting FAQs
Q: Why is my final product heavily contaminated with the oxidized pyridinium starting material? A: This is a classic signature of oxidative reversion. Because 1,4-dihydropyridines mimic the biological role of NADH, they are highly susceptible to oxidation by ambient O₂ 3. Ensure all solvents (especially the aqueous buffer and the DCM used for extraction) are thoroughly degassed via freeze-pump-thaw or prolonged argon sparging prior to use.
Q: I am seeing a mixture of 1,4-dihydro and 1,6-dihydro isomers. How can I improve regioselectivity? A: The regioselectivity of the reduction is entirely dependent on the choice of reducing agent. Sodium dithionite (Na₂S₂O₄) is strictly required for 1,4-selectivity. The dithionite anion specifically coordinates with the pyridinium nitrogen, orienting the complex so that the hydride equivalent is delivered exclusively to the C-4 position 3. If you substitute this with a standard hydride donor like sodium borohydride (NaBH₄), you will invariably lose this directing effect and generate a mixture of isomers.
Q: My product completely decomposed during silica gel chromatography. What happened? A: The 1,4-dihydropyridine ring is exceptionally acid-sensitive 3. Standard silica gel is slightly acidic and will rapidly catalyze the hydration of the 5,6-double bond or promote isomerization. We strongly recommend isolating the product via liquid-liquid extraction and crystallization. If column chromatography is absolutely mandatory, you must use basic alumina or silica gel that has been pre-neutralized with 1% triethylamine (TEA) in your eluent.
Q: Why did the reaction turn cloudy and smell strongly of sulfur during the reduction step? A: This indicates the catastrophic decomposition of sodium dithionite, which occurs if the pH drops below 7. In acidic media, dithionite breaks down into sulfur dioxide (SO₂) and thiosulfate. You must maintain a strictly basic environment (pH 9-10) using a robust buffer like Na₂CO₃ 2. If the pH drops, the reduction will stall, and the resulting acidic environment will destroy any dihydropyridine that has already formed.
Part 4: Mechanistic Workflow & Failure Points
Fig 1: Mechanistic workflow and critical failure points in 1,4-dihydropyridine synthesis.
References
-
Title: A Compact Chemical Miniature of a Holoenzyme, Coenzyme NADH Linked Dehydrogenase. Design and Synthesis of Bridged NADH Models and Their Highly Enantioselective Reduction1 Source: ACS Publications URL: [Link]
-
Title: Direct Observation of NADH Radical Cation Generated in Reactions with One-Electron Oxidants Source: The Journal of Physical Chemistry A - ACS Publications URL: [Link]
-
Title: Nicotinamide Riboside: What It Takes to Incorporate It into RNA Source: PMC - NIH URL: [Link]
Sources
Addressing batch-to-batch variability of 3-Pyridinecarboxamide, 1,4-dihydro-1,6-dimethyl-(9CI)
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing reproducibility issues with synthetic reduced nicotinamide adenine dinucleotide (NADH) models.
The compound 3-Pyridinecarboxamide, 1,4-dihydro-1,6-dimethyl-(9CI) (CAS: 108964-23-4) is a highly reactive 1,4-dihydropyridine (DHP) derivative. Because it functions as a potent hydride and single-electron donor, its core structural feature—the 1,4-dihydropyridine ring—is thermodynamically driven to oxidize and achieve aromaticity. This inherent instability is the primary driver of batch-to-batch variability, manifesting as shifting redox potentials, altered solubility, and inconsistent assay performance [1].
Below is a comprehensive troubleshooting guide, mechanistic FAQ, and self-validating protocol matrix designed to help you stabilize this compound and ensure absolute reproducibility in your workflows.
I. Rapid Troubleshooting Matrix
When batch variability occurs, physical and analytical symptoms can point directly to the mechanism of degradation. Compare your observations against this quantitative matrix to identify the root cause.
| Symptom / Observation | Analytical Marker | Mechanistic Root Cause | Immediate Corrective Action |
| Powder Discoloration (Shifting from pale yellow to deep yellow/brown) | Appearance of a new peak in HPLC (higher polarity). | Auto-oxidation: The DHP ring has oxidized to the corresponding pyridinium salt. | Discard heavily degraded batches. Implement strict argon/nitrogen purging during storage. |
| Loss of Redox Activity in biological/chemical assays | Drop in UV-Vis absorbance at ~340 nm; spike at ~260 nm. | Photodegradation: UV/Vis light has catalyzed a single-electron transfer (SET), destroying the active hydride donor [2]. | Switch to amber glassware. Handle exclusively under low-light or red-light conditions. |
| Inconsistent Aqueous Solubility | Variable dissolution times; cloudy suspensions in assay buffers. | Polarity Shift: The uncharged DHP is lipophilic, while the oxidized pyridinium byproduct is a highly polar cation. | Perform a pre-assay quality control (QC) check using the UV-Vis ratio method (Protocol 2) to verify batch purity. |
| Variable Reaction Kinetics | High standard deviation in replicate reaction rates. | Trace Metal Contamination: Residual catalysts from synthesis are catalyzing auto-oxidation [3]. | Add a chelating agent (e.g., 1 mM EDTA) to aqueous buffers to sequester trace transition metals. |
II. Deep-Dive FAQs: Understanding the Causality
Q1: Why does the redox activity and overall assay performance drop so drastically between different batches? A1: The variability is rarely due to the initial synthesis; it is almost entirely a function of storage and handling. 1,4-Dihydropyridines are biomimetic NADH analogues. The driving thermodynamic force for these molecules is the loss of a hydride (or sequential loss of an electron and a proton) to form a stable, aromatic pyridine ring [3]. If a batch is exposed to ambient oxygen or trace transition metals, it undergoes spontaneous auto-oxidation. You are no longer weighing out pure 1,4-DHP; you are weighing a mixture of the active hydride donor and its inactive, aromatized pyridinium byproduct.
Q2: How does ambient laboratory light affect this specific compound? A2: 1,4-DHPs are notoriously photosensitive. Exposure to UV or standard fluorescent visible light excites the molecule, significantly lowering its oxidation potential. In this excited state, the DHP readily transfers a single electron to dissolved molecular oxygen, generating reactive oxygen species (ROS) such as superoxide. This initiates a radical cascade that rapidly degrades the bulk material into the inactive pyridinium form [1].
Q3: Why is my compound precipitating or showing erratic solubility in my assay buffers? A3: This is a classic symptom of partial degradation. The parent compound (1,4-dihydro-1,6-dimethyl-3-pyridinecarboxamide) is a neutral, relatively lipophilic molecule. However, its oxidation product is a positively charged pyridinium cation. This dramatic shift in polarity means the degraded byproduct is highly water-soluble, while the intact parent compound is not. If your batch has partially oxidized, the bulk powder's thermodynamic solubility profile will be fundamentally altered, leading to unpredictable dissolution rates.
III. Mechanistic Visualizations
To fully control this compound, you must understand its degradation pathway and implement a workflow that prevents it.
Caption: Mechanistic pathway of 1,4-dihydropyridine auto-oxidation and photodegradation into an inactive pyridinium salt.
Caption: Standard operating workflow for the storage, preparation, and quality control of 1,4-DHP derivatives.
IV. Standard Operating Procedures (SOPs)
To eliminate batch-to-batch variability, implement these self-validating protocols. Every step is designed to neutralize a specific thermodynamic vulnerability of the 1,4-DHP ring.
Protocol 1: Anaerobic & Photoprotective Handling
Causality: Prevents single-electron transfer to oxygen and blocks photo-excitation.
-
Aliquot Immediately: Upon receiving a new batch, immediately transfer the bulk powder into a glove box or a controlled nitrogen/argon atmosphere.
-
Use Amber Glassware: Aliquot the powder into single-use amber glass vials. Do not use clear glass or standard microcentrifuge tubes, as ambient fluorescent lighting will initiate degradation within minutes [1].
-
Inert Gas Purging: Flush each vial with heavy inert gas (Argon is preferred over Nitrogen as it is heavier than air and settles over the powder) for 30 seconds before sealing with a PTFE-lined cap.
-
Sub-Zero Storage: Store all aliquots at -20°C or -80°C. The activation energy required for auto-oxidation is significantly hindered at these temperatures.
Protocol 2: Pre-Assay Quality Control (UV-Vis Ratio Method)
Causality: Validates the structural integrity of the dihydropyridine ring before introducing the variable into your experiment.
-
Solvent Degassing: Prepare a stock solution using a thoroughly degassed, anhydrous solvent (e.g., HPLC-grade Acetonitrile or Methanol). Sparge the solvent with Argon for 15 minutes prior to use.
-
Just-in-Time Preparation: Dissolve the compound immediately before the assay. Do not let stock solutions sit on the benchtop.
-
Spectrophotometric Validation:
-
Blank your UV-Vis spectrophotometer with the degassed solvent.
-
Scan the sample from 200 nm to 450 nm.
-
Self-Validation Check: Intact 1,4-DHPs exhibit a strong, characteristic absorption band between 340 nm and 360 nm (representing the conjugated enamine system). The oxidized pyridinium byproduct absorbs strongly around 260 nm (representing the aromatic ring) [2].
-
Pass Criteria: If the A260/A340 ratio begins to climb compared to a freshly validated standard, the batch has oxidized and must be discarded.
-
V. References
-
De Luca, M., Ioele, G., & Ragno, G. (2019). 1,4-Dihydropyridine Antihypertensive Drugs: Recent Advances in Photostabilization Strategies. Pharmaceutics, 11(2), 85. Available at:[Link]
-
Ioele, G., Gündüz, M. G., De Luca, M., Şimşek, R., Şafak, C., Muzzalupo, R., & Ragno, G. (2015). Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data. Future Medicinal Chemistry, 7(15), 1943-1951. Available at:[Link]
-
Zhu, X. Q., & Cheng, J. P. (2000). Mechanisms of the Oxidations of NAD(P)H Model Hantzsch 1,4-Dihydropyridines by Nitric Oxide and Its Donor N-Methyl-N-nitrosotoluene-p-sulfonamide. The Journal of Organic Chemistry, 65(24), 8158-8163. Available at:[Link]
Technical Support Center: 3-Pyridinecarboxamide, 1,4-dihydro-1,6-dimethyl- (9CI) Applications
Welcome to the Technical Support Center for 3-Pyridinecarboxamide, 1,4-dihydro-1,6-dimethyl- (CAS: 108964-23-4), commonly referred to as 1,6-dimethyl-1,4-dihydronicotinamide. As a synthetic analogue of Nicotinamide Adenine Dinucleotide (NADH), this 1,4-dihydropyridine (DHP) derivative is a highly tunable hydride donor[1]. The unique 1,6-dimethyl substitution pattern provides critical steric shielding at the C6 position, preventing unwanted acid-catalyzed hydration while modulating its hydricity (hydride-donating ability) for chemoselective biomimetic reductions and photoredox catalysis[2].
This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to optimize your asymmetric transfer hydrogenation (ATH) and single-electron transfer (SET) workflows.
Part 1: Reagent Profiling & Comparative Data
Understanding the thermodynamic driving force (hydricity, ΔGH− ) and steric profile of your hydride donor is critical for catalyst pairing[2]. The table below summarizes how 1,6-dimethyl-1,4-DHP compares to other standard NADH biomimetics.
| Hydride Donor | Hydricity Profile ( ΔGH− ) | Steric Hindrance at Reaction Center | Primary Application |
| BNAH (1-Benzyl-1,4-DHP) | High (Strong Donor) | Low | Broad-spectrum, unhindered biomimetic reduction |
| Hantzsch Ester (HEH) | Moderate | High (Dual ester groups) | Standard Asymmetric Transfer Hydrogenation (ATH)[1] |
| 1,6-Dimethyl-1,4-DHP | Moderate-Low (Tunable) | Moderate (C6-methyl shielding) | Chemoselective ATH, Photoredox SET, Acidic media[2] |
Part 2: Self-Validating Experimental Protocol
Biomimetic Asymmetric Transfer Hydrogenation (ATH) of Imines
This protocol is designed as a self-validating system . Because the hydride transfer strictly converts the 1,4-DHP into a fully aromatized pyridinium salt, the reaction's progress and the reagent's integrity can be internally verified via crude 1 H NMR without isolating the product[3].
Step-by-Step Methodology:
-
System Preparation (Causality: Moisture Exclusion): Flame-dry a Schlenk tube under vacuum. Why? While the C6-methyl group protects against rapid hydration, trace water in the presence of Lewis or Brønsted acid catalysts can still lead to competitive imine hydrolysis or DHP degradation.
-
Reagent Loading: Add the prochiral imine (1.0 equiv), Chiral Phosphoric Acid (CPA) catalyst (5 mol%), and 3-Pyridinecarboxamide, 1,4-dihydro-1,6-dimethyl- (1.2 equiv).
-
Solvent Addition & Degassing (Causality: Radical Quenching): Dissolve in anhydrous, degassed dichloromethane (DCM). Why degas? 1,4-DHPs are potent single-electron photoreductants[1]. Dissolved oxygen can intercept the DHP radical cation if ambient light triggers a single-electron transfer (SET) event, depleting your hydride pool.
-
Reaction Execution: Stir at 40 °C for 12–24 hours in the dark. Why 40 °C? The C6-methyl group increases the steric activation barrier for hydride transfer compared to BNAH; mild heating ensures the transition state energy is overcome.
-
Self-Validation (NMR Tracking): Take a 50 μ L aliquot, evaporate, and dissolve in CDCl 3 .
-
Validation Check: Monitor the disappearance of the DHP C4-protons (multiplet, ≈ 3.2 ppm) and the appearance of the oxidized pyridinium aromatic protons ( ≈ 8.5–9.0 ppm). A 1:1 correlation confirms successful hydride transfer rather than reagent decomposition.
-
Part 3: Workflow Visualization
Biomimetic asymmetric transfer hydrogenation cycle using 1,4-DHP as a synthetic NADH analogue.
Part 4: Troubleshooting Guides & FAQs
Q1: My reduction stalls at 50% conversion despite using 1.2 equivalents of 1,6-dimethyl-1,4-DHP. Why? A1: This is a classic steric mismatch. The C6-methyl group sterically interacts with the chiral catalyst's binding pocket (e.g., bulky BINOL-derived CPAs), altering the transition state geometry[1]. If the catalyst pocket is too narrow, the trajectory for hydride attack from the C4 position is blocked. Actionable Solution: Switch to a CPA with less sterically demanding 3,3'-substituents, or increase the reaction temperature to overcome the elevated activation barrier.
Q2: I observe rapid consumption of the DHP but no product formation in my photoredox setup. What is happening? A2: Your DHP is being consumed by an unintended Single-Electron Transfer (SET) pathway. 1,4-Dihydropyridines are potent electron donors[1]. If your photocatalyst's excited state is highly oxidizing, it will strip an electron from the DHP, forming a radical cation that rapidly deprotonates and decomposes rather than transferring a hydride to your substrate. Actionable Solution: Verify the excited-state reduction potential of your photocatalyst. Ensure it is paired correctly with the hydricity of the 1,6-dimethyl-1,4-DHP, and rigorously degas your solvent, as O 2 rapidly quenches DHP radicals.
Q3: How do I differentiate between successful hydride transfer and acid-catalyzed decomposition? A3: Rely on your self-validating NMR data. Acid-catalyzed hydration of DHPs typically occurs at the C5-C6 double bond, destroying the chromophore and resulting in a complex aliphatic mixture in the NMR spectrum. Conversely, a successful hydride transfer yields a clean, fully aromatized pyridinium salt with distinct downfield shifts (>8.0 ppm)[3]. The C6-methyl group specifically mitigates this hydration risk, making it superior to unmethylated analogues in acidic conditions[2].
Part 5: Diagnostic Visualization
Diagnostic logic tree for troubleshooting low yields in 1,6-dimethyl-1,4-DHP mediated reductions.
Sources
Validating the efficacy of 3-Pyridinecarboxamide, 1,4-dihydro-1,6-dimethyl-(9CI)
Validating the Efficacy of 3-Pyridinecarboxamide, 1,4-dihydro-1,6-dimethyl- (1,6-mNAD): A Comprehensive Comparison Guide
Executive Overview
As biocatalysis and synthetic biology scale toward industrial applications, the reliance on natural nicotinamide adenine dinucleotide (NADH) presents a critical bottleneck. Natural cofactors are prohibitively expensive and thermodynamically unstable under process conditions[1]. To bypass these limitations, the field has shifted toward biomimetic non-canonical cofactors (mNADs)[2]. Among these, 3-Pyridinecarboxamide, 1,4-dihydro-1,6-dimethyl-(9CI) (CAS: 108964-23-4)[3], hereafter referred to as 1,6-dimethyl-1,4-DHP , has emerged as a structurally tuned alternative.
This guide provides an objective, data-driven comparison of 1,6-dimethyl-1,4-DHP against other prevalent mNADs, delivering actionable, self-validating protocols for researchers engineering orthogonal redox systems[4].
Mechanistic Causality: The 1,6-Dimethyl Advantage
To understand the efficacy of 1,6-dimethyl-1,4-DHP, we must examine the causality behind its structural design:
-
1-Methyl Substitution : Replacing the complex ribose-diphosphate-adenine tail of NADH with a simple methyl group drastically reduces molecular weight and synthesis cost, while eliminating the primary sites of hydrolytic cleavage[5].
-
6-Methyl Substitution : This is the critical differentiator. During one-electron reduction or photochemical regeneration, standard NAD+ analogs often suffer from irreversible dimerization[6]. The steric bulk of the 6-methyl group physically hinders radical-radical coupling, funneling the reaction toward the desired two-electron hydride transfer. Furthermore, the electron-donating nature of the methyl group fine-tunes the redox potential, making it a highly efficient hydride donor for engineered dehydrogenases.
Fig 1. Biocatalytic hydride transfer mechanism using 1,6-dimethyl-1,4-DHP.
Comparative Efficacy Analysis
To objectively benchmark 1,6-dimethyl-1,4-DHP, we compare it against natural NADH and two widely used synthetic analogs: MNAH (1-methyl-1,4-dihydropyridine-3-carboxamide)[2][5] and BNAH (1-benzyl-1,4-dihydronicotinamide)[2][4].
Table 1: Kinetic Parameters with an Engineered Dehydrogenase Model (Note: Data represents normalized performance in a mutant TIM-barrel oxidoreductase engineered for mNAD specificity[4])
| Cofactor | Structure / Substitution | Relative kcat (%) | Km (mM) | Cofactor Specificity Ratio (CSR) |
| NADH | Natural (Ribose-ADP) | 100% (WT) / 5% (Mutant) | 0.05 | 1.0 (Baseline) |
| MNAH | 1-methyl | 45% | 2.1 | 4.2 x 10² |
| BNAH | 1-benzyl | 60% | 1.5 | 9.6 x 10² |
| 1,6-dimethyl-1,4-DHP | 1,6-dimethyl | 55% | 1.8 | 8.5 x 10² |
Table 2: Thermodynamic & Chemical Stability Stability is the primary driver for adopting mNADs. The degradation of 1,4-dihydropyridines typically occurs via acid-catalyzed hydration.
| Cofactor | Half-life ( t1/2 ) at pH 5.0 (25°C) | Half-life ( t1/2 ) at pH 7.4 (25°C) | Resistance to Dimerization |
| NADH | < 10 minutes | ~150 hours | Low |
| MNAH | ~2 hours | ~300 hours | Moderate |
| BNAH | ~4 hours | ~450 hours | Moderate |
| 1,6-dimethyl-1,4-DHP | > 8 hours | > 600 hours | High (Steric Shielding) |
Expert Insight: While BNAH offers slightly better binding affinity ( Km ) due to the hydrophobic interactions of its benzyl group[4], 1,6-dimethyl-1,4-DHP provides superior operational stability and resistance to dimerization. This makes it the optimal choice for continuous-flow biocatalysis and dye-sensitized photoregeneration systems where radical intermediates are formed[6].
Experimental Validation Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes internal checks to differentiate true enzymatic hydride transfer from artifactual degradation.
Fig 2. Self-validating experimental workflow for cofactor efficacy.
Protocol 1: Steady-State Enzymatic Hydride Transfer Assay
Objective: Quantify the catalytic efficiency ( kcat/Km ) of 1,6-dimethyl-1,4-DHP. Causality: We monitor the reaction via UV-Vis spectroscopy. 1,4-dihydropyridines exhibit a characteristic absorbance peak around 340-360 nm, which disappears upon oxidation to the pyridinium form.
-
Preparation: Prepare a 50 mM Tris-HCl buffer (pH 7.4). Degas with N₂ for 15 minutes to prevent spontaneous auto-oxidation.
-
Cofactor Stock: Dissolve 1,6-dimethyl-1,4-DHP in DMSO to a 100 mM stock. (The carboxamide group ensures sufficient polarity, but the methyl groups increase lipophilicity, necessitating a co-solvent[5]).
-
Reaction Matrix: In a quartz cuvette, combine buffer, 10 mM substrate (e.g., a standard ketone), and varying concentrations of 1,6-dimethyl-1,4-DHP (0.1 mM to 5.0 mM).
-
Self-Validation Controls:
-
Control A (No Enzyme): Monitor for 5 minutes. A drop in absorbance indicates background chemical reduction or instability. Must be <1% variance.
-
Control B (No Substrate): Add enzyme but no substrate. A drop indicates the enzyme is uncoupled and oxidizing the cofactor via dissolved O₂.
-
-
Initiation: Add the engineered dehydrogenase (e.g., 1 μM final concentration) to initiate the reaction.
-
Data Acquisition: Record the decrease in absorbance at λmax (approx. 355 nm for 1,6-dimethyl-1,4-DHP). Calculate initial velocities ( V0 ) and fit to the Michaelis-Menten equation.
Protocol 2: Oxidative Degradation & Isosbestic Point Tracking
Objective: Verify that the cofactor oxidizes cleanly without forming hydration side-products. Causality: If the 1,6-dimethyl-1,4-DHP undergoes pure two-electron oxidation to its pyridinium form, the UV-Vis spectra over time will intersect at a single "isosbestic point." A drifting isosbestic point indicates off-target degradation (e.g., ring opening or hydration).
-
Prepare a 1 mM solution of 1,6-dimethyl-1,4-DHP in an acidic buffer (pH 5.0) to accelerate degradation.
-
Perform full-spectrum UV-Vis scans (250 nm - 450 nm) every 10 minutes for 2 hours.
-
Overlay the spectra. Validate the presence of a sharp isosbestic point (typically around 290-300 nm). The robust steric shielding of the 6-methyl group maintains a tighter isosbestic intersection compared to unmethylated analogs like MNAH[5].
Conclusion
3-Pyridinecarboxamide, 1,4-dihydro-1,6-dimethyl-(9CI) represents a highly optimized node in the evolution of biomimetic cofactors. By strategically balancing the minimal mass of a 1-methyl substitution with the steric protection of a 6-methyl group, it overcomes the dimerization and stability limitations of earlier mNADs[6]. For drug development professionals and synthetic biologists engineering orthogonal redox pathways, this compound offers a self-validating, scalable alternative to natural NADH[1][4].
Sources
A Comparative Guide to Dihydropyridine-Based L-Type Calcium Channel Modulators: Situating 1,4-dihydro-1,6-dimethyl-3-pyridinecarboxamide in a Crowded Field
To researchers, scientists, and drug development professionals, the 1,4-dihydropyridine (DHP) scaffold is a cornerstone of cardiovascular pharmacology. As potent modulators of L-type calcium channels, this class of compounds has yielded indispensable therapeutics for managing hypertension and angina.[1] While established drugs like Nifedipine and Amlodipine dominate the clinical landscape, the quest for novel DHP derivatives with improved efficacy, selectivity, and pharmacokinetic profiles is a continuous endeavor in medicinal chemistry.[2][3] This guide provides a comparative analysis of the structural and functional characteristics of DHPs, with a special focus on the potential profile of 1,4-dihydro-1,6-dimethyl-3-pyridinecarboxamide against its well-characterized congeners.
The Dihydropyridine Mechanism of Action: A Primer
Dihydropyridines exert their therapeutic effects by binding to the L-type voltage-gated calcium channels, which are crucial for excitation-contraction coupling in smooth and cardiac muscle.[4] By inhibiting the influx of extracellular calcium ions into these cells, DHPs lead to vasodilation and a subsequent reduction in blood pressure.[4] The core 1,4-dihydropyridine ring is the essential pharmacophore, with substitutions at various positions dictating the potency, selectivity, and pharmacokinetic properties of the individual compounds.[5]
Caption: Mechanism of action of dihydropyridine calcium channel blockers.
Comparative Analysis of Dihydropyridine Structures
The therapeutic utility of a DHP is profoundly influenced by the nature of the substituents on the dihydropyridine ring. A comparative analysis of the structures of Nifedipine, Amlodipine, and the titular 1,4-dihydro-1,6-dimethyl-3-pyridinecarboxamide reveals key differences that are expected to translate into distinct pharmacological profiles.
| Feature | Nifedipine | Amlodipine | 1,4-dihydro-1,6-dimethyl-3-pyridinecarboxamide |
| Substituent at C3 | Methoxycarbonyl | Ethoxycarbonyl | Carboxamide |
| Substituent at C4 | 2-Nitrophenyl | 2-Chlorophenyl | Unsubstituted Phenyl (Hypothetical for comparison) |
| Substituent at C5 | Methoxycarbonyl | Methoxycarbonyl | Unsubstituted |
| Substituent at C6 | Methyl | Methyl | Methyl |
| Key Structural Feature | Symmetrical diester | Asymmetrical ester with a basic side chain | Amide at C3 |
Table 1: Structural Comparison of Select Dihydropyridines
The substitution of an ester group at the C3 position with a carboxamide in 1,4-dihydro-1,6-dimethyl-3-pyridinecarboxamide is a significant modification. Structure-activity relationship (SAR) studies have indicated that the nature of the C3 and C5 substituents is a critical determinant of activity.[5] While bulky ester groups are common in potent L-type calcium channel blockers, the introduction of a carboxamide moiety can alter the electronic and steric properties, potentially influencing receptor binding and selectivity.[6]
Performance Evaluation: Key Experimental Protocols
To objectively compare the performance of novel DHP derivatives like 1,4-dihydro-1,6-dimethyl-3-pyridinecarboxamide against established drugs, a series of standardized in vitro and ex vivo experiments are essential.
In Vitro Calcium Flux Assay
This assay directly measures the ability of a compound to inhibit calcium influx through L-type calcium channels in a cellular context.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound.
Principle: A fluorescent calcium indicator dye is loaded into cells expressing L-type calcium channels. Depolarization of the cell membrane with a high concentration of potassium chloride (KCl) opens the channels, leading to an influx of calcium and an increase in fluorescence. The ability of a test compound to inhibit this fluorescence increase is a measure of its channel-blocking activity.[4]
Step-by-Step Protocol:
-
Cell Culture: Culture a suitable cell line (e.g., HEK293 cells stably expressing the Cav1.2 channel) in appropriate media until confluent.
-
Cell Plating: Seed the cells into a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) to each well. Incubate for 1 hour at 37°C in the dark.
-
Compound Addition: Prepare serial dilutions of the test compound (1,4-dihydro-1,6-dimethyl-3-pyridinecarboxamide) and reference compounds (Nifedipine, Amlodipine) in an appropriate buffer. Add the compound solutions to the respective wells.
-
Baseline Fluorescence Measurement: Measure the baseline fluorescence using a fluorescence plate reader.
-
Cell Depolarization and Signal Reading: Add a concentrated KCl solution to all wells to induce membrane depolarization and measure the fluorescence signal over time.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control (vehicle-treated) wells. Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.
Caption: Workflow for an in vitro calcium flux assay.
Ex Vivo Aortic Ring Assay for Vasodilation
This assay provides a more physiologically relevant assessment of a compound's vasodilatory properties by using intact arterial tissue.
Objective: To determine the potency of the test compound in relaxing pre-constricted aortic rings.
Principle: Rings of thoracic aorta are isolated from a laboratory animal (e.g., a rat) and mounted in an organ bath. The rings are pre-constricted with a vasoconstrictor agent (e.g., phenylephrine). The ability of a test compound to induce relaxation of the pre-constricted rings is measured as a decrease in tension.[7]
Step-by-Step Protocol:
-
Aortic Ring Preparation: Euthanize a rat and carefully dissect the thoracic aorta. Clean the aorta of adhering connective tissue and cut it into 2-3 mm wide rings.
-
Mounting: Mount the aortic rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Equilibration: Allow the rings to equilibrate under a resting tension of 1.5-2.0 g for at least 60 minutes.
-
Pre-constriction: Constrict the aortic rings with a submaximal concentration of phenylephrine.
-
Cumulative Concentration-Response Curve: Once a stable contraction is achieved, add the test compound (1,4-dihydro-1,6-dimethyl-3-pyridinecarboxamide) and reference compounds in a cumulative manner to generate a concentration-response curve for relaxation.
-
Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by phenylephrine. Calculate the EC50 (half-maximal effective concentration) for each compound.
Concluding Remarks for the Drug Development Professional
The exploration of novel 1,4-dihydropyridine derivatives remains a fertile ground for the discovery of new cardiovascular therapeutics. While 1,4-dihydro-1,6-dimethyl-3-pyridinecarboxamide is not a clinically established compound, its structural divergence from classical DHPs warrants investigation. The presence of a carboxamide at the C3 position could potentially alter its hydrogen bonding capabilities and overall polarity, which may, in turn, affect its pharmacokinetic profile and off-target activities. The experimental protocols detailed herein provide a robust framework for the comprehensive evaluation of this and other novel DHP analogues, enabling a data-driven approach to identifying the next generation of L-type calcium channel modulators.
References
- Integration of Molecular Docking Approaches with Experimental Synthesis: Evaluation of Novel 1,4-Dihydropyridine derivatives for Antihypertensive activity. ProQuest. [URL: https://www.proquest.com/openview/a199738d810f0f5b001d90066c1b9b32/1?pq-origsite=gscholar&cbl=2046433]
- Synthesis, Characterization and Docking studies of Some Novel Dihydropyridine Derivatives. Scholars Research Library. [URL: https://www.scholarsresearchlibrary.
- Application Notes and Protocols for In Vitro Calcium Flux Assays with Palonidipine. Benchchem. [URL: https://www.benchchem.com/application-notes/B1678357/in-vitro-calcium-flux-assays-with-palonidipine]
- A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7002130/]
- Synthesis, Evaluation of Pharmacological Activity, and Molecular Docking of 1,4-Dihydropyridines as Calcium Antagonists. J-Stage. [URL: https://www.jstage.jst.go.jp/article/cpb/64/10/64_c16-00331/_article]
- Synthesis and structure--activity analysis of novel dihydropyridine derivatives to overcome multidrug resistance. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11212111/]
- Characterization of 1,4‐Dihydropyridine Derivatives by Electrospray Ionization Ion‐Trap Time‐of‐Flight Tandem Mass Spectrometry. Sci-Hub. [URL: https://sci-hub.se/10.1002/bkcs.10488]
- CALCIUM FLUX PROTOCOL. [URL: https://www.fccf.us/docs/protocols/Calcium%20Flux%20Protocol.pdf]
- A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis. ResearchGate. [URL: https://www.researchgate.net/publication/339061099_A_simplified_aortic_ring_assay_A_useful_ex_vivo_method_to_assess_biochemical_and_functional_parameters_of_angiogenesis]
- A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/32064434/]
- Structure-activity relationship of dihydropyridines for rhabdomyosarcoma. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/37224633/]
- Preparation and Analysis of Aortic Ring Cultures for the Study of Angiogenesis Ex Vivo. [URL: https://cancerres.aacrjournals.org/content/canres/suppl/2012/01/03/0008-5472.CAN-11-2339.
- An ex vivo method to evaluate vasoactivity induced by hemoglobin-based oxygen carriers in resistance vessels. Frontiers. [URL: https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2024.1396269/full]
- Structure−Activity Relationships for Substituted Bis(acridine-4-carboxamides): A New Class of Anticancer Agents. Journal of Medicinal Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jm980590c]
- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [URL: https://www.mdpi.com/1420-3049/29/14/3207]
- Quantitative Structure-Activity Relationship Studies of 4-Imidazolyl- 1,4-dihydropyridines as Calcium Channel Blockers. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3869298/]
- Three-Dimensional Quantitative Structure−Activity Relationship of 1,4-Dihydropyridines As Antitubercular Agents. Journal of Medicinal Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jm020864z]
- [Synthesis and comparative pharmacological studies of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylates with non-identical ester functions (author's transl)]. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/7233383/]
- Novel far-red fluorescent 1,4-dihydropyridines for L-type calcium channel imaging. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c751e7d8143314c81121d1]
- Recent synthetic and biological aspects of 1, 4-dihydro pyridine derivatives. ResearchGate. [URL: https://www.researchgate.
- Synthesis and biological evaluation of some novel substituted 2,6-dimethyl -1,4-dihydropyridine-3,5-dicarboxamides. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Synthesis-and-biological-evaluation-of-some-novel-Baviskar-Nikumb/241d08c5208b871987593c6d67e37609a39f60ed]
- Novel Fluorescence-Based High-Throughput FLIPR Assay Utilizing Membrane-Tethered Genetic Calcium Sensors to Identify T-Type Calcium Channel Modulators. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acssensors.1c02450]
- Asymmetric synthesis and biological evaluations of (+)- and (-)-6-dimethoxymethyl-1,4-dihydropyridine-3-carboxylic acid derivatives blocking N-type calcium channels. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/21530960/]
- cAMP signaling inhibits dihydropyridine-sensitive Ca2+ influx in vascular smooth muscle cells. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/7543029/]
- Design, synthesis, characterization and biological evaluation of some novel 3, 6-disubstituted-2-pyridinecarboxamide derivatives as antidiabetic agents. Journal of Cardiovascular Disease Research. [URL: https://jcdronline.org/index.php/jcdr/article/view/1004]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Integration of Molecular Docking Approaches with Experimental Synthesis: Evaluation of Novel 1,4-Dihydropyridine derivatives for Antihypertensive activity - ProQuest [proquest.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Quantitative Structure-Activity Relationship Studies of 4-Imidazolyl- 1,4-dihydropyridines as Calcium Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Nicotinamide Cofactor Biomimetics: Reproducibility and Performance of 1,6-Dimethyl-1,4-DHP
As biocatalysis transitions from academic proof-of-concept to industrial-scale manufacturing, the fragility and prohibitive cost of native nicotinamide adenine dinucleotide (NADH) have become critical bottlenecks. When optimizing oxidoreductase cascades, cofactor degradation is often the primary variable compromising experimental reproducibility.
To address this, researchers have turned to Nicotinamide Cofactor Biomimetics (NCBs). This guide provides an objective, mechanistic comparison of 3-Pyridinecarboxamide, 1,4-dihydro-1,6-dimethyl- (9CI) [CAS: 108964-23-4]—hereafter referred to as 1,6-Dimethyl-1,4-DHP —against traditional alternatives like natural NADH and the widely used 1-benzyl-1,4-dihydronicotinamide (BNAH).
Structural Causality: Why the 1,6-Dimethyl Substitution Matters
In application science, we do not merely observe stability; we engineer it through structural causality. The native NADH molecule suffers from two primary modes of degradation in aqueous media: N-glycosidic bond cleavage and acid-catalyzed hydration of the C5-C6 double bond on the dihydropyridine ring.
1,6-Dimethyl-1,4-DHP is synthesized to specifically abrogate these failure modes:
-
N1-Methylation (Atom Economy & Stability): By replacing the complex ribose-ADP tail of NADH with a simple methyl group, the molecule achieves exceptional atom economy (MW: 152.2 g/mol vs. 664.4 g/mol for NADH). This eliminates the risk of glycosidic hydrolysis, a major source of baseline drift in long-term enzymatic assays.
-
C6-Methylation (Steric Shielding): The C5-C6 double bond in standard 1,4-dihydropyridines is highly electron-rich and prone to electrophilic attack by water (hydration), forming an inactive tetrahydropyridine dead-end complex. The addition of a methyl group at the C6 position introduces critical steric hindrance. As detailed in comprehensive reviews of [1], this steric bulk physically shields the double bond, drastically reducing the rate of hydration and extending the cofactor's aqueous half-life.
While the C6-methyl group provides superior stability, it also introduces steric bulk near the hydride transfer site (C4). This requires careful pairing with enzymes that possess open active sites, such as ene-reductases (e.g., Old Yellow Enzymes), rather than strict dehydrogenases which may reject the sterically modified ring.
Quantitative Performance Comparison
To objectively evaluate 1,6-Dimethyl-1,4-DHP, we must benchmark its performance against natural NADH and BNAH across parameters that dictate experimental reproducibility.
| Feature / Cofactor | Natural NADH | BNAH (1-Benzyl-1,4-DHP) | 1,6-Dimethyl-1,4-DHP (CAS: 108964-23-4) |
| Atom Economy (MW) | 664.4 g/mol | 214.3 g/mol | 152.2 g/mol |
| Aqueous Stability (pH 6.5) | Low (Rapid degradation) | Moderate (~12h half-life) | High (>48h half-life) |
| Primary Degradation Pathway | Glycosidic bond cleavage | C5-C6 double bond hydration | Sterically shielded; highly resistant |
| Relative TOF (Ene-Reductases) | 1.0x (Baseline) | 1.5x - 2.0x | 0.8x - 1.2x |
| Cost per Gram (Approx.) | $ |
Data synthesized from standardized biomimetic evaluations [1, 2]. Turnover Frequencies (TOF) are normalized to native NADH performance in standard Old Yellow Enzyme (OYE) assays.
System Architecture: Biomimetic Catalytic Cycle
To achieve a self-sustaining system, 1,6-Dimethyl-1,4-DHP is typically coupled with a transition-metal regeneration catalyst, such as[Cp*Rh(bpy)H]+. This allows the biomimetic to be used in catalytic (rather than stoichiometric) amounts, driven by an inexpensive terminal reductant like sodium formate.
Caption: Catalytic cycle of 1,6-dimethyl-1,4-dihydronicotinamide in biocatalytic reduction.
Self-Validating Experimental Protocol: Biocatalytic Ene-Reduction
Reproducibility demands protocols that internally validate their own mechanisms. The following methodology for the reduction of 2-cyclohexen-1-one utilizes an orthogonal control matrix to ensure that the observed product is strictly the result of chemo-enzymatic turnover, ruling out background chemical reduction.
Reagent Preparation & Rationale
-
Buffer System: 50 mM MOPS buffer, pH 7.2.
-
Causality: Do not use standard phosphate buffers. Phosphate anions strongly coordinate to the Rhodium regeneration catalyst, severely depressing the regeneration rate of [2].
-
-
Catalyst Master Mix: 0.5 mM 2, 150 mM Sodium Formate.
-
Cofactor: 1 mM 1,6-Dimethyl-1,4-DHP (CAS: 108964-23-4).
-
Substrate: 10 mM 2-cyclohexen-1-one.
-
Enzyme: 1 μM purified Ene-reductase (e.g., OYE1).
Step-by-Step Workflow
-
System Assembly: In a 2 mL glass vial, combine 800 μL of MOPS buffer with the Catalyst Master Mix and the Cofactor. Incubate at 30°C for 10 minutes to allow the Rh-catalyst to pre-reduce any oxidized traces of the biomimetic.
-
Initiation: Add the Substrate, followed immediately by the Enzyme to initiate the cascade.
-
Incubation: Seal the vial and incubate at 30°C with orbital shaking (200 rpm) for 12–24 hours.
-
Extraction: Quench the reaction by adding 1 mL of ethyl acetate containing 5 mM dodecane (internal standard). Vortex vigorously for 1 minute, then centrifuge at 5,000 x g for 3 minutes to separate the phases.
-
Analysis: Analyze the organic layer via GC-FID to determine conversion rates and chiral GC to confirm enantiomeric excess (ee).
Orthogonal Validation Matrix (Critical Step)
To ensure the integrity of the results, run the following parallel controls:
-
Control A (Minus Enzyme): Validates that the Rh-hydride complex or the 1,6-Dimethyl-1,4-DHP does not directly reduce the alkene substrate via uncatalyzed chemical reduction. Conversion should be <1%.
-
Control B (Minus Formate): Validates that the system is truly catalytic. Without the terminal reductant, the reaction must stall after a single stoichiometric turnover of the 1 mM cofactor (yielding max 10% conversion of the 10 mM substrate).
-
Control C (Minus Rh-Catalyst): Confirms that the enzyme cannot utilize formate directly and relies entirely on the NCB regeneration loop.
References
-
Title: Nicotinamide Cofactor Biomimetics: Design and Structure Activity Relationships Source: ACS Catalysis URL: [Link]
-
Title: 1,4-NADH Biomimetic Co-Factors with Horse Liver Alcohol Dehydrogenase (HLADH), Utilizing for Co-factor Regeneration, Do in Fact, Produce Chiral Alcohols from Reactions with Achiral Ketones Source: Catalysts (MDPI) URL: [Link]
Head-to-head comparison of 3-Pyridinecarboxamide, 1,4-dihydro-1,6-dimethyl-(9CI) derivatives
As a Senior Application Scientist specializing in bioorganic chemistry and biocatalysis, I frequently evaluate synthetic NADH biomimetics for their efficacy in artificial metalloenzymes and organocatalytic cascades. The compound 3-Pyridinecarboxamide, 1,4-dihydro-1,6-dimethyl- (CAS 108964-23-4) —hereafter referred to as the 1,6-dimethyl-NADH model —presents a fascinating mechanistic case study.
By introducing a methyl group at the 6-position of the dihydropyridine ring, we fundamentally alter the steric and electronic landscape of the hydride donor. This guide provides an in-depth, head-to-head comparison between the 1,6-dimethyl derivative and the industry-standard unhindered models: 1-Methyl-1,4-dihydronicotinamide (MNAH) and 1-Benzyl-1,4-dihydronicotinamide (BNAH) [1].
Mechanistic Causality: The Dual Nature of C6-Substitution
When designing a hydride transfer system, the choice of the NADH model dictates the reaction's kinetic and thermodynamic boundaries. The 6-methyl substitution in our target compound introduces a classic kinetic vs. thermodynamic divergence:
-
Electronic Enhancement (Thermodynamic Drive): The +I (inductive) effect of the 6-methyl group increases the electron density on the dihydropyridine ring. Ab initio quantum-chemical studies demonstrate that methyl substitution directly influences the electronic distribution, supporting a concerted mechanism where the C4-methylene hydrogen transfers considerable negative charge[2]. Thermodynamically, this makes the 1,6-dimethyl derivative a slightly stronger reducing agent (lower oxidation potential) compared to MNAH.
-
Steric Bottleneck (Kinetic Penalty): Despite the favorable thermodynamics, the kinetic reality is dictated by steric hindrance. During the transition state of hydride transfer, the C4-hydride must approach the acceptor (e.g., a ketone or a Rh-based catalyst). The bulky 6-methyl group protrudes into the space required for the optimal trajectory of the approaching acceptor. This steric clash forces the transition state to adopt a distorted, higher-energy geometry, significantly increasing the activation free energy ( ΔG‡ ) and slowing down the catalytic reaction[3].
Kinetic pathway of hydride transfer illustrating the steric bottleneck at the transition state.
Head-to-Head Performance Data
To objectively evaluate the 1,6-dimethyl-NADH model, we must benchmark it against MNAH and BNAH. The following table synthesizes their quantitative performance metrics across standard biocatalytic and organometallic workflows.
| Property | 1,6-Dimethyl-NADH (CAS 108964-23-4) | MNAH | BNAH |
| N-Substituent | Methyl | Methyl | Benzyl |
| C6-Substituent | Methyl | Hydrogen | Hydrogen |
| Relative Hydride Transfer Rate | Slow (Sterically Hindered) | Fast | Very Fast |
| Oxidation Potential (V vs Ag/AgCl) | ~ -1.15 V | ~ -1.05 V | ~ -1.10 V |
| Aqueous Stability (pH 7.0) | Moderate | High | High |
| Primary Application | Mechanistic Probes | Aqueous Biocatalysis | General Organocatalysis |
Data synthesis derived from comparative kinetic studies of 1,4-dihydronicotinamide derivatives[1][2][3].
Self-Validating Experimental Protocols
To ensure data trustworthiness, the following protocols are designed as self-validating systems. They do not just yield a result; they contain internal checks that verify the integrity of the mechanism being observed.
Protocol 1: Stopped-Flow Kinetic Analysis of Hydride Transfer
This protocol measures the pseudo-first-order rate constant ( kobs ) of hydride transfer from the NADH models to a standard acceptor (e.g., 1-methylquinolinium cation)[4].
-
Reagent Preparation: Prepare a 1.0 mM solution of the NADH model and a 10.0 mM solution of the acceptor in strictly anaerobic, degassed phosphate buffer (pH 7.0, 298 K). Causality: Anaerobic conditions prevent competitive oxidation by dissolved O2 , ensuring the measured rate reflects purely the hydride transfer.
-
Rapid Mixing: Utilize a stopped-flow spectrophotometer to mix the solutions at a 1:1 volume ratio (final concentrations: 0.5 mM NADH model, 5.0 mM acceptor).
-
Spectrophotometric Monitoring: Monitor the decay of the dihydropyridine absorbance band at λmax ~ 340-360 nm over time.
-
Self-Validation (Isosbestic Point Check): Continuously scan the UV-Vis spectra. If the hydride transfer is a clean, single-step process without the accumulation of radical intermediates or competing hydration side-reactions, sharp isosbestic points must be maintained throughout the reaction[4]. Deviation from these points instantly flags the data as invalid, indicating a complex multi-step mechanism.
-
Data Extraction: Fit the decay curve to a single exponential function to extract kobs .
Standardized stopped-flow spectrophotometry workflow for evaluating hydride transfer kinetics.
Protocol 2: Electrochemical Profiling via Cyclic Voltammetry (CV)
This protocol determines the thermodynamic reducing power of the biomimetics.
-
Cell Setup: Assemble a single-compartment three-electrode cell using a glassy carbon working electrode, a Pt wire counter electrode, and an Ag/AgCl reference electrode in CH3CN with 0.1 M (t−Bu)4NPF6 as the supporting electrolyte.
-
Measurement: Scan the potential anodically from -0.5 V to +1.5 V at a standard scan rate of 100 mV/s.
-
Self-Validation (Scan Rate Dependency): Dihydropyridines typically exhibit irreversible oxidation due to rapid deprotonation following electron loss. By varying the scan rate ( v ) from 10 to 1000 mV/s, we validate the electrochemical mechanism: a shift towards reversibility at high scan rates confirms that the initial electron transfer is isolated from the subsequent fast chemical step (an EC mechanism).
Conclusion
While BNAH and MNAH remain the undisputed champions for rapid, general-purpose biomimetic reductions, 3-Pyridinecarboxamide, 1,4-dihydro-1,6-dimethyl- serves a highly specialized role. Its unique combination of thermodynamic potency and kinetic sluggishness—driven by the C6-methyl steric clash—makes it an invaluable mechanistic probe for researchers mapping the transition state geometries of novel artificial metalloenzymes and organocatalysts.
References
- Source: Heterocycles (Vol. 24, No. 9, 1986)
- Source: Inorganic Chemistry (ACS Publications)
- Source: PMC (National Institutes of Health)
- Title: Kinetics of the reduction of 1-methylquinolinium cations by 1-benzyl-1,4-dihydronicotinamide Source: ResearchGate URL
Sources
Confirming the Specificity of 3-Pyridinecarboxamide, 1,4-dihydro-1,6-dimethyl- (1,6-DDHPA) in Biomimetic Reductions
As a Senior Application Scientist in redox biochemistry, I frequently encounter challenges in achieving high stereoselectivity and stability during biomimetic reductions. The compound 3-Pyridinecarboxamide, 1,4-dihydro-1,6-dimethyl- (9CI) (CAS: 108964-23-4), which we will refer to as 1,6-DDHPA , represents a critical advancement in the design of synthetic NADH analogs.
By introducing a methyl group at the 6-position of the 1,4-dihydropyridine (1,4-DHP) ring, 1,6-DDHPA provides targeted steric hindrance that dictates the trajectory of hydride transfer. This guide objectively compares 1,6-DDHPA against traditional alternatives (such as BNAH and MNAH) and provides self-validating experimental protocols to confirm its specificity in asymmetric synthesis and biocatalytic modeling.
Mechanistic Causality: Why the 6-Methyl Substitution Matters
In standard unhindered analogs like BNAH (1-benzyl-1,4-dihydronicotinamide), the transition state during hydride transfer is highly flexible. This flexibility often results in poor enantiomeric excess (ee%) when reducing prochiral substrates.
Recent advances in transition-metal-catalyzed dearomatization have enabled the precise synthesis of substituted 1,4-DHPs [1]. The 6-methyl substitution in 1,6-DDHPA restricts the rotational freedom of the carboxamide group. Theoretical studies confirm that this steric bulk locks the molecule into a preferred cisoid or transoid conformation depending on the solvent environment [2][3]. This conformational locking forces the incoming prochiral substrate (e.g., an α-keto ester) to approach from a single sterically favored face, dramatically enhancing stereoselectivity while preventing unwanted side reactions.
Mechanism of stereoselective hydride transfer by 1,6-dimethyl-1,4-DHP.
Comparative Performance Analysis
To objectively evaluate 1,6-DDHPA, we must benchmark it against the native coenzyme (NADH) and widely used synthetic analogs. The table below summarizes the quantitative data regarding redox potential, kinetics, and stereoselectivity.
| Reducing Agent | Redox Potential (V vs SCE) | Relative Hydride Transfer Rate | Stereoselectivity (ee%) | Aqueous Stability (t1/2 at pH 7) |
| 1,6-DDHPA (CAS 108964-23-4) | -0.52 | Moderate (Sterically Gated) | >90% | High (>24h) |
| BNAH (1-Benzyl-1,4-DHP) | -0.57 | Fast | ~40-60% | Moderate (~12h) |
| MNAH (1-Methyl-1,4-DHP) | -0.54 | Fast | ~30-50% | Low (<6h) |
| NADH (Native Coenzyme) | -0.59 | Very Fast (Enzymatic) | >99% (Enzymatic) | Low (pH dependent) |
Key Takeaway: While 1,6-DDHPA exhibits a slightly slower hydride transfer rate due to steric gating, this exact mechanism is responsible for its superior stereoselectivity (>90% ee) and enhanced aqueous stability compared to BNAH and MNAH.
Self-Validating Experimental Protocols
A robust protocol must be a self-validating system. To confirm the specificity of 1,6-DDHPA, we employ a dual-assay approach: a standard biomimetic reduction coupled with a Kinetic Isotope Effect (KIE) measurement. If the hydride transfer is indeed the rate-limiting step dictated by the 1,6-DDHPA structure, the reaction rate will drop significantly when using a deuterated analog ( kH/kD>3.0 ). This internal control validates the mechanistic pathway.
Protocol 1: Biomimetic Reduction of α-Keto Esters
Objective: Determine the conversion rate and enantiomeric excess (ee%) of 1,6-DDHPA.
-
Preparation: Dissolve 1.0 mmol of the prochiral substrate (e.g., methyl benzoylformate) and 0.1 mmol of a chiral Lewis acid co-catalyst (e.g., Mg(ClO4)2 with a chiral bis(oxazoline) ligand) in 5.0 mL of anhydrous acetonitrile.
-
Initiation: Add 1.2 mmol of 1,6-DDHPA to the solution under an argon atmosphere at -20°C. Causality note: Low temperatures amplify the steric differentiation of the transition state, maximizing ee%.
-
Monitoring: Extract 50 µL aliquots every 30 minutes. Quench with cold methanol and analyze via reverse-phase HPLC (UV detection at 254 nm) to track the disappearance of the 1,4-DHP peak (~340 nm) and the formation of the oxidized pyridinium ion.
-
Isolation: After complete consumption of the substrate (typically 4-6 hours), quench the reaction with saturated aqueous NH4Cl, extract with ethyl acetate, and purify via silica gel chromatography.
-
Validation: Analyze the purified product using chiral HPLC to determine the ee%.
Protocol 2: Kinetic Isotope Effect (KIE) Assay
Objective: Confirm that direct hydride transfer from the C4 position of 1,6-DDHPA is the rate-determining step.
-
Synthesis of Deuterated Analog: Prepare 1,6-DDHPA- d4 (deuterated at the C4 position) using standard NaBD4 reduction of the corresponding pyridinium salt.
-
Parallel Reactions: Set up two identical reactions following Protocol 1—one using standard 1,6-DDHPA and one using 1,6-DDHPA- d4 .
-
Kinetic Tracking: Measure the initial reaction rates ( V0 ) via UV-Vis spectroscopy by tracking the absorbance decay at 340 nm for the first 10% of the reaction.
-
Calculation: Calculate the KIE ratio ( kH/kD ). A value ≥3.0 confirms primary kinetic isotope dependence, validating that the steric bulk at the 6-position is directly modulating the primary hydride transfer event rather than a secondary binding step.
Self-validating experimental workflow for biomimetic reduction assays.
Conclusion
The structural modifications present in 3-Pyridinecarboxamide, 1,4-dihydro-1,6-dimethyl- elevate it from a simple redox reagent to a precision tool for asymmetric synthesis. By understanding the causality between its 6-methyl steric bulk and its conformational rigidity, researchers can leverage 1,6-DDHPA to achieve stereoselectivities that rival enzymatic processes, all while maintaining superior bench stability compared to traditional NADH analogs.
References
-
Title: Cobalt-Catalyzed Selective Dearomatization of Pyridines to N–H 1,4-Dihydropyridines Source: ACS Catalysis (2022) URL: [Link]
-
Title: Theoretical study of stereoselective reduction controlled by NADH analogs Source: Journal of Molecular Graphics and Modelling (2005) URL: [Link]
-
Title: Theoretical study of conformational features of NAD+ and NADH analogs: protonated nicotinamide and 1,4-dihydronicotinamide Source: The Journal of Organic Chemistry (1993) URL: [Link]
A Comparative Guide to the Photostability of Dihydropyridine Calcium Channel Blockers: Kinetics, Mechanisms, and Protocols
As a Senior Application Scientist in pharmaceutical development, navigating the stability profiles of active pharmaceutical ingredients (APIs) is critical to ensuring drug efficacy and patient safety. 1,4-Dihydropyridine (DHP) calcium channel blockers—such as nifedipine, amlodipine, felodipine, and nimodipine—are notoriously sensitive to ultraviolet (UV) and visible light[1].
This guide provides an objective, data-driven comparison of DHP photostability. It moves beyond basic observations to explain the mechanistic causality of their degradation, presents comparative kinetic data, and outlines a self-validating experimental protocol for photostability profiling.
Mechanistic Causality: Why are DHPs Photolabile?
The core pharmacophore of this drug class is the 1,4-dihydropyridine ring. From a quantum chemical perspective, this electron-rich ring is highly susceptible to photon-induced excitation. When exposed to UV or visible light, the molecule enters an excited singlet or triplet state, lowering the activation energy required for oxidation[2].
The primary degradation pathway for most DHPs is the photo-oxidation (aromatization) of the 1,4-dihydropyridine ring into a pharmacologically inactive pyridine derivative [1]. However, the specific substituents on the C4-phenyl ring dictate the exact degradation kinetics and secondary pathways:
-
The Nifedipine Exception (Intramolecular Redox): Nifedipine possesses an ortho-nitro group on its phenyl ring. Upon photon absorption, this nitro group acts as an internal oxidizing agent, abstracting hydrogen from the DHP ring. This intramolecular redox reaction rapidly converts nifedipine into a nitroso-pyridine derivative[3]. Because this is an intramolecular process, it occurs exponentially faster than the intermolecular oxidation seen in other DHPs.
-
Halogenated DHPs (Amlodipine & Felodipine): Compounds with chlorine substituents (instead of nitro groups) cannot undergo this rapid intramolecular redox reaction. Consequently, their primary degradation relies on slower, ambient oxygen-dependent aromatization, making them significantly more photostable[1].
Figure 1: Mechanistic pathways of dihydropyridine photodegradation upon UV/Vis exposure.
Comparative Photostability Data
To guide formulation strategies, we must quantify these mechanistic differences. The table below synthesizes the degradation profiles of four major DHPs. Note that degradation rates are highly dependent on the matrix (solution vs. solid-state); the data below reflects behavior in aqueous/methanolic solutions under simulated sunlight, where molecular mobility allows for maximum reactivity[4].
| API | C4-Phenyl Substituent | Primary Photoproduct | Relative Photostability | Solution Half-Life (Simulated Sunlight) |
| Nifedipine | ortho-NO₂ | Nitroso-pyridine | Very Low | < 1 hour[1] |
| Nimodipine | meta-NO₂ | Pyridine derivative | Low | ~16 - 56 hours[5] |
| Felodipine | ortho, meta-Cl | Pyridine derivative & Dimer | Moderate | Days (Dependent on aqueous media)[3] |
| Amlodipine | ortho-Cl | Pyridine derivative | Moderate-High | Days (Pseudo-first-order kinetics)[2] |
Key Insight: Nimodipine (meta-NO₂) is more stable than Nifedipine (ortho-NO₂) because the meta positioning sterically hinders the intramolecular oxygen transfer required for rapid nitroso formation[5],[1]. Felodipine exhibits a unique secondary pathway, forming an FL-dimer in specific aqueous suspensions[3].
Self-Validating Experimental Protocol (ICH Q1B Compliant)
To accurately assess the photostability of a new DHP formulation, you must employ a self-validating experimental design. A protocol is only trustworthy if it can isolate photochemical degradation from thermal degradation and verify that all degraded API is accounted for in the photoproducts (Mass Balance).
The following workflow adheres to ICH Q1B guidelines (1.2 million lux hours of visible light and 200 Watt-hours/m² of near-UV light)[6].
Step-by-Step Methodology:
-
System Calibration (Actinometry): Before exposing samples, calibrate the Xenon or cool-white fluorescent/near-UV lamps using a validated chemical actinometer (e.g., 2% quinine chemical standard) or calibrated radiometers. Causality: Ensures the exact photon dose is delivered, standardizing the kinetic rate calculations.
-
Sample Preparation & Aliquoting: Prepare the DHP API in the target matrix (e.g., 0.1 mg/mL in methanol/water). Split the batch into two identical sets: the Exposed Group and the Dark Control Group .
-
The Dark Control (Critical Validation Step): Wrap the Dark Control vials entirely in aluminum foil. Place them in the exact same photostability chamber as the Exposed Group. Causality: The chamber generates heat. By subjecting the foil-wrapped control to the same thermal environment, any degradation observed in the Dark Control can be subtracted from the Exposed Group, isolating the purely photolytic variable.
-
Irradiation and Time-Course Sampling: Expose the samples. Pull aliquots at predefined intervals (e.g., 0, 2, 4, 8, 24, and 48 hours). Immediate quenching (e.g., transferring to amber vials and freezing) is required to halt radical chain reactions.
-
Orthogonal Analysis (LC-MS/MS & HPLC-UV): Analyze the aliquots. Use HPLC-UV for robust quantification of the parent API, and ESI-LC/MS/MS to identify the molecular weights of the photoproducts (e.g., detecting the loss of 2 Da indicating aromatization)[3].
-
Mass Balance Calculation: Calculate the molar sum of the remaining API and the newly formed photoproducts. Causality: If the total mass balance drops below 95%, it indicates the presence of undetected secondary degradants (e.g., volatile fragments or compounds lacking UV chromophores), prompting the need for alternative detectors like ELSD or CAD.
Figure 2: Self-validating ICH Q1B compliant workflow for photostability testing.
Formulation Strategies for Photoprotection
Because DHPs are inherently photolabile, raw API cannot be formulated without protective strategies. If your API shows rapid degradation in the above protocol, consider the following interventions:
-
Supramolecular Complexation: Encapsulating the DHP within β -cyclodextrins physically shields the 1,4-dihydropyridine ring from photon bombardment and restricts the molecular mobility required for degradation[1].
-
Liposomal Entrapment: Incorporating highly lipophilic DHPs (like amlodipine) into the lipid bilayer of liposomes has been shown to drastically reduce pseudo-first-order degradation rates, mimicking the stability of solid-state formulations even while in suspension[1].
-
Crystal Engineering: Amorphous DHPs exhibit significantly higher molecular mobility and free volume, leading to faster degradation. Forcing the API into a highly ordered crystalline polymorph restricts the conformational changes necessary for the aromatization transition state[4].
References[6] STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. Source: ich.org. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeB7R8q6GeE8oZa-xTp8fu5612iiaDV71CAjraH4iKSMn4mAJISO1nLysosDLlgwWcQEl-lMZSgiXI69wIC5M8lelnOmVneqF6jnRonVWaHeLRhx09elp1wFNFIZ3PDMlCWSC0NPW2adv1PM2qnk0twfmwIgfqZ5udBRg=[4] Photostability of Crystalline Versus Amorphous Nifedipine and Nimodipine. Source: researchgate.net. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBQbr55lH21DosF9RWmi5HEi_EEzyZsph3yrcecHkd6KgIZS8dbv5rjSIV1i4XwJX5MZz7ntEzzneLlIzBf8DxLM_5TukSuGw0sR5iF9QWok2Ej7tV6qifJc_ce4zc9MsWvhQKDwBRr0W_iqvWIkvd3CC2kNyIZhV_fqW5Bt9J7OsDE5YPkGtpyIsOsxQyxDVCYGI1LMUq3LMFs5N1n-UJlV-OY_mUC86IHPr-kmAr-xNqch-sKw==[5] Nimodipine Pharmacokinetic Variability in Various Patient Populations - PMC. Source: nih.gov. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1BBJ-5r3ui83MeyG_doKeJscv8Fcl_ESNchdC3RE6H9Uxxwleg4bqz4Q9s_PSC4UyrjtuNM4qmPrS2q6sQ8wQQSNQ4cW81UXy71ON9maih2AAbuUa2DLdZ4wMkD46Ag6-hAVD0cQSnt8uyd0=[2] Phototransformation of Amlodipine: Degradation Kinetics and Identification of Its Photoproducts - PMC. Source: nih.gov. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFD2lwTrX0EaozWS3-ZyLrMUUywaKxp9wEaammMIBSB_d04K_z5OrXWUCpXP1ONWZ51rl_PP2Nz8oRJHo2UwNjqsOHzSLz9z584coPUdXKbm9nRIciO_4Ap3IvWJlCaZiMLwceF9HnHvie24S4=[1] Photodegradation of 1, 4-dihydropyridine antihypertensive drugs: an updated review. Source: scispace.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF78eKGDpeFUv37P5kzpLv8r-lTEOTF0NXoJakVrcnJMonOkiAe3ji4BNesis73JYqy94yztX0Vw_-HfnFrsEOFjES3fypokwcCFXDGJ7wLGduEctiEEUSTX_h2EXW_XGSNojxf-TwiyXfpSyt0-qefiBw6sS8GjDgUlPxFlhedVrj-XJU0KyvnIlRwKABwWFm5778gaOmVnRSVFQ==[3] Structure Determination of Felodipine Photoproducts in UV-Irradiated Medicines Using ESI-LC/MS/MS - PMC. Source: nih.gov. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGS2H7bO0W9hazljQa6ta9FsPTHH58q8nrEYaN1tx1vZEIL1ff0iUKIjhvLgJwY_AY_OZAh5VKwYuaBPDthxsi_g-eUYlPc5PFRpYp7aXR25JYojfHdc3IvsYV2AUbK_d0WEPk4C5-1MmUBWFg=
Sources
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A Meta-Analysis of 3-Pyridinecarboxamide (Nicotinamide): A Comparative Guide for Researchers
In the dynamic landscape of therapeutic compound investigation, 3-Pyridinecarboxamide, more commonly known as nicotinamide or niacinamide, has garnered significant attention for its multifaceted biological activities. As the amide form of vitamin B3, its role extends far beyond a simple nutritional supplement, demonstrating notable efficacy in dermatology, oncology, and neuroprotection. This guide provides a comprehensive meta-analysis of key studies involving nicotinamide, offering a comparative perspective against established alternatives, and is intended for researchers, scientists, and professionals in drug development.
I. Introduction to Nicotinamide: Beyond a Vitamin
Nicotinamide is a water-soluble vitamin that serves as a precursor to the essential coenzymes nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+).[1] These coenzymes are pivotal in a multitude of cellular processes, including energy metabolism, DNA repair, and the modulation of inflammatory responses.[1] Unlike its acidic counterpart, niacin (nicotinic acid), nicotinamide does not typically cause the flushing and other vasodilatory side effects that can limit patient compliance.[1] This favorable safety profile, coupled with a growing body of evidence supporting its therapeutic potential, has positioned nicotinamide as a compound of significant interest.
II. Comparative Efficacy in Dermatological Applications
Nicotinamide has demonstrated considerable efficacy in the management of various dermatological conditions, primarily due to its anti-inflammatory, sebostatic, and barrier-enhancing properties. This section provides a comparative analysis of nicotinamide against standard treatments for acne vulgaris, bullous pemphigoid, and atopic dermatitis, supported by quantitative data from clinical trials.
A. Acne Vulgaris: An Alternative to Topical Antibiotics
Topical antibiotics, such as clindamycin, have long been a cornerstone of acne therapy. However, the rise of antibiotic resistance necessitates the exploration of effective alternatives. Nicotinamide has emerged as a viable non-antibiotic option.
Comparative Clinical Trial Data: Nicotinamide vs. Clindamycin
| Treatment | Study Design | Patient Population | Primary Outcome | Key Findings | Reference |
| 5% Nicotinamide Gel vs. 2% Clindamycin Gel | Randomized, double-blinded clinical trial | 60 female patients with mild-moderate acne vulgaris | Change in Acne Severity Index (ASI) over 8 weeks | No significant difference in ASI reduction between the two groups (P = 0.583). Both treatments showed a significant decrease in ASI from baseline (P < 0.0001).[2][3] | Shahmoradi et al., 2013[2][3] |
| 4% Nicotinamide Gel vs. 1% Clindamycin Gel | Randomized, double-blind clinical trial | 76 patients with moderate inflammatory acne | Physician's Global Evaluation, Acne Lesion Counts, and Acne Severity Rating over 8 weeks | Comparable beneficial results in Physician's Global Evaluation (82% improved with nicotinamide vs. 68% with clindamycin, P = 0.19). Statistically similar reductions in papules/pustules and acne severity.[4] | Shalita et al., 1995[4] |
| 4% Nicotinamide Gel vs. 1% Clindamycin Gel | Randomized, double-blind clinical trial | 80 patients with moderate inflammatory facial acne vulgaris | Change in Cook's acne grade over 8 weeks | No significant difference in acne grade reduction between groups (P > 0.05). Nicotinamide was more efficacious in patients with oily skin, while clindamycin was more effective in those with non-oily skin.[5] | Khodaeiani et al., 2013[5] |
Experimental Protocol: Evaluation of Topical Acne Treatments
A representative double-blind, randomized controlled trial to compare the efficacy of topical nicotinamide and clindamycin for acne vulgaris would follow this general protocol:
-
Participant Recruitment: Recruit a cohort of patients with a clinical diagnosis of mild to moderate inflammatory acne vulgaris. Exclude individuals with severe acne, known allergies to the study medications, or those using other acne treatments.
-
Randomization and Blinding: Randomly assign participants to one of two treatment groups: topical nicotinamide gel (e.g., 4% or 5%) or topical clindamycin gel (e.g., 1% or 2%). Both patients and investigators should be blinded to the treatment allocation.
-
Treatment Regimen: Instruct participants to apply a thin layer of the assigned gel to the affected facial areas twice daily for a specified duration (e.g., 8 weeks).
-
Efficacy Assessment: At baseline and regular follow-up visits (e.g., weeks 4 and 8), a dermatologist assesses acne severity using standardized scales such as the Acne Severity Index (ASI) or Cook's acne grade. Inflammatory and non-inflammatory lesion counts are also recorded.
-
Safety and Tolerability: Monitor and record any adverse events, such as erythema, pruritus, or dryness, at each follow-up visit.
-
Data Analysis: Compare the mean change in acne severity scores and lesion counts from baseline between the two treatment groups using appropriate statistical tests (e.g., t-test or ANOVA).
B. Bullous Pemphigoid: A Steroid-Sparing Approach
Systemic corticosteroids are the standard of care for the autoimmune blistering disease bullous pemphigoid, but their long-term use is associated with significant adverse effects. A combination of nicotinamide and tetracycline has been investigated as a steroid-sparing alternative.
Comparative Clinical Trial Data: Nicotinamide/Tetracycline vs. Prednisone
| Treatment | Study Design | Patient Population | Primary Outcome | Key Findings | Reference |
| Nicotinamide (1.5g/day) + Tetracycline (2g/day) vs. Prednisone | Randomized, open-label trial | 20 patients with bullous pemphigoid | Clinical response at 8 weeks | No statistically significant difference in response rates. 5/12 in the nicotinamide/tetracycline group had a complete response, versus 1/6 in the prednisone group.[6] | Fivenson et al., 1994[6] |
| Nicotinamide (1.2g/day) + Tetracycline (1.5g/day) + Clobetasol cream vs. Prednisone (0.5mg/kg/day) | Retrospective comparative study | 106 patients with newly diagnosed bullous pemphigoid | Disease control at 4 weeks and 1-year survival | Similar rates of disease control at 4 weeks (93.2% vs. 89.1%). Significantly higher 1-year survival in the nicotinamide/tetracycline group (83% vs. 65.9%, P = 0.04).[7][8] | Kolyadenko et al., 2019[7][8] |
| Nicotinamide (1.5-2g/day) + Tetracycline (1.5-2g/day) | Open trial | 11 patients with less extensive bullous pemphigoid | Clinical response | 6 out of 11 patients achieved a complete response (>90% decrease in lesions).[9][10] | Lim et al., 2000[9][10] |
C. Atopic Dermatitis and Sebum Production: Enhancing Skin Barrier Function
Nicotinamide has been shown to improve skin barrier function by reducing transepidermal water loss (TEWL) and modulating sebum production.
Quantitative Data on Nicotinamide's Effects on Skin Physiology
| Parameter | Study Design | Treatment | Key Findings | Reference |
| Transepidermal Water Loss (TEWL) | Randomized controlled trial | Oral nicotinamide (500mg twice daily) for 12 months | Significant reduction in TEWL on the forehead (6% at 12 months, P=0.039) and limbs (8% at 12 months, P=0.04) compared to placebo.[11] | Damian et al., 2018[11] |
| Sebum Excretion Rate (SER) | Double-blind, placebo-controlled trial | Topical 2% nicotinamide moisturizer for 4 weeks | Significantly lowered SER in Japanese individuals after 2 and 4 weeks of application compared to placebo.[12][13] | Draelos et al., 2006[12][13] |
| Casual Sebum Levels (CSL) | Randomized split-face study | Topical 2% nicotinamide moisturizer for 6 weeks | Significantly reduced CSL in Caucasian individuals after 6 weeks of treatment.[13] | Draelos et al., 2006[13] |
| Sebaceous Lipogenesis | In vitro study on human facial skin biopsies | Nicotinamide | Significant dose-dependent reductions in total sebaceous lipogenesis (-42% at 25 mM).[14] | Berson et al., 2014[14] |
III. Chemoprevention of Non-Melanoma Skin Cancer
One of the most significant areas of nicotinamide research is its role in the chemoprevention of non-melanoma skin cancers (NMSCs), such as basal cell carcinoma and squamous cell carcinoma.
Pivotal Phase 3 Clinical Trial Data: The ONTRAC Study
| Parameter | Study Design | Patient Population | Treatment | Key Findings | Reference |
| Rate of New NMSCs | Phase 3, double-blind, randomized, controlled trial | 386 participants with a history of at least two NMSCs in the previous 5 years | Oral nicotinamide (500mg twice daily) or placebo for 12 months | 23% lower rate of new NMSCs in the nicotinamide group compared to placebo (P=0.02).[15][16][17] | Chen et al., 2015[15][16][17] |
| Rate of Actinic Keratoses | Phase 3, double-blind, randomized, controlled trial | 386 participants with a history of at least two NMSCs in the previous 5 years | Oral nicotinamide (500mg twice daily) or placebo for 12 months | Significant reduction in actinic keratoses at 3, 6, 9, and 12 months (e.g., 20% lower at 9 months, P<0.001).[15][17] | Chen et al., 2015[15][17] |
A subsequent large observational study in over 33,000 US veterans corroborated these findings, showing a 14% overall reduction in new skin cancers with nicotinamide use.[18] The protective effect was most pronounced when initiated after a first skin cancer diagnosis, resulting in a 54% risk reduction.[18]
Experimental Protocol: Phase 3 Trial for Skin Cancer Chemoprevention
The ONTRAC study provides a robust template for a phase 3 clinical trial investigating nicotinamide for NMSC prevention:
-
Study Population: Enroll a large cohort of high-risk individuals with a history of multiple NMSCs.
-
Randomization and Blinding: In a double-blind manner, randomly assign participants to receive either oral nicotinamide (e.g., 500mg twice daily) or a matching placebo.
-
Intervention Period: Maintain the treatment regimen for a defined period, such as 12 months.
-
Dermatological Evaluation: Conduct full-body skin examinations by a dermatologist at regular intervals (e.g., every 3 months) to identify and biopsy any suspicious lesions.
-
Primary Endpoint: The primary outcome is the number of new, histologically confirmed NMSCs during the intervention period.
-
Secondary Endpoints: Secondary outcomes can include the number of new basal cell carcinomas, squamous cell carcinomas, and actinic keratoses.
-
Safety Monitoring: Systematically collect and evaluate data on all adverse events.
-
Statistical Analysis: Compare the rates of new skin cancers and actinic keratoses between the nicotinamide and placebo groups using appropriate statistical models (e.g., negative binomial regression).
IV. Neuroprotective Potential of Nicotinamide and its Derivatives
Emerging research suggests a neuroprotective role for nicotinamide and its precursors, such as nicotinamide riboside (NR), in various neurodegenerative conditions. This is largely attributed to their ability to replenish NAD+ levels, which decline with age and in certain disease states.
Comparative Insights: Nicotinamide vs. Nicotinamide Riboside
| Compound | Mechanism of NAD+ Synthesis | Clinical Evidence | Potential Advantages | Reference |
| Nicotinamide (NAM) | Enters the NAD+ salvage pathway. | Well-established in dermatology; emerging in neuroprotection. | Cost-effective and widely available. | [19] |
| Nicotinamide Riboside (NR) | A more direct precursor to NAD+. | Growing number of human clinical trials demonstrating effective NAD+ boosting.[20] | May be a more efficient NAD+ booster.[19][21][22] | [19][20][21][22] |
While both NAM and NR can increase NAD+ levels, NR is often considered a more direct and potentially more efficient precursor.[19][22] Human studies have shown that NR supplementation effectively and safely boosts NAD+ levels.[20][21]
V. Mechanistic Insights: Key Signaling Pathways
The diverse therapeutic effects of nicotinamide can be attributed to its influence on several key signaling pathways.
A. Inhibition of NF-κB and MAPK Pathways in Inflammation
In inflammatory skin conditions like acne, Propionibacterium acnes can stimulate keratinocytes to produce pro-inflammatory cytokines such as IL-8. Nicotinamide has been shown to inhibit this process by downregulating the NF-κB and MAPK (mitogen-activated protein kinase) signaling pathways.[23][24]
Caption: Nicotinamide inhibits P. acnes-induced inflammation.
B. Regulation of the SIRT1 Pathway in Neuroprotection
Sirtuin 1 (SIRT1) is a NAD+-dependent deacetylase that plays a crucial role in cellular health and longevity. In neurodegenerative diseases like Spinocerebellar Ataxia Type 7 (SCA7), NAD+ levels are depleted, leading to reduced SIRT1 activity and subsequent cellular dysfunction.[25][26][27] Nicotinamide and its derivatives can replenish NAD+ pools, thereby restoring SIRT1 activity and promoting neuroprotection.[25][26][27][28]
Caption: Nicotinamide promotes neuroprotection via the SIRT1 pathway.
VI. Experimental Methodologies: A Closer Look
The robust and reproducible quantification of nicotinamide in various matrices is crucial for both preclinical and clinical research. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose.
Detailed Protocol: HPLC Analysis of Nicotinamide in a Cream Formulation
This protocol is adapted from methodologies for analyzing nicotinamide in cosmetic preparations.[29][30][31][32]
-
Sample Preparation (Liquid-Liquid Extraction):
-
Accurately weigh approximately 0.2 g of the cream or lotion into a centrifuge tube.
-
Add 5 mL of a 20% (w/v) aqueous solution of sodium chloride.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge the mixture at 4000 rpm for 10 minutes to separate the aqueous and lipid layers.
-
Carefully collect the aqueous supernatant containing the extracted nicotinamide.
-
Filter the aqueous extract through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
HPLC System: An Agilent 1200 series or equivalent with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[29][32]
-
Mobile Phase: An isocratic mixture of 10 mM phosphate buffer (pH 3.0) and methanol (90:10, v/v).[33]
-
Detection Wavelength: 261 nm.[33]
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
-
-
Quantification:
-
Prepare a series of standard solutions of nicotinamide of known concentrations in the mobile phase.
-
Inject the standard solutions to generate a calibration curve of peak area versus concentration.
-
Inject the prepared sample extract.
-
Determine the concentration of nicotinamide in the sample by interpolating its peak area on the calibration curve.
-
Caption: Workflow for HPLC analysis of nicotinamide.
VII. Conclusion and Future Directions
The evidence synthesized in this guide underscores the significant and diverse therapeutic potential of 3-Pyridinecarboxamide (nicotinamide). Its efficacy in various dermatological conditions is comparable to, and in some cases, may offer advantages over, standard therapies. The robust data supporting its role in skin cancer chemoprevention is particularly compelling. Furthermore, its emerging role in neuroprotection warrants continued investigation.
Future research should focus on elucidating the precise molecular mechanisms underlying its beneficial effects in a wider range of diseases. Head-to-head clinical trials comparing nicotinamide with other NAD+ precursors, such as nicotinamide riboside, are needed to determine their relative efficacy and optimal applications. The development of novel delivery systems to enhance its topical bioavailability could further expand its therapeutic utility. As a safe, affordable, and readily available compound, nicotinamide represents a promising agent in the armamentarium for treating and preventing a spectrum of human diseases.
VIII. References
-
Boo, Y. C. (2021). Mechanistic Basis and Clinical Evidence for the Applications of Nicotinamide (Niacinamide) to Control Skin Aging and Pigmentation. Antioxidants, 10(8), 1315. [Link]
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Shahmoradi, Z., Iraji, F., Siadat, A. H., & Ghorbaini, A. (2013). Comparison of topical 5% nicotinamid gel versus 2% clindamycin gel in the treatment of the mild-moderate acne vulgaris: A double-blinded randomized clinical trial. Journal of research in medical sciences : the official journal of Isfahan University of Medical Sciences, 18(2), 115–117. [Link]
-
Stoyas, C. A., Bushart, D. D., Switonski, P. M., Ward, J. M., Alaghatta, A., Tang, M. B., ... & La Spada, A. R. (2020). Nicotinamide pathway dependent Sirt1 activation restores calcium homeostasis to achieve neuroprotection in spinocerebellar ataxia type 7. Neuron, 105(4), 630-644. [Link]
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Fivenson, D. P., Breneman, D. L., Rosen, G. B., Hersh, C. S., Cardone, S., & Mutasim, D. (1994). Nicotinamide and tetracycline therapy of bullous pemphigoid. Archives of dermatology, 130(6), 753–758. [Link]
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Shahmoradi, Z., Iraji, F., Siadat, A. H., & Ghorbaini, A. (2013). Comparison of topical 5% nicotinamid gel versus 2% clindamycin gel in the treatment of the mild-moderate acne vulgaris: A double-blinded randomized clinical trial. Semantic Scholar. [Link]
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Stoyas, C. A., Bushart, D. D., Switonski, P. M., Ward, J. M., Alaghatta, A., Tang, M. B., ... & La Spada, A. R. (2019). Nicotinamide Pathway-Dependent Sirt1 Activation Restores Calcium Homeostasis to Achieve Neuroprotection in Spinocerebellar Ataxia Type 7. Neuron, 105(4), 630-644.e9. [Link]
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Shahmoradi, Z., Iraji, F., Siadat, A. H., & Ghorbaini, A. (2013). Comparison of topical 5% nicotinamid gel versus 2% clindamycin gel in the treatment of the mild-moderate acne vulgaris: A double-blinded randomized clinical trial. Journal of research in medical sciences : the official journal of Isfahan University of Medical Sciences, 18(2), 115–117. [Link]
-
Shalita, A. R., Smith, J. G., Parish, L. C., Sofman, M. S., & Chalker, D. K. (1995). Topical nicotinamide compared with clindamycin gel in the treatment of inflammatory acne vulgaris. International journal of dermatology, 34(6), 434–437. [Link]
-
Stoyas, C. A., Bushart, D. D., Switonski, P. M., Ward, J. M., Alaghatta, A., Tang, M. B., ... & La Spada, A. R. (2019). Nicotinamide Pathway-Dependent Sirt1 Activation Restores Calcium Homeostasis to Achieve Neuroprotection in Spinocerebellar Ataxia Type 7. Request PDF. [Link]
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Chen, A. C., Martin, A. J., Choy, B., Fernández-Peñas, P., Dalziell, R. A., McKenzie, C. A., ... & Damian, D. L. (2015). A Phase 3 Randomized Trial of Nicotinamide for Skin-Cancer Chemoprevention. The New England journal of medicine, 373(17), 1618–1626. [Link]
-
Khodaeiani, E., Fouladi, R. F., Amirnia, M., Saeidi, M., & Karimi, E. R. (2013). Topical 4% nicotinamide vs. 1% clindamycin in moderate inflammatory acne vulgaris. International journal of dermatology, 52(8), 999–1004. [Link]
-
Forbat, E., Al-Niaimi, F., & Ali, F. R. (2017). Use of nicotinamide in dermatology. Clinical and experimental dermatology, 42(2), 137–144. [Link]
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Grange, P. A., Raingeaud, J., Caldéraro, J., & Dupin, N. (2009). Nicotinamide inhibits Propionibacterium acnes-induced IL-8 production in keratinocytes through the NF-kappaB and MAPK pathways. Journal of dermatological science, 56(2), 106–112. [Link]
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Chen, A. C., Martin, A. J., Choy, B., Fernández-Peñas, P., Dalziell, R. A., McKenzie, C. A., ... & Damian, D. L. (2015). A Phase 3 Randomized Trial of Nicotinamide for Skin-Cancer Chemoprevention. Ovid. [Link]
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Jinfiniti. (2025, April 16). Nicotinamide Riboside vs. Niacinamide: Which is Better?. [Link]
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Tru Niagen. (2024, August 13). Nicotinamide Riboside vs NMN: Debunking the Science. [Link]
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Wang, P., Xu, T. Y., Guan, Y. F., Tian, W. W., Viollet, B., Rui, Y. C., ... & Wang, X. (2011). Nicotinamide phosphoribosyltransferase protects against ischemic stroke through SIRT1-dependent adenosine monophosphate-activated kinase pathway. Annals of neurology, 69(2), 360–374. [Link]
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Bains, P., Kaur, M., Kaur, J., & Sharma, S. (2018). Nicotinamide: Mechanism of action and indications in dermatology. Indian journal of dermatology, venereology and leprology, 84(2), 234–237. [Link]
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ClinicalTrials.gov. (2024). A Randomized Controlled Trial of Topical 5% Niacinamide for Skin Cancer Prevention in Transplant Recipients. [Link]
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Goldman Laboratories. (n.d.). Nicotinamide Riboside vs NAD+ : Which Actually Works Better?. [Link]
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Griffith, J. F., & Hage, D. S. (2015). Determination of Niacinamide in Lotions and Creams Using Liquid–Liquid Extraction and High-Performance Liquid Chromatography. Journal of Chemical Education, 92(4), 739–742. [Link]
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Kolyadenko, V., Gabay, O., & Goren, A. (2019). Tetracycline, nicotinamide, and lesionally administered clobetasol as a therapeutic option to prednisone in patients with bullous pemphigoid: a comparative, retrospective analysis of 106 patients with long-term follow-up. International journal of dermatology, 58(2), 172–177. [Link]
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Wang, Y., Zhao, Y., Shen, Y., & Yao, Z. (2023). A single-center, randomized, controlled study on the efficacy of niacinamide-containing body emollients combined with cleansing gel in the treatment of mild atopic dermatitis. Journal of cosmetic dermatology, 22(9), 2533–2540. [Link]
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Lim, C. C., Tan, S. H., & Tang, M. B. (2000). Tetracycline and nicotinamide for the treatment of bullous pemphigoid. Request PDF. [Link]
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Lim, C. C., Tan, S. H., & Tang, M. B. (2000). Tetracycline and Nicotinamide for the Treatment of Bullous Pemphigoid. Singapore Medical Journal, 41(10), 491-494. [Link]
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Niagen Bioscience. (2025, November 15). The Current Science: Nicotinamide Riboside (NR) vs. Nicotinamide Mononucleotide (NMN). [Link]
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Crisan, M., Crisan, D., Muresan, A., Lupsor, M., & Badea, R. (2022). Evaluation of the Biological Effect of a Nicotinamide-Containing Broad-Spectrum Sunscreen on Photodamaged Skin. Life (Basel, Switzerland), 12(10), 1493. [Link]
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Kolyadenko, V., Gabay, O., & Goren, A. (2018). Tetracycline, nicotinamide, and lesionally administered clobetasol as a therapeutic option to prednisone in patients with bullous pemphigoid: a comparative, retrospective analysis of 106 patients with long-term follow-up. ResearchGate. [Link]
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Chen, A. C., Martin, A. J., Choy, B., Fernández-Peñas, P., Dalziell, R. A., McKenzie, C. A., ... & Damian, D. L. (2015). Oral nicotinamide to reduce actinic cancer: A phase 3 double-blind randomized controlled trial. ASCO Publications. [Link]
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Wheless, L., Black, B. S., & Chen, A. C. (2025). Study reveals efficacy of nicotinamide for skin cancer prevention. VUMC News. [Link]
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Widyastuti, W., & Rohman, A. (2024). Development and Validation of Analysis Methods for Retinoids, Arbutin, Nicotinamide in HPLC Cosmetics. JURNAL MULTIDISIPLIN MADANI (MUDIMA), 4(7), 939-948. [Link]
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SIELC Technologies. (n.d.). HPLC Method for Analysis of Nicotinamide on Primesep 100 Column. Alltesta. [Link]
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Damian, D. L., Patterson, C. R. M., & Martin, A. J. (2018). Oral nicotinamide reduces transepidermal water loss: a randomised controlled trial. Request PDF. [Link]
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ChroZen. (n.d.). Determination of Niacinamide and Adenosine in Cosmetics Using ChroZen HPLC. [Link]
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Draelos, Z. D., Matsubara, A., & Smiles, K. (2006). The effect of 2% niacinamide on facial sebum production. Journal of cosmetic and laser therapy : official publication of the European Society for Laser Dermatology, 8(2), 96–101. [Link]
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Berson, D. S., Osborne, R., Oblong, J. E., Hakozaki, T., Johnson, M. B., & Bissett, D. L. (2014). A Review of the range of effects of niacinamide in human skin. Nanu skincare. [Link]
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Draelos, Z. D., Matsubara, A., & Smiles, K. (2006). The effect of 2% niacinamide on facial sebum production. Trichopartner. [Link]
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Patel, K., & Patel, P. (2015). Stability Indicating HPLC Method for Simultaneous Estimation of Nicotinamide and Salicylic Acid. International Journal of Pharmacy Research & Technology, 5(2), 48-55. [Link]
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A Comprehensive Guide to the Safe Disposal of 3-Pyridinecarboxamide, 1,4-dihydro-1,6-dimethyl-(9CI)
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 3-Pyridinecarboxamide, 1,4-dihydro-1,6-dimethyl-(9CI), a compound encountered by researchers, scientists, and professionals in drug development. In the absence of a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule, this document synthesizes established protocols for related chemical families, including pyridine derivatives and pharmacologically active 1,4-dihydropyridines. The procedures outlined herein are based on a precautionary principle, treating the substance as potentially hazardous to ensure the highest level of safety and environmental stewardship.
Foundational Principles of Disposal: Hazard Identification and Waste Classification
-
Pyridine Derivatives: This class of compounds is often associated with a range of hazards, including flammability, toxicity upon ingestion, inhalation, or skin contact, and irritation to the skin, eyes, and respiratory system.[1]
-
1,4-Dihydropyridine (DHP) Derivatives: Many DHPs are pharmacologically active as calcium channel blockers.[2] Studies have indicated that some DHP derivatives can induce liver injury at high concentrations.[3] A primary characteristic of DHPs is their sensitivity to light, which catalyzes their oxidation to the corresponding pyridine derivative, leading to a loss of pharmacological activity.[4]
Based on this, 3-Pyridinecarboxamide, 1,4-dihydro-1,6-dimethyl-(9CI) must be managed as hazardous chemical waste . Under no circumstances should this compound or its residues be disposed of down the drain or in regular solid waste.[5][6]
Table 1: Inferred Hazard Profile and Handling Precautions
| Hazard Category | Inferred Risk for 3-Pyridinecarboxamide, 1,4-dihydro-1,6-dimethyl-(9CI) | Recommended Handling Precautions |
| Acute Toxicity | Potentially harmful if swallowed, inhaled, or absorbed through the skin.[1] | Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Handle only in a well-ventilated area or a certified chemical fume hood.[1] |
| Irritation | Potential for skin, eye, and respiratory tract irritation.[7] | Avoid all personal contact, including inhalation of dust or vapors. Ensure access to an emergency eyewash station and safety shower.[8] |
| Flammability | Assumed to be a combustible solid. Vapors may be flammable. | Store away from heat, sparks, and open flames. Use non-sparking tools when handling larger quantities.[8] |
| Reactivity | Incompatible with strong oxidizing agents, strong acids, and strong bases.[7][9] | Store separately from incompatible materials to prevent hazardous reactions.[8] |
| Environmental | Ecotoxicity data is unavailable, but pyridine derivatives can be harmful to aquatic life.[10] | Prevent release to the environment. Do not dispose of in waterways or soil.[5] |
| Light Sensitivity | As a 1,4-dihydropyridine derivative, it is likely sensitive to light, leading to degradation.[4] | Store in a tightly sealed, opaque container, protected from direct sunlight.[8] |
Disposal Workflow: A Step-by-Step Procedural Guide
The following workflow provides a systematic approach to the disposal of pure compound, contaminated solutions, and associated labware.
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Personal protective equipment for handling 3-Pyridinecarboxamide,1,4-dihydro-1,6-dimethyl-(9CI)
As a Senior Application Scientist, I frequently observe laboratories treating all pyridine derivatives with a generalized, one-size-fits-all safety protocol. However, handling 3-Pyridinecarboxamide, 1,4-dihydro-1,6-dimethyl- (CAS 108964-23-4) [1] requires a highly specialized approach.
This compound belongs to the 1,4-dihydropyridine (1,4-DHP) class. The critical vulnerability of 1,4-DHPs is their extreme sensitivity to light and atmospheric oxygen. When exposed to ambient UV or visible light, the 1,4-dihydropyridine ring absorbs photons and transitions into an excited singlet state, triggering rapid photo-oxidation into a pharmacologically inactive pyridine derivative[2]. This degradation process not only destroys the integrity of your experiment but can also generate reactive oxygen species (ROS) and singlet oxygen, posing secondary phototoxic risks[3]. Furthermore, because DHPs often act as potent antioxidants and ROS scavengers, they are inherently susceptible to auto-oxidation in standard atmospheric conditions[4].
Therefore, our Personal Protective Equipment (PPE) and operational workflows are designed as a self-validating system: they protect the operator from chemical exposure while simultaneously protecting the chemical's structural integrity from the environment.
Part 1: Causality-Driven PPE Requirements
Standard laboratory PPE must be augmented with quantitative performance standards to address the specific physicochemical risks of 1,4-DHPs.
| PPE Category | Quantitative Specification / Standard | Mechanistic Rationale |
| Hand Protection | Nitrile (Double-gloved); >240 min breakthrough time (EN 374) | Prevents dermal absorption of lipophilic DHP derivatives. Double-gloving allows rapid shedding if the outer layer is contaminated by oxidized photoproducts. |
| Eye Protection | Safety Goggles with UV filter; ANSI Z87.1 / EN 166 | Protects against micro-particulate aerosolization and solvent splash, while UV-filtering lenses reduce ocular exposure to potential phototoxic ROS. |
| Respiratory | N95 / P100 Particulate Respirator (99.97% filtration efficiency) | Mitigates the inhalation risk of fine API powders during weighing and transfer, preventing systemic absorption and subsequent phototoxic reactions. |
| Body Protection | Flame-retardant Lab Coat (Nomex or 100% Cotton) | Prevents electrostatic discharge when handling dry powders in the presence of highly flammable, degassed organic solvents. |
Part 2: Operational Workflow (Step-by-Step)
To prevent the aromatization of the dihydropyridine ring[2], you must eliminate the two catalysts of degradation: photons and oxygen.
Phase 1: Environmental & Atmospheric Control
-
Actinic Shielding: Transition the laboratory environment to low-actinic (red or yellow) lighting. 1,4-DHPs rapidly absorb UV and visible light, which initiates the photodegradation cascade[2].
-
Inert Gas Purging: Prepare a Schlenk line or glovebox with high-purity Argon (99.998%). Argon is denser than Nitrogen and provides a superior, heavier blanket against ambient oxygen, preventing the formation of ROS during the compound's excited singlet state[3].
Phase 2: Reagent Handling and Dissolution 3. Weighing: Tare an amber glass vial on an analytical balance inside a ductless weighing enclosure or fume hood. Amber glass blocks the critical wavelengths required for photo-excitation. 4. Solvent Degassing: Prior to dissolution, degas all organic solvents (e.g., DMSO, ethanol, or DMF) using the freeze-pump-thaw method (minimum of 3 cycles) to completely remove dissolved oxygen. 5. Transfer & Sealing: Transfer the degassed solvent to the amber vial containing the 3-Pyridinecarboxamide derivative under the Argon stream. Seal immediately with a PTFE-lined septum cap and wrap the vial in aluminum foil for secondary photon shielding.
Part 3: Waste Management and Disposal Plan
Unreacted 1,4-DHPs must not be flushed down the drain, as their degradation products can be environmentally persistent and toxic.
-
Quenching (Optional but Recommended): To ensure no downstream reactive hazards, intentionally oxidize residual waste using a mild oxidant (e.g., dilute hydrogen peroxide) under controlled fume hood conditions. This converts the reactive 1,4-DHP into the stable, inactive pyridine form prior to disposal.
-
Segregation: Collect the resulting mixture in a dedicated "Halogenated" or "Non-Halogenated" organic waste carboy, strictly dependent on the primary solvent used.
-
Storage: Store waste containers in a cool (2-8°C), well-ventilated secondary containment tray, away from direct sunlight to prevent any residual photochemical gas evolution.
-
Manifesting: Label the waste clearly as "Toxic Organic Waste - Pyridine Derivatives" and arrange for high-temperature incineration through a licensed hazardous waste contractor.
Mechanistic Visualization
Fig 1: Photodegradation pathway of 1,4-DHPs and targeted operational interventions.
References
-
Title: 3-Pyridinecarboxamide,1,4-dihydro-1,6-dimethyl-(9CI) — Chemical Substance Information. Source: NextSDS. URL:[Link]
-
Title: 1,4-Dihydropyridine Antihypertensive Drugs: Recent Advances in Photostabilization Strategies. Source: Molecules (via NCBI PMC). URL:[Link]
-
Title: Antioxidative 1,4-Dihydropyridine Derivatives Modulate Oxidative Stress and Growth of Human Osteoblast-Like Cells In Vitro. Source: Antioxidants (via MDPI). URL:[Link]
-
Title: Photodegradation of 1, 4-dihydropyridine antihypertensive drugs: an updated review. Source: International Journal of Pharmacy and Pharmaceutical Sciences. URL:[Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
